4-Iodo-3,5-dimethylbenzonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-3,5-dimethylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEZDJRLICNWND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704905 | |
| Record name | 4-Iodo-3,5-dimethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227311-09-2 | |
| Record name | 4-Iodo-3,5-dimethylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227311-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-3,5-dimethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Iodo-3,5-dimethylbenzonitrile: Synthesis, Properties, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Complex Molecule Synthesis
4-Iodo-3,5-dimethylbenzonitrile is a halogenated aromatic nitrile that has emerged as a crucial intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its structure, featuring a benzonitrile core with an iodine atom positioned between two methyl groups, provides a unique combination of reactivity and steric influence, making it a valuable tool for medicinal chemists and synthetic organic chemists. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, with a focus on its role in the development of therapeutic agents. The primary application of this compound is as a key building block in the synthesis of Eluxadoline, a medication for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[1]
Physicochemical Properties and Molecular Structure
This compound is typically a light yellow solid with a molecular weight of 257.07 g/mol .[2][3] It is very slightly soluble in water.[3] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1227311-09-2 | [1][2] |
| Molecular Formula | C₉H₈IN | [2] |
| Molecular Weight | 257.07 g/mol | [1][2] |
| Appearance | Light yellow solid | [3] |
| Melting Point | 147-148 °C | [3] |
| Density | 1.69 g/cm³ | [3] |
| Solubility | Very slightly soluble in water (0.1 g/L at 25 °C) | [3] |
| InChI Key | XDEZDJRLICNWND-UHFFFAOYSA-N | [1] |
The molecular structure of this compound is characterized by a benzene ring substituted with a nitrile group, an iodine atom, and two methyl groups. The iodine atom at the 4-position and the methyl groups at the 3- and 5-positions create a sterically hindered environment around the iodo-substituent, which can influence its reactivity in certain chemical transformations.
Caption: Molecular structure of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through two primary routes, each with its own set of advantages and considerations.
Route 1: From 3,5-Dimethylaniline
This common and reliable method involves a two-step sequence starting from 3,5-dimethylaniline.[1]
-
Diazotization and Iodination (Sandmeyer Reaction): 3,5-Dimethylaniline is first converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). This intermediate is then reacted with an aqueous solution of potassium iodide, which displaces the diazonium group to yield 1-iodo-3,5-dimethylbenzene.[1]
-
Cyanation: The resulting 1-iodo-3,5-dimethylbenzene is then subjected to a cyanation reaction to introduce the nitrile group at the 4-position, yielding this compound. This transformation leverages the reactivity of the carbon-iodine bond for substitution with a cyanide nucleophile.[1]
Caption: Synthetic pathway from 3,5-Dimethylaniline.
Route 2: Direct Iodination of 3,5-Dimethylbenzonitrile
An alternative, though less common, approach is the direct iodination of 3,5-dimethylbenzonitrile.[1] This method is more atom-economical but may present challenges in controlling regioselectivity. The two methyl groups are ortho, para-directing, which would favor iodination at the C2, C4, or C6 positions. Achieving selective iodination at the desired C4 position would require careful optimization of the iodinating agent and reaction conditions.[1]
Caption: Direct iodination of 3,5-Dimethylbenzonitrile.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. A singlet in the downfield region would correspond to the two chemically equivalent aromatic protons, and another singlet in the upfield region would represent the six protons of the two equivalent methyl groups.[1]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the unique carbon atoms in the molecule, including the quaternary carbons, the aromatic CH carbons, the methyl carbons, and the nitrile carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the key functional groups. A sharp, strong peak around 2230 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. C-H stretching vibrations for the aromatic and methyl groups would appear in the 3100-2850 cm⁻¹ region, and C=C stretching of the aromatic ring would be observed between 1600-1450 cm⁻¹. The C-I stretching vibration is expected at a lower wavenumber, typically below 600 cm⁻¹.[1]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 257. Key fragmentation patterns would likely involve the loss of the iodine atom, resulting in a fragment at m/z 130, and the loss of a methyl group, leading to a fragment at m/z 242.[1]
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems primarily from the reactivity of the carbon-iodine bond. The iodo group is an excellent leaving group, making this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[1]
Palladium-Catalyzed Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling this compound with an organoboron compound, such as an arylboronic acid. This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product.[1]
-
Heck Reaction: The Heck reaction involves the coupling of this compound with an alkene to form a substituted alkene. This reaction is highly valuable for the synthesis of complex unsaturated molecules.
-
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne. The resulting aryl alkynes are versatile intermediates that can be further elaborated.
Caption: Key cross-coupling reactions of this compound.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a synthetically valuable compound with a well-defined set of chemical properties and reactivity. Its utility as a key intermediate in the synthesis of the pharmaceutical agent Eluxadoline underscores its importance in drug discovery and development. The presence of the iodo substituent allows for a wide range of functionalization through modern cross-coupling methodologies, making it a versatile building block for the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists working in the fields of organic synthesis and medicinal chemistry.
References
An In-depth Technical Guide to 4-Iodo-3,5-dimethylbenzonitrile (CAS: 1227311-09-2): Synthesis, Characterization, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-3,5-dimethylbenzonitrile is a halogenated aromatic nitrile that has emerged as a pivotal intermediate in synthetic organic chemistry. Its strategic substitution pattern, featuring an iodine atom ortho to two methyl groups and para to a nitrile functionality, imparts a unique reactivity profile that is highly valuable in the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and key applications, with a particular focus on its role as a precursor in pharmaceutical manufacturing. The presence of the iodo group makes it an excellent substrate for a variety of cross-coupling reactions, rendering it a versatile building block for medicinal chemists and process development scientists.[1]
Physicochemical Properties
This compound is typically a light yellow solid with a molecular weight of 257.07 g/mol .[2] Its limited solubility in water necessitates the use of organic solvents for most synthetic transformations. Proper storage in a cool, dry, and well-ventilated area is recommended to ensure its stability.[2]
| Property | Value |
| CAS Number | 1227311-09-2 |
| Molecular Formula | C₉H₈IN |
| Molecular Weight | 257.07 g/mol |
| Appearance | Light yellow solid |
| Melting Point | 147-148 °C |
| Density | 1.69 g/cm³ |
| Solubility | Very slightly soluble in water (0.1 g/L at 25 °C) |
Synthesis of this compound
The most prevalent synthetic route to this compound involves the cyanation of an aryl iodide precursor, specifically 1-iodo-3,5-dimethylbenzene.[1] This transformation leverages the reactivity of the carbon-iodine bond for nucleophilic substitution with a cyanide source. An alternative, less common approach is the direct iodination of 3,5-dimethylbenzonitrile.[1]
Diagram of Synthetic Pathways
Caption: Primary and alternative synthetic routes to this compound.
Experimental Protocol: Cyanation of 1-Iodo-3,5-dimethylbenzene
The following protocol is a representative procedure for the copper-catalyzed cyanation of an aryl iodide. Optimization of reaction conditions, including catalyst, solvent, and temperature, may be necessary for specific applications.
Materials:
-
1-Iodo-3,5-dimethylbenzene
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add 1-Iodo-3,5-dimethylbenzene (1.0 eq) and copper(I) cyanide (1.2 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous DMF via syringe to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Heat the reaction mixture to a temperature between 120-150 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a vigorously stirred aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be simple, showing a singlet for the two equivalent aromatic protons and a singlet for the six equivalent protons of the two methyl groups. The chemical shifts would be influenced by the electronic effects of the iodo and nitrile substituents.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct signals for each unique carbon atom in the molecule. This includes the quaternary carbons attached to the iodine and nitrile groups, the aromatic carbons bearing hydrogen and methyl groups, and the methyl carbons themselves.
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong, sharp absorption band around 2220-2240 cm⁻¹, which is indicative of the C≡N stretching vibration of the nitrile group. Other characteristic peaks would include those for C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic ring.
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (257.07 g/mol ). The fragmentation pattern would likely involve the loss of iodine, methyl, and cyanide radicals, providing further structural confirmation.
Reactivity and Applications
The chemical reactivity of this compound is dominated by the carbon-iodine bond, which serves as a versatile handle for a variety of synthetic transformations. The iodo group is an excellent leaving group, making this compound a prime substrate for palladium-catalyzed cross-coupling reactions.[1]
Diagram of Key Reactions
Caption: Common cross-coupling reactions utilizing this compound.
Application in the Synthesis of Eluxadoline
A significant industrial application of this compound is its use as a key starting material in the synthesis of Eluxadoline.[1][2] Eluxadoline is a medication used for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[3] The synthesis involves a multi-step sequence where the iodo-benzonitrile core is further elaborated to construct the final complex drug molecule.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Safety Information
This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[2][4]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an important intermediate for the synthesis of complex organic molecules, most notably in the pharmaceutical industry for the production of Eluxadoline. This guide has provided an in-depth overview of its synthesis, properties, and applications to aid researchers and scientists in its effective utilization.
References
Synthesis routes for 4-Iodo-3,5-dimethylbenzonitrile from 1-iodo-3,5-dimethylbenzene
An In-depth Technical Guide to the Synthesis of 4-Iodo-3,5-dimethylbenzonitrile from 1-Iodo-3,5-dimethylbenzene
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of this compound, a valuable building block in medicinal chemistry and materials science. The synthesis originates from the readily available precursor, 1-iodo-3,5-dimethylbenzene (also known as 5-iodo-m-xylene). We will delve into the two most prominent and field-proven methodologies for this transformation: the Palladium-catalyzed cyanation and the Copper-catalyzed Rosenmund-von Braun reaction. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles, mechanistic insights, and practical considerations essential for successful synthesis.
Introduction: The Strategic Importance of this compound
This compound is a highly functionalized aromatic compound. Its structure is of significant interest to synthetic chemists for several reasons:
-
The Nitrile Group (-CN): A versatile functional handle, the nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocyclic systems like tetrazoles.
-
The Iodide Group (-I): The carbon-iodine bond is relatively weak, making it an excellent leaving group for a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).
-
The Dimethyl Substitution Pattern: The two methyl groups provide steric bulk and electronic influence, which can be used to fine-tune the properties of target molecules, such as modulating binding affinity in drug candidates or altering the photophysical properties of materials.
The primary synthetic challenge lies in the efficient and regioselective introduction of the nitrile group onto the 1-iodo-3,5-dimethylbenzene scaffold. This guide will explore the most effective strategies to achieve this transformation.
Core Synthetic Pathways: From Aryl Iodide to Aryl Nitrile
The conversion of an aryl iodide to an aryl nitrile is a fundamental transformation in organic synthesis. For the specific conversion of 1-iodo-3,5-dimethylbenzene to this compound, two major catalytic systems have proven to be the most robust and widely adopted: Palladium-catalyzed cyanation and Copper-catalyzed cyanation.
Route A: Palladium-Catalyzed Cyanation
Palladium-catalyzed cross-coupling reactions represent a pillar of modern organic synthesis. The cyanation of aryl halides using palladium catalysts is known for its high efficiency, functional group tolerance, and relatively mild reaction conditions compared to classical methods.[1][2]
Causality and Mechanistic Insights
The catalytic cycle for the palladium-catalyzed cyanation of 1-iodo-3,5-dimethylbenzene is a well-established process that elegantly orchestrates bond formation. Understanding this cycle is critical for troubleshooting and optimization.
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which undergoes oxidative addition into the carbon-iodine bond of 1-iodo-3,5-dimethylbenzene. This is typically the rate-determining step and results in a planar Palladium(II) intermediate. The C-I bond is sufficiently reactive for this step to proceed readily.
-
Transmetalation / Cyanide Exchange: The iodide ligand on the Pd(II) complex is exchanged for a cyanide group from a cyanide source (e.g., Zn(CN)₂, KCN, K₄[Fe(CN)₆]). The choice of cyanide source is crucial; some, like zinc cyanide, facilitate this step through a transmetalation mechanism, while others involve direct ligand exchange.
-
Reductive Elimination: This final step involves the formation of the C-CN bond, yielding the desired product, this compound. The palladium catalyst is simultaneously reduced back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.
A significant challenge in palladium-catalyzed cyanation is catalyst poisoning.[3] Excess cyanide ions in the reaction mixture can coordinate strongly to the palladium center at various stages of the catalytic cycle, forming inactive palladium-cyanide complexes (e.g., [Pd(CN)₄]²⁻) and halting the reaction. Modern protocols mitigate this by using cyanide sources with lower free cyanide concentration or specialized ligand systems that promote the reductive elimination step.[1][3]
dot graph "Palladium_Catalyzed_Cyanation_Cycle" { layout="circo"; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4"]; oxidative_addition [label="Oxidative Addition", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; pd2_intermediate [label="Ar-Pd(II)(I)L₂\n(Ar = 3,5-dimethylphenyl iodide)", fillcolor="#E8F0FE", color="#4285F4", style="filled,rounded"]; cyanide_exchange [label="Cyanide Exchange\n(from K₄[Fe(CN)₆], Zn(CN)₂, etc.)", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; pd2_cyano [label="Ar-Pd(II)(CN)L₂", fillcolor="#E8F0FE", color="#4285F4", style="filled,rounded"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=rounded, fillcolor="#FFFFFF"];
// Edges pd0 -> oxidative_addition [label=" + Ar-I"]; oxidative_addition -> pd2_intermediate; pd2_intermediate -> cyanide_exchange [label=" + 'CN⁻'"]; cyanide_exchange -> pd2_cyano [label=" - I⁻"]; pd2_cyano -> reductive_elimination; reductive_elimination -> pd0 [label=" + Ar-CN\n(Product)"];
// Graph attributes graph [label="Fig. 1: Catalytic Cycle for Pd-Catalyzed Cyanation", labelloc=b, fontname="Arial"]; } . Caption: Catalytic Cycle for Pd-Catalyzed Cyanation.
Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol is a representative example utilizing potassium ferrocyanide, a less toxic and solid cyanide source.
Materials:
-
1-Iodo-3,5-dimethylbenzene
-
Potassium ferrocyanide(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 1-iodo-3,5-dimethylbenzene (1.0 eq), potassium ferrocyanide(II) trihydrate (0.6 eq), palladium(II) acetate (0.02 eq), XPhos (0.04 eq), and sodium carbonate (0.1 eq).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) via syringe. The reaction concentration is typically 0.1-0.5 M with respect to the aryl iodide.
-
Heating: Place the flask in a preheated oil bath at 100-120 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure this compound.
Route B: Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)
The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide (CuCN).[4] While traditional protocols often require harsh conditions (high temperatures of 150-250 °C), modern modifications have been developed to proceed under milder temperatures, enhancing the reaction's practicality and functional group tolerance.
Causality and Mechanistic Insights
The mechanism of the Rosenmund-von Braun reaction is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination to yield the aryl nitrile and regenerate the Cu(I) catalyst.
The high temperatures are traditionally required to overcome the activation energy for the oxidative addition step. The use of polar aprotic solvents like DMF or NMP is crucial as they help to solubilize the copper cyanide salt and stabilize the charged intermediates. Recent advancements, such as the use of L-proline as an additive, have been shown to promote the reaction at significantly lower temperatures (80-120 °C), likely by forming a more reactive copper complex that facilitates the catalytic cycle.
dot graph "Rosenmund_von_Braun_Pathway" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
// Nodes start [label="Ar-I\n(1-Iodo-3,5-dimethylbenzene)", fillcolor="#F1F3F4"]; cu_cn [label="CuCN\n(Copper(I) Cyanide)", fillcolor="#FBBC05"]; conditions [label="High Temperature\n(e.g., 150-200 °C)\nPolar Solvent (DMF)", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; intermediate [label="[Ar-Cu(III)(I)(CN)] Intermediate\n(Proposed)", fillcolor="#FCE8E6", color="#EA4335", style="filled,rounded"]; product [label="Ar-CN\n(this compound)", fillcolor="#E6F4EA", color="#34A853", style="filled,rounded"];
// Edges start -> conditions; cu_cn -> conditions; conditions -> intermediate [label="Oxidative Addition"]; intermediate -> product [label="Reductive Elimination"];
// Graph attributes graph [label="Fig. 2: Simplified Rosenmund-von Braun Reaction Pathway", labelloc=b, fontname="Arial"]; } . Caption: Simplified Rosenmund-von Braun Pathway.
Experimental Protocol: L-Proline-Promoted Rosenmund-von Braun Reaction
This modified protocol offers a more accessible and milder alternative to the classical high-temperature method.
Materials:
-
1-Iodo-3,5-dimethylbenzene
-
Copper(I) cyanide (CuCN)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Aqueous ammonia solution (e.g., 10%)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-iodo-3,5-dimethylbenzene (1.0 eq), copper(I) cyanide (1.2-2.0 eq), L-proline (0.2-1.0 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas like argon or nitrogen.
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Heating: Heat the mixture to 110-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using TLC or GC-MS. The reaction may take 24-48 hours to reach completion.
-
Work-up: After cooling to room temperature, pour the reaction mixture into an aqueous ammonia solution and stir for 30 minutes. This step is crucial to complex and dissolve the copper salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash them with water and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure this compound.
Comparative Analysis of Synthesis Routes
The choice between a palladium-catalyzed route and a copper-catalyzed route depends on several factors including available equipment, cost, desired reaction scale, and tolerance for specific reagents.
| Feature | Palladium-Catalyzed Cyanation | Rosenmund-von Braun Reaction |
| Catalyst | Palladium complexes (e.g., Pd(OAc)₂) | Copper(I) Cyanide (CuCN) |
| Typical Temp. | 80-120 °C | 150-200 °C (classical), 110-120 °C (modified) |
| Cyanide Source | KCN, Zn(CN)₂, K₄[Fe(CN)₆] | CuCN (acts as both catalyst and reagent) |
| Key Additives | Phosphine Ligands (e.g., XPhos, dppf) | L-Proline, bases (for modified versions) |
| Pros | Milder conditions, high yields, excellent functional group tolerance.[1] | Cost-effective catalyst, simple reagents. |
| Cons | Expensive catalyst/ligands, potential for catalyst poisoning.[3] | Harsh conditions (classical), longer reaction times, difficult work-up due to copper salts. |
Conclusion
The synthesis of this compound from 1-iodo-3,5-dimethylbenzene is most effectively achieved through transition-metal-catalyzed cyanation reactions. Palladium-catalyzed methods offer a modern, highly efficient, and versatile approach that proceeds under relatively mild conditions, making it suitable for complex substrates. The Rosenmund-von Braun reaction, particularly with modern modifications such as the use of L-proline, provides a cost-effective and robust alternative, albeit sometimes requiring longer reaction times and more rigorous work-up procedures. The selection of the optimal route will depend on the specific requirements of the synthesis, including scale, cost considerations, and the chemical environment of the target application. Both pathways represent powerful tools in the arsenal of the synthetic chemist for accessing this valuable molecular scaffold.
References
A Comprehensive Guide to the Spectroscopic Characterization of 4-Iodo-3,5-dimethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Iodo-3,5-dimethylbenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds.[1] As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the experimental methodologies and the interpretation of the spectral features, ensuring scientific integrity and practical applicability.
Introduction
This compound (CAS No. 1227311-09-2) is a halogenated aromatic nitrile with a molecular formula of C₉H₈IN and a molecular weight of 257.07 g/mol .[2][3] Its structure, featuring a benzonitrile core with two methyl groups and an iodine atom, makes it a versatile building block in organic synthesis. The reliable characterization of this compound is paramount for ensuring the quality and purity of downstream products in drug development and other chemical research. This guide will detail the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Symmetry
The structure of this compound possesses a C₂v symmetry axis, which significantly influences its spectroscopic properties. This symmetry renders the two methyl groups and the two aromatic protons chemically equivalent, leading to a simplified appearance in its NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR (Proton NMR)
The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry. Two distinct signals are expected:
-
Aromatic Protons (H-2, H-6): A singlet in the downfield region (typically δ 7.0-8.0 ppm). The chemical shift is influenced by the electron-withdrawing nature of the nitrile group and the iodine atom.
-
Methyl Protons (CH₃ at C-3, C-5): A singlet in the upfield region (typically δ 2.0-2.5 ppm). The six protons of the two methyl groups are equivalent and will appear as a single, more intense peak.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 | Singlet | 2H | Ar-H |
| ~ 2.4 | Singlet | 6H | -CH₃ |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will provide information about the unique carbon environments in the molecule. Due to symmetry, five distinct signals are expected:
-
Quaternary Carbons: Three signals corresponding to the carbon bearing the nitrile group (C-1), the carbon attached to the iodine (C-4), and the two equivalent carbons with methyl substituents (C-3, C-5). The carbon attached to the electron-withdrawing nitrile group will be significantly downfield.
-
Aromatic CH Carbons: One signal for the two equivalent aromatic carbons (C-2, C-6).
-
Methyl Carbons: One signal in the upfield region for the two equivalent methyl group carbons.
-
Nitrile Carbon: A signal in the downfield region, characteristic of a nitrile carbon (typically δ 115-125 ppm).
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ ppm) | Assignment |
| ~ 140-145 | C-I |
| ~ 135-140 | C-CH₃ |
| ~ 130-135 | Ar-CH |
| ~ 115-120 | C-CN |
| ~ 110-115 | -CN |
| ~ 20-25 | -CH₃ |
Experimental Protocol for NMR Spectroscopy
A generalized protocol for acquiring high-quality NMR spectra of small organic molecules like this compound is as follows:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified solid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Spectral width: ~12-16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust based on sample concentration)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Spectral width: ~200-250 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 128-1024 (or more, as ¹³C is less sensitive)
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Caption: Workflow for NMR Data Acquisition and Processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
For this compound, the following characteristic absorption bands are expected:
-
Aromatic C-H Stretch: A weak to medium band above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Medium to strong bands in the range of 2850-3000 cm⁻¹ due to the methyl groups.
-
Nitrile (C≡N) Stretch: A sharp, strong absorption band in the range of 2220-2240 cm⁻¹. This is a highly characteristic peak for nitriles.
-
Aromatic C=C Bending: Medium to strong bands in the 1400-1600 cm⁻¹ region.
-
C-I Stretch: A weak band in the far-infrared region, typically below 600 cm⁻¹, which may be difficult to observe on some instruments.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| > 3000 | C-H Stretch | Aromatic |
| 2850-3000 | C-H Stretch | Methyl |
| 2220-2240 | C≡N Stretch | Nitrile |
| 1400-1600 | C=C Bending | Aromatic |
Experimental Protocol for Solid-State IR Spectroscopy
As this compound is a solid at room temperature, a common method for obtaining its IR spectrum is the Potassium Bromide (KBr) pellet technique.[4]
-
Sample Preparation:
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder to minimize light scattering.[4]
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply high pressure (several tons) to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
References
- 1. This compound | 1227311-09-2 | Benchchem [benchchem.com]
- 2. This compound | C9H8IN | CID 53486453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1227311-09-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 4. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Iodo-3,5-dimethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Iodo-3,5-dimethylbenzonitrile (CAS No. 1227311-09-2), a key intermediate in the synthesis of complex organic molecules, most notably the pharmaceutical agent Eluxadoline.[1] This document delves into the experimentally determined physical properties, including melting point and aqueous solubility, and provides detailed, field-proven methodologies for their determination. Furthermore, this guide explores the solubility of this compound in various organic solvents, offering predictive insights based on its molecular structure. A detailed synthetic protocol for its preparation via the cyanation of an aryl iodide precursor is also presented, grounded in established chemical literature. This guide is intended to be an essential resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development, providing the foundational knowledge necessary for the effective handling, application, and further investigation of this versatile chemical building block.
Chemical Identity and Molecular Structure
This compound is a halogenated aromatic nitrile. Its structure consists of a benzene ring substituted with an iodine atom, two methyl groups, and a nitrile functional group. The strategic placement of the iodo group makes it an excellent leaving group in various cross-coupling reactions, a cornerstone of modern synthetic chemistry.[2]
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| CAS Number | 1227311-09-2 | --INVALID-LINK-- |
| Molecular Formula | C₉H₈IN | --INVALID-LINK-- |
| Molecular Weight | 257.07 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Canonical SMILES | CC1=CC(=CC(=C1I)C)C#N | --INVALID-LINK-- |
| InChI Key | XDEZDJRLICNWND-UHFFFAOYSA-N | --INVALID-LINK-- |
Physical Properties: A Quantitative Overview
The physical properties of a compound are critical for its handling, purification, and use in chemical reactions. The following table summarizes the known physical properties of this compound.
Table 2: Physical Properties of this compound
| Property | Value | Conditions | Source |
| Appearance | Light yellow solid | Ambient | --INVALID-LINK-- |
| Melting Point | 147-148 °C | - | --INVALID-LINK-- |
| Aqueous Solubility | 0.1 g/L | 25 °C | --INVALID-LINK-- |
| Density | 1.69 g/cm³ | - | --INVALID-LINK-- |
Experimental Determination of Physical Properties
To ensure scientific integrity and reproducibility, it is crucial to understand the methodologies behind the determination of these physical properties. This section provides detailed, step-by-step protocols for measuring the melting point and solubility of this compound.
Melting Point Determination: The Capillary Method
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.
Protocol:
-
Sample Preparation: Finely powder a small amount of crystalline this compound.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the material. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating and Observation:
-
For an unknown compound, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate melting range.
-
For a more accurate determination, heat the sample to about 15-20 °C below the expected melting point and then reduce the heating rate to 1-2 °C/minute.
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).
Caption: Workflow for Melting Point Determination.
Solubility Determination: The Gravimetric Method
Understanding the solubility of a compound in various solvents is fundamental for reaction setup, purification, and formulation. While the aqueous solubility is known, determining its solubility in common organic solvents is crucial for laboratory work.
Protocol for Determining Solubility in an Organic Solvent:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial.
-
Stir the mixture vigorously at a constant temperature (e.g., 25 °C) for an extended period (24-48 hours) to ensure equilibrium is reached.
-
-
Isolation of the Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully filter the supernatant through a syringe filter to remove any remaining solid particles.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry vial.
-
Transfer a known volume of the filtered saturated solution to the pre-weighed vial and record the total weight.
-
Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
Once the solvent is completely removed, re-weigh the vial containing the dried solute.
-
-
Calculation:
-
The mass of the dissolved solid is the final weight of the vial minus the initial weight of the empty vial.
-
Solubility can then be expressed in terms of g/L or mol/L.
-
Caption: Workflow for Gravimetric Solubility Determination.
Predicted Solubility in Common Organic Solvents
Table 3: Predicted Qualitative Solubility Profile
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene | Soluble | The nonpolar aromatic core and methyl groups will interact favorably with nonpolar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Very Soluble | The polar nitrile group will interact well with these solvents, and the overall molecule has a good balance of polar and nonpolar character. |
| Polar Protic | Ethanol, Methanol | Moderately Soluble | The polar nitrile group can hydrogen bond with the hydroxyl group of the solvent, but the large nonpolar portion of the molecule may limit solubility. |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the cyanation of an aryl iodide precursor, specifically 1-iodo-3,5-dimethylbenzene.[2] This transformation is typically achieved using a palladium or copper catalyst.
Synthetic Pathway
The overall synthetic transformation is as follows:
Caption: General synthetic route to this compound.
Detailed Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol is a representative procedure based on established methods for palladium-catalyzed cyanation of aryl iodides.
Materials:
-
1-Iodo-3,5-dimethylbenzene
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), combine 1-iodo-3,5-dimethylbenzene (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).
-
Solvent Addition: Add anhydrous DMF to the flask via syringe.
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a light yellow solid.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier. The compound should be stored in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. This technical guide has provided a comprehensive overview of its key physical properties, including melting point and solubility, along with detailed experimental protocols for their determination. The provided synthetic methodology offers a reliable route to this important intermediate. The information contained herein is intended to empower researchers and professionals in the fields of chemistry and drug development to utilize this compound effectively and safely in their research endeavors.
References
A Technical Guide to the Reactivity of the Carbon-Iodine Bond in 4-Iodo-3,5-dimethylbenzonitrile
Abstract
4-Iodo-3,5-dimethylbenzonitrile is a highly versatile aromatic building block in modern organic synthesis, primarily due to the exceptional reactivity of its carbon-iodine (C-I) bond. This guide provides an in-depth analysis of the factors governing this reactivity and offers detailed, field-proven protocols for its application in key synthetic transformations. We will explore the electronic and steric influences of the nitrile and dimethyl substituents, and their collective impact on the C-I bond's propensity to engage in palladium-catalyzed cross-coupling reactions, Ullmann couplings, and organometallic preparations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this substrate's unique properties for the construction of complex molecular architectures.
Molecular Profile: Understanding the Reactivity of this compound
The reactivity of the C-I bond in this compound is a product of a delicate interplay between electronic and steric factors.
-
The Carbon-Iodine Bond: The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides highly reactive substrates for reactions that proceed via oxidative addition, such as palladium-catalyzed cross-couplings.[1][2] This inherent reactivity makes it an excellent electrophilic partner.
-
Electronic Influence: The para-cyano (-CN) group is strongly electron-withdrawing, which polarizes the C-I bond and makes the ipso-carbon more electrophilic. This enhances its susceptibility to nucleophilic attack and facilitates the rate-determining oxidative addition step in many catalytic cycles.[3][4]
-
Steric Hindrance: The two methyl groups positioned ortho to the iodine atom introduce significant steric bulk. This hindrance can modulate the rate and success of coupling reactions. While it can sometimes impede the approach of a bulky catalyst or coupling partner, it also necessitates the use of specialized, sterically demanding phosphine ligands that can promote challenging coupling steps.[5][6]
This combination of an activated C-I bond and notable steric hindrance makes this compound an interesting and often challenging substrate, requiring carefully optimized reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation
Palladium-catalyzed reactions are the most common and powerful applications for this substrate, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency.[1][7][8] The general mechanism involves the oxidative addition of the C-I bond to a Palladium(0) species, which is often considered the rate-limiting step.[3][9]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for creating biaryl structures by coupling with an organoboron reagent.[1][2] Given the steric hindrance of this compound, the choice of ligand is critical to success.[5]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale & Causality |
| Aryl Halide | This compound | Highly reactive C-I bond ensures facile oxidative addition. |
| Boronic Acid | Arylboronic Acid (1.2 eq.) | Commercially available and generally stable coupling partner. |
| Catalyst | Pd(OAc)₂ (2 mol%) | A common, air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) species. |
| Ligand | SPhos or XPhos (4 mol%) | Bulky, electron-rich biaryl phosphine ligands are essential to overcome steric hindrance and promote both oxidative addition and reductive elimination.[5] |
| Base | K₃PO₄ or K₂CO₃ (2.0 eq.) | A moderate base is required to activate the boronic acid for the transmetalation step.[2][10] |
| Solvent | Toluene/Water or Dioxane/Water | Biphasic solvent systems are often effective for Suzuki couplings. |
| Temperature | 90-110 °C | Elevated temperatures are typically required to drive the reaction to completion, especially with hindered substrates. |
Detailed Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: A flame-dried Schlenk flask containing a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen). This is a self-validating step to ensure an oxygen-free environment, which is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[11]
-
Reagent Addition: To the flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst/Ligand Addition: In a separate vial, the Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) are mixed. This pre-mixing can sometimes improve catalyst activation. Add this mixture to the main flask.
-
Solvent Addition: Add degassed solvent (e.g., 8 mL Toluene and 2 mL water). The degassing step is another crucial control to remove dissolved oxygen.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring & Work-up: Monitor reaction progress by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
This reaction couples the aryl iodide with a terminal alkyne, providing a powerful route to substituted alkynes.[12][13] The classic Sonogashira reaction uses both palladium and a copper(I) co-catalyst.[13]
Key Considerations:
-
Catalyst System: A typical system is Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ with a copper(I) salt like CuI.[12]
-
Base: An amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is used, which also often serves as the solvent.
-
Copper-Free Variants: To avoid issues with copper, which can sometimes lead to alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed and may be advantageous for this substrate.[12][14] These often require specific ligands to facilitate the catalytic cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling with primary or secondary amines.[7][8][15] This reaction is fundamental in pharmaceutical development.[8][15]
Key Considerations:
-
Ligand Choice: As with Suzuki coupling, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are critical, especially when coupling with less nucleophilic amines or hindered substrates.[8][16]
-
Base Selection: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). The choice of base can significantly impact reaction efficiency.[16]
-
Ammonia Equivalents: To install a primary amine (-NH₂), ammonia surrogates like benzophenone imine are often used, followed by hydrolysis.[15][16]
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for cross-coupling reactions.
Heck Reaction
The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene.[17][18][19] The reaction typically favors the formation of the trans isomer.[18]
Key Considerations:
-
Alkene Partner: Electron-deficient alkenes (e.g., acrylates, styrenes) are common substrates.[19][20]
-
Base: An organic base like triethylamine or an inorganic base like potassium carbonate is used to neutralize the HI generated in the reaction.[17]
-
Regioselectivity: With unsymmetrical alkenes, the aryl group typically adds to the less substituted carbon of the double bond.[20]
Other Notable Transformations
Ullmann Condensation
The Ullmann reaction is a classical copper-catalyzed method for forming C-N, C-O, and C-S bonds.[7][21] While often requiring harsher conditions (higher temperatures) than palladium-catalyzed methods, it can be a valuable alternative, especially for specific heteroatom couplings.[22][23] Modern protocols may use ligands to facilitate the reaction under milder conditions.[21][22][24]
Formation of Organometallic Reagents
The C-I bond can be converted into highly nucleophilic organometallic species.
-
Grignard Reagent Formation: Reaction with magnesium metal (Mg) in an ether solvent (like THF or Et₂O) can form the corresponding Grignard reagent (4-cyano-2,6-dimethylphenylmagnesium iodide).[25] This process can be finicky and often requires activation of the magnesium surface.[25]
-
Organolithium Formation: Transmetalation with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures can generate the highly reactive organolithium species. This reagent is a powerful nucleophile but may be incompatible with the nitrile group if conditions are not carefully controlled.
Conclusion and Outlook
The carbon-iodine bond in this compound serves as a robust and versatile synthetic handle. Its high reactivity, governed by the inherent weakness of the C-I bond and activation by the para-cyano group, makes it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. The primary challenge—steric hindrance from the ortho-methyl groups—has been effectively addressed through the development of sophisticated bulky phosphine ligands, transforming a potential liability into a tool for achieving complex molecular architectures. As catalyst technology continues to advance, the utility of this and similar sterically demanding building blocks will undoubtedly expand, enabling the synthesis of novel pharmaceuticals, materials, and fine chemicals with greater efficiency and precision.
References
- 1. This compound | 1227311-09-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Heck Reaction [organic-chemistry.org]
- 19. youtube.com [youtube.com]
- 20. uwindsor.ca [uwindsor.ca]
- 21. Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
Introduction: The Structural Significance of a Key Synthetic Intermediate
An In-depth Technical Guide to the X-ray Crystallography of 4-Iodo-3,5-dimethylbenzonitrile
Abstract: This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of this compound (CAS 1227311-09-2). While this compound is a valuable synthetic intermediate, particularly in the synthesis of Eluxadoline, its solid-state structure remains a subject of targeted investigation.[1] This document outlines the complete experimental workflow, from synthesis and single-crystal cultivation to data collection and structure refinement. It further presents an expert analysis of the anticipated molecular and supramolecular features, with a detailed focus on the role of halogen bonding and other non-covalent interactions in directing the crystal packing. This guide is intended for researchers in crystallography, medicinal chemistry, and materials science, offering both a practical procedural framework and a deep dive into the structural chemistry of halogenated aromatic nitriles.
This compound is a substituted aromatic compound featuring a nitrile group and an iodine atom, both of which are highly influential functional groups in crystal engineering.[1] The iodine atom, being large and polarizable, is a potent halogen bond (XB) donor.[2] The nitrile group, with its sp-hybridized nitrogen, is an excellent halogen bond acceptor.[3][4] The study of how these functionalities orchestrate the three-dimensional assembly of molecules in the solid state is crucial for understanding and predicting the physical properties of organic materials, such as solubility, stability, and polymorphism.
The analysis of related structures, such as 3-iodobenzonitrile and 4-iodobenzonitrile, reveals that the interplay between C≡N···I halogen bonds, I···I interactions, and weaker C-H···N or π-stacking contacts dictates the overall crystal packing.[5][6] For instance, the crystal structure of 4-iodobenzonitrile is characterized by robust chains linked through C≡N···I halogen bonds, whereas the meta-isomer forms zigzag chains dominated by I···I interactions.[6] Therefore, a single-crystal X-ray diffraction study of this compound is expected to provide definitive insights into how the addition of two methyl groups influences the hierarchy of these competing intermolecular interactions.
This guide provides the scientific foundation and detailed protocols necessary to perform such a definitive structural investigation.
Experimental Methodology: A Validated Workflow
The successful elucidation of a crystal structure is contingent on a meticulously executed experimental plan. The following sections detail a field-proven workflow for the crystallographic analysis of this compound.
Synthesis and Purification
The target compound is typically synthesized via one of two primary routes[1]:
-
Cyanation of an Aryl Iodide: The most common pathway involves the palladium- or copper-catalyzed cyanation of 1-iodo-3,5-dimethylbenzene. This leverages the high reactivity of the C-I bond for substitution with a cyanide source.
-
Iodination of a Benzonitrile: An alternative, though less common, strategy is the direct electrophilic iodination of 3,5-dimethylbenzonitrile.
Following synthesis, the crude product must be purified to the high degree required for crystallization (>99%). This is typically achieved by column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). The purity should be confirmed by NMR spectroscopy and mass spectrometry.
Protocol for Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. Given that this compound is a solid that is poorly soluble in water, solution-based methods are most appropriate.[7] The following protocol is recommended.
Objective: To grow single crystals of approximately 0.1 - 0.3 mm in each dimension.[8]
Materials:
-
Purified this compound (10-20 mg)
-
An assortment of high-purity solvents (e.g., acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, ethanol)
-
An assortment of anti-solvents (e.g., hexanes, heptane, water)
-
Small, clean glass vials (e.g., 4 mL) with screw caps
-
Pasteur pipettes and glass wool for micro-filtration
Step-by-Step Protocol:
-
Solvent Screening: In separate small test tubes, assess the solubility of a few milligrams of the compound in ~0.5 mL of various solvents. The ideal solvent is one in which the compound is moderately soluble.
-
Preparation of a Saturated Solution: Place 10-15 mg of the purified compound into a clean 4 mL vial. Add the chosen solvent dropwise at room temperature with gentle agitation until the solid just dissolves.
-
Micro-filtration (Critical Step): To remove any particulate impurities that could act as unwanted nucleation sites, filter the saturated solution through a small plug of glass wool in a Pasteur pipette into a new, pristine vial.[9]
-
Inducing Crystallization (Select one method):
-
Method A: Slow Evaporation: Loosen the cap of the vial slightly (or cover with parafilm and pierce with a needle) to allow the solvent to evaporate over several days in a vibration-free location.[8][10]
-
Method B: Slow Cooling: If the compound is significantly more soluble at higher temperatures, prepare a saturated solution at an elevated temperature (e.g., 40-50°C). Seal the vial and place it within a larger, insulated container (like a beaker of warm water or a dewar) to slow the cooling rate to room temperature over 24-48 hours.[11]
-
Method C: Solvent/Anti-Solvent Diffusion: Carefully layer a less dense anti-solvent (a solvent in which the compound is insoluble) on top of the saturated solution.[9] Alternatively, place the open vial containing the saturated solution inside a larger, sealed jar containing a reservoir of the anti-solvent. The vapor diffusion will slowly induce crystallization at the interface or within the solution.[9]
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove a single crystal from the mother liquor using a nylon loop or a micromanipulator. Wick away excess solvent with the edge of a filter paper and immediately proceed to mounting.
X-ray Data Collection
The goal of data collection is to measure the angles and intensities of the diffracted X-ray beams with high accuracy and completeness.[12]
Protocol:
-
Crystal Mounting: Mount the selected crystal onto a cryoloop (e.g., a Hampton Research loop) with a small amount of cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and ice formation.
-
Cryo-cooling: Immediately place the mounted crystal into a cold nitrogen stream (typically 100 K) on the diffractometer. This minimizes atomic thermal motion and reduces radiation damage, leading to higher quality data.[13]
-
Instrumentation: Use a modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive area detector (e.g., CCD or CMOS).[14]
-
Unit Cell Determination: Collect a few initial frames to locate diffraction spots. Index these spots to determine the preliminary unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the crystal's symmetry, devise a data collection strategy to ensure high completeness (>99%) and redundancy. This typically involves a series of scans (e.g., ω-scans) at different detector and crystal orientations.
-
Data Integration and Reduction: After collection, the raw diffraction images are processed. This involves integrating the intensities of each reflection, applying corrections for experimental factors (e.g., Lorentz and polarization effects), and scaling the data to produce a final reflection file.
Structure Solution and Refinement
This stage is primarily computational and aims to build an atomic model that best fits the experimental diffraction data.[13][15]
Workflow:
-
Space Group Determination: Analyze the systematic absences in the reflection data to determine the crystal's space group.
-
Structure Solution: For a small organic molecule like this, the structure will almost certainly be solved using ab initio or "direct methods".[14] This statistical approach determines the phases of the structure factors, allowing for the calculation of an initial electron density map.
-
Model Building: From the initial electron density map, identify the positions of the heavier atoms (I, N, C).
-
Least-Squares Refinement: Refine the atomic positions, site occupancies, and atomic displacement parameters (ADPs) to minimize the difference between the observed structure factors (|F_o|) and the calculated structure factors (|F_c|) from the model.[13] Initially, atoms are refined isotropically, then anisotropically (using 9 parameters per atom) to better model their thermal motion.[13]
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a riding model, although they may sometimes be located in the difference Fourier map.[13]
-
Validation: The final model is validated using metrics such as the R-factors (R1, wR2), goodness-of-fit (GooF), and the residual electron density map, which should be largely featureless. The final structure is checked for geometric reasonability and deposited in a crystallographic database like the Cambridge Structural Database (CSD).[16][17]
Anticipated Structural Analysis and Discussion
Based on extensive studies of related iodo-benzonitriles, a detailed prediction of the key structural features of this compound can be made.
Molecular Geometry
The molecule itself is expected to be largely planar, with the methyl groups causing minor steric torsion. The key intramolecular parameters will be the C-I, C-C, and C≡N bond lengths and the bond angles of the benzene ring. These values will be benchmarked against standard values found in the CSD.[18]
Supramolecular Assembly: A Halogen-Bonded System
The crystal packing will be dominated by a network of non-covalent interactions, with the C≡N···I halogen bond being the most prominent.
-
Primary Synthon: C≡N···I Halogen Bonding: A strong, linear interaction between the electrophilic region (σ-hole) on the iodine atom and the lone pair of the nitrile nitrogen is highly anticipated.[3][19] This interaction is the defining feature in the crystal structure of 4-iodobenzonitrile, where it forms infinite 1D chains.[20] It is probable that this compound will exhibit a similar chain or ribbon motif.
-
Secondary Interactions: The presence of the methyl groups may sterically hinder or modify the primary halogen-bonded chains, potentially allowing other, weaker interactions to play a more significant role. These could include:
-
C-H···N Interactions: Weak hydrogen bonds between the methyl or aromatic C-H donors and the nitrile nitrogen acceptor of a neighboring molecule.
-
π-π Stacking: Face-to-face or offset stacking of the aromatic rings, driven by electrostatic and van der Waals forces.
-
C-H···π Interactions: Interactions between the C-H bonds of the methyl groups and the π-system of an adjacent aromatic ring.
-
The final crystal structure will represent the most thermodynamically stable arrangement, balancing these attractive and repulsive forces.
Data Presentation and Visualization
Tabulated Crystallographic Data
All quantitative crystallographic data should be summarized in a standard format for publication and deposition.
| Parameter | Anticipated Value / Description |
| Identification | |
| Empirical formula | C₉H₈IN |
| Formula weight | 257.07 g/mol [21] |
| Crystal system | Monoclinic or Orthorhombic (predicted) |
| Space group | To be determined |
| Data Collection | |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Refinement | |
| Reflections collected / unique | e.g., 15000 / 2500 |
| Completeness to θ = 25.242° | > 99.5 % |
| Data / restraints / parameters | e.g., 2500 / 0 / 150 |
| Goodness-of-fit on F² | ~1.05 |
| Final R indices [I > 2σ(I)] | R1 = ~0.03, wR2 = ~0.07 |
| R indices (all data) | R1 = ~0.04, wR2 = ~0.08 |
| Largest diff. peak and hole | ~0.5 and -0.5 e.Å⁻³ |
Diagrams and Workflows
Visualizations are essential for conveying complex processes and structural relationships.
Caption: Experimental workflow from synthesis to final structural model.
Caption: The anticipated primary C≡N···I halogen bond synthon.
Conclusion
The structural elucidation of this compound via single-crystal X-ray diffraction is a scientifically valuable endeavor. The detailed experimental and analytical framework provided in this guide offers a robust pathway to achieving this goal. The anticipated results, grounded in the established crystal chemistry of related compounds, suggest that the supramolecular assembly will be primarily directed by C≡N···I halogen bonding, with the steric and electronic influence of the dimethyl substitution providing a fascinating point of comparison to simpler iodo-benzonitriles. The resulting structural information will be a valuable contribution to the fields of crystal engineering, drug development, and materials science.
References
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- 7. 4-Iodo-3,5-dimethyl Benzonitrile CAS 1227311-09-2 [homesunshinepharma.com]
- 8. youtube.com [youtube.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
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- 13. books.rsc.org [books.rsc.org]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 17. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 18. Cambridge Structural Database | Ithaca College [ithaca.edu]
- 19. The Halogen Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound | C9H8IN | CID 53486453 - PubChem [pubchem.ncbi.nlm.nih.gov]
Halogenated Benzonitriles: A Technical Guide to Their Diverse Biological Activities and Therapeutic Potential
Introduction: The Chemical Versatility and Biological Significance of Halogenated Benzonitriles
Halogenated benzonitriles, a unique class of organic compounds featuring a benzene ring substituted with one or more halogen atoms and a cyano (-C≡N) group, have garnered significant attention in the fields of medicinal chemistry and drug discovery. The introduction of halogens—such as fluorine, chlorine, bromine, and iodine—onto the benzonitrile scaffold dramatically influences the molecule's physicochemical properties. This includes alterations in lipophilicity, metabolic stability, and electronic characteristics, which in turn can profoundly enhance their interaction with biological targets.[1] This structural versatility has unlocked a wide spectrum of biological activities, positioning these derivatives as promising candidates for the development of novel therapeutic agents and agrochemicals. This technical guide provides an in-depth exploration of the multifaceted biological activities of halogenated benzonitrile derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, antiviral, and insecticidal properties, elucidating their mechanisms of action, presenting key quantitative data, and detailing the experimental protocols for their evaluation.
Anticancer Activity: Targeting Cell Proliferation and Survival
A significant area of research for halogenated benzonitrile derivatives is their potential as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the disruption of microtubule dynamics, induction of cell cycle arrest, and apoptosis.
Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis
A primary mechanism by which certain benzonitrile derivatives exhibit anticancer activity is through the inhibition of tubulin polymerization.[2][3] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for the formation of the mitotic spindle during cell division.[2] By interfering with microtubule dynamics, these compounds can arrest the cell cycle, typically in the G2/M phase, and subsequently trigger apoptosis, or programmed cell death.[4]
For instance, certain 2,3-diphenyl acrylonitrile derivatives bearing halogens have shown considerable antiproliferative activity against various human cancer cell lines.[4] The antiproliferative effects of some of these derivatives have been attributed to cell-cycle arrest in the G2/M phase, induction of apoptosis, and suppression of cell migration.[4] The binding of these compounds to the colchicine-binding site on β-tubulin disrupts the microtubule network, which in turn activates the spindle assembly checkpoint, leading to prolonged mitotic arrest and initiation of the intrinsic apoptotic pathway.[2]
dot
Caption: Anticancer mechanism of halogenated benzonitriles via tubulin polymerization inhibition.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of halogenated benzonitrile derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(4-halogen phenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | 4-chloro derivative (5h) | AGS (gastric cancer) | 0.41 ± 0.05 | [4] |
| 3-(4-halogen phenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | 4-bromo derivative (5f) | AGS (gastric cancer) | 0.68 ± 0.21 | [4] |
| 3-(4-halogen phenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | 4-fluoro derivative (5c) | AGS (gastric cancer) | 0.75 ± 0.24 | [4] |
| Halogenated Benzothiadiazine | Unnamed derivative | Triple-negative breast cancer | 2.93 ± 0.07 | [5] |
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[6]
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[3][6] The amount of formazan produced is directly proportional to the number of living cells. The absorbance of the solubilized formazan is measured spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]
-
Compound Treatment: Prepare serial dilutions of the halogenated benzonitrile derivative in the appropriate cell culture medium. Treat the cells with these various concentrations for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and use a suitable statistical software to determine the IC50 value.
dot
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Halogenated benzonitrile derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains.
Mechanism of Action: Disruption of Cell Wall Synthesis and Membrane Integrity
The antimicrobial mechanism of action for some benzonitrile derivatives involves the inhibition of crucial bacterial enzymes. For example, certain pyrimidine acrylonitrile derivatives are proposed to inhibit penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall.[2] By covalently binding to PBPs, these compounds disrupt cell wall integrity, leading to bacterial lysis.[2] Other mechanisms may include the inhibition of β-lactamases, enzymes that confer resistance to β-lactam antibiotics.[2] Some halogenated compounds have also been shown to disrupt the plasma membrane of bacteria, leading to the release of intracellular components and cell death.[5]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 | [7] |
| Halogenated N-(1,3,4-oxadiazol-2-yl) benzamides | Methicillin-resistant Staphylococcus aureus (MRSA) | - | [5] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[3][8][9]
Principle: This method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are examined for visible growth to determine the MIC.[9]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the halogenated benzonitrile derivative. Perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[9]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland turbidity standard.[10]
-
Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[9]
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[3]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[9]
Antiviral Activity: Targeting Viral Replication
The antiviral potential of halogenated benzonitriles has been explored against a variety of viruses, with some derivatives showing efficacy against picornaviruses and hepatitis C virus (HCV).
Mechanism of Action: Inhibition of Viral Entry and RNA Synthesis
The antiviral mechanisms of these compounds can vary. For example, 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives have been identified as potent inhibitors of HCV entry into host cells.[11] Another example is 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860), which has been found to inhibit the replication of several picornaviruses.[8][12] MDL-860 appears to act at an early stage of the viral replication cycle, after the uncoating of the viral genome but before the synthesis of the majority of viral RNA.[8][12]
dot
Caption: Antiviral mechanisms of halogenated benzonitriles targeting viral entry and RNA synthesis.
Quantitative Data: Antiviral Efficacy
The antiviral activity is often expressed as the effective concentration (EC50) or inhibitory concentration (IC50) required to inhibit viral replication by 50%.
| Compound Class | Derivative Example | Virus | EC50/IC50 (µM) | Reference |
| 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile | L0909 | Hepatitis C Virus (HCV) | 0.022 | [11] |
| Benzotriazole-based | 18e | Coxsackievirus B5 | 6-18.5 | [13] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[9]
Principle: This assay measures the reduction in the number of viral plaques—localized areas of cell death in a cell monolayer—in the presence of a test compound.[9]
Step-by-Step Methodology:
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Prepare serial dilutions of the halogenated benzonitrile derivative. Incubate a known amount of virus with each dilution of the compound for a specific time (e.g., 1 hour) at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and infect them with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.[9]
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.[10]
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Plaque Visualization and Counting: Fix and stain the cell monolayers (e.g., with crystal violet) to visualize the plaques.[9] Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value from the dose-response curve.[10]
Insecticidal Activity: A Tool for Crop Protection
Certain halogenated benzonitriles, such as bromoxynil and ioxynil, were initially developed as herbicides but also exhibit insecticidal properties.[8]
Mechanism of Action: Disruption of Cellular Respiration and Photosynthesis
The toxic effects of bromoxynil and ioxynil are attributed to their ability to act as mitochondrial uncouplers.[8] They disrupt oxidative phosphorylation, a process essential for cellular energy production.[8] Additionally, these compounds can inhibit photosynthesis.[8] Dichlobenil, another halogenated benzonitrile, acts by inhibiting cellulose biosynthesis in plants, and this disruption of a fundamental biological process can also have effects on certain insects.[8]
Experimental Protocol: Contact Toxicity Bioassay
The contact toxicity bioassay is used to determine the toxicity of a compound to insects upon direct contact.
Principle: Insects are topically exposed to a specific dose of the test compound, and mortality is assessed after a defined period.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the halogenated benzonitrile derivative in a suitable solvent (e.g., acetone).
-
Insect Selection: Use a uniform population of the target insect species (e.g., larvae or adults of a specific age).
-
Topical Application: Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.[14] Treat a control group with the solvent only.
-
Observation: Place the treated insects in clean containers with access to food and water.
-
Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the percentage of mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the lethal dose (LD50), the dose required to kill 50% of the test population, using probit analysis.[10]
Synthesis of Halogenated Benzonitriles
The synthesis of halogenated benzonitriles can be achieved through various chemical routes. A common method involves the direct halogenation of benzonitrile in the vapor phase at high temperatures.[15] For instance, pentachlorobenzonitrile can be produced by reacting benzonitrile with chlorine gas in a tubular reactor at temperatures ranging from 650°C to 850°C.[9] Another approach is the ammoxidation of alkylbenzenes, where a substituted toluene is reacted with ammonia and oxygen over a catalyst to yield the corresponding benzonitrile.[16] The synthesis of fluorinated benzonitriles can be accomplished by heating a chlorobenzonitrile with an alkali metal fluoride, such as potassium fluoride, in the presence of a solvent like sulpholane.[1]
Conclusion and Future Perspectives
Halogenated benzonitrile derivatives represent a rich and versatile class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, antiviral, and insecticidal agents is well-documented, with several derivatives showing potent and specific activities. The ability to fine-tune their biological properties through strategic halogenation makes them an attractive scaffold for further drug discovery and development efforts. Future research should focus on elucidating the detailed molecular mechanisms of action of these compounds, exploring their structure-activity relationships to design more potent and selective derivatives, and conducting in vivo studies to validate their therapeutic potential. The continued investigation of halogenated benzonitriles holds great promise for the development of novel and effective treatments for a wide range of diseases and for the advancement of crop protection technologies.
References
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- 2. benchchem.com [benchchem.com]
- 3. Impact of Phytochemicals on Lepidopteran Larv - JoVE Journal [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Study of Cytotoxic Effects of Benzonitrile Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DE2225695A1 - PROCESS FOR THE MANUFACTURE OF HALOGENATED BENZONITRILE - Google Patents [patents.google.com]
- 10. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agroorbit.com [agroorbit.com]
- 12. Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study of Cytotoxic Effects of Benzonitrile Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 15. US3855264A - Preparation of halogenated benzonitrile - Google Patents [patents.google.com]
- 16. medcraveonline.com [medcraveonline.com]
IUPAC name and synonyms for 4-Iodo-3,5-dimethylbenzonitrile
An In-depth Technical Guide to 4-Iodo-3,5-dimethylbenzonitrile: Synthesis, Properties, and Applications in Drug Discovery
Introduction
This compound is a halogenated aromatic nitrile that has emerged as a pivotal building block in modern organic synthesis. Its unique structural arrangement, featuring a nitrile group and an iodine atom on a dimethyl-substituted benzene ring, imparts a versatile reactivity profile that is highly sought after in the synthesis of complex organic molecules. The presence of the iodo substituent makes it an excellent substrate for a variety of cross-coupling reactions, while the nitrile group offers a gateway to further functional group transformations.
This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, physicochemical properties, synthetic methodologies, spectroscopic signature, and key applications, with a particular focus on its critical role as an intermediate in the synthesis of the pharmaceutical agent Eluxadoline.
Nomenclature and Chemical Identity
A clear identification of a chemical substance is fundamental for scientific communication and reproducibility. The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1227311-09-2 |
| Molecular Formula | C₉H₈IN |
| Molecular Weight | 257.07 g/mol |
| InChI | InChI=1S/C9H8IN/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4H,1-2H3 |
| InChIKey | XDEZDJRLICNWND-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1I)C)C#N |
Synonyms:
-
Benzonitrile, 4-iodo-3,5-dimethyl-
-
4-iodo-3,5-dimethyl-benzonitrile
-
MFCD19441144
-
SCHEMBL23505827
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.
| Property | Value |
| Appearance | Light yellow solid |
| Melting Point | 147-148 °C |
| Boiling Point | 318.2 ± 30.0 °C at 760 mmHg (Predicted) |
| Density | 1.69 g/cm³ |
| Solubility | Very slightly soluble in water (0.1 g/L at 25 °C) |
| LogP | 2.77968 |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the cyanation of an aryl iodide precursor. An alternative, though less common, approach involves the direct iodination of 3,5-dimethylbenzonitrile.
Primary Synthetic Route: Cyanation of 1-Iodo-3,5-dimethylbenzene
This method leverages the reactivity of the carbon-iodine bond for nucleophilic substitution with a cyanide source. Palladium or copper-based catalysts are typically employed to facilitate this transformation.
Experimental Protocol: Palladium-Catalyzed Cyanation
-
Materials: 1-Iodo-3,5-dimethylbenzene, Zinc cyanide (Zn(CN)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), Dimethylformamide (DMF), Toluene, Ethyl acetate, Brine.
-
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 1-Iodo-3,5-dimethylbenzene (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).
-
Add anhydrous DMF and heat the mixture to 120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with toluene.
-
Filter the mixture through a pad of celite, washing with additional toluene.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
-
Causality in Experimental Choices:
-
Zinc Cyanide: A less toxic and more convenient source of cyanide compared to alkali metal cyanides.
-
Palladium Catalyst and Ligand: The Pd₂(dba)₃/dppf system is a robust catalytic system for cyanation reactions, exhibiting good functional group tolerance.
-
Inert Atmosphere: Prevents the oxidation and deactivation of the palladium(0) catalyst.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~7.5 | s, 2H (Ar-H) |
| ~2.4 | s, 6H (Ar-CH₃) |
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2950-2850 | C-H Stretch | Methyl |
| ~2230 | C≡N Stretch | Nitrile |
| ~850 | C-I Stretch | Aryl Iodide |
Mass Spectrometry (MS):
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 257. Key fragmentation patterns would likely involve the loss of an iodine atom (m/z = 130) and subsequent fragmentation of the benzonitrile core.
Chemical Reactivity and Synthetic Utility
The iodo group in this compound is an excellent leaving group, making it a versatile substrate for various cross-coupling reactions.
Suzuki-Miyaura Coupling
This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling this compound with an organoboron compound.
Mechanism: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Diagram of Suzuki-Miyaura Coupling Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
This reaction enables the formation of carbon-nitrogen bonds by coupling this compound with an amine in the presence of a palladium catalyst and a base.
Mechanism: The reaction proceeds via oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond.
Diagram of Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application in Drug Discovery: Synthesis of Eluxadoline
This compound is a crucial intermediate in the synthesis of Eluxadoline, a medication used to treat irritable bowel syndrome with diarrhea (IBS-D).
Role in Synthesis: In the synthesis of Eluxadoline, this compound undergoes a Suzuki-Miyaura coupling reaction with a suitable boronic acid or ester to introduce the 4-carbamoyl-2,6-dimethylphenyl moiety, which is a key structural component of the final drug molecule.
Diagram of Eluxadoline Synthesis Step:
Caption: Use of this compound in Eluxadoline synthesis.
Safety, Handling, and Storage
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from moisture and strong light/heat.
Conclusion
This compound stands out as a valuable and versatile intermediate in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, has cemented its importance in the construction of complex molecular architectures. The critical role it plays in the synthesis of the FDA-approved drug Eluxadoline underscores its significance in the pharmaceutical industry. This guide has provided a detailed technical overview to support researchers and drug development professionals in harnessing the full potential of this important chemical building block.
An In-depth Technical Guide to the Material Safety Data Sheet for 4-Iodo-3,5-dimethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to Chemical Safety and Handling
In the fast-paced world of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. This guide provides a comprehensive Material Safety Data Sheet (MSDS) for 4-Iodo-3,5-dimethylbenzonitrile, a key intermediate in the synthesis of various complex molecules.[1] Moving beyond a simple checklist of hazards, this document is designed to provide a deep, practical understanding of the compound's properties and the scientific rationale behind the recommended safety protocols. Our aim is to empower researchers with the knowledge to not only handle this chemical safely but also to anticipate and mitigate potential risks effectively.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a halogenated aromatic nitrile.[2] Its structure, featuring an iodine atom and a nitrile group on a dimethylated benzene ring, imparts specific reactivity and requires careful handling.[2]
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| Synonyms | Benzonitrile, 4-iodo-3,5-dimethyl- | [3][4] |
| CAS Number | 1227311-09-2 | [5][6] |
| Molecular Formula | C₉H₈IN | [5][6] |
| Molecular Weight | 257.07 g/mol | [3][5] |
| Appearance | Light yellow solid | [4] |
| Melting Point | 141.1-141.3 °C | |
| Boiling Point | 318.2 ± 30.0 °C at 760 mmHg | |
| Solubility | Very slightly soluble in water (0.1 g/L at 25 °C) | [4] |
| Storage Temperature | 4°C |
Section 2: Hazard Identification and GHS Classification
Based on available data, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
-
Pictogram:
-
GHS07 (Harmful)
-
-
Signal Word:
-
Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Section 3: First-Aid Measures: A Proactive Response Protocol
In the event of exposure, immediate and appropriate action is critical. The following protocols are based on established best practices for handling benzonitrile and related compounds.
-
Inhalation:
-
Immediately remove the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
If breathing has stopped, provide artificial respiration.
-
Seek immediate medical attention.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove all contaminated clothing.
-
Wash the affected area with soap and water.
-
Seek medical attention if irritation persists.
-
-
Eye Contact:
-
Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Never give anything by mouth to an unconscious person.
-
Seek immediate medical attention.
-
Section 4: Fire-Fighting and Accidental Release Measures
Fire-Fighting Strategy
While not highly flammable, as a solid organic compound, this compound is combustible. Fires involving this compound can produce hazardous decomposition products.
-
Suitable Extinguishing Media: Use water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen iodide.
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.
Accidental Release Protocol
A swift and organized response to a spill is essential to prevent contamination and exposure.
Workflow for Accidental Release of this compound
Caption: Workflow for handling an accidental spill.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area.
-
Ensure Adequate Ventilation: If the spill is indoors, ensure the area is well-ventilated, using fume hoods where possible.
-
Remove Ignition Sources: Eliminate all potential sources of ignition in the vicinity.
-
Personal Protective Equipment (PPE): Before attempting to clean the spill, responders must wear appropriate PPE, including chemical-resistant gloves (nitrile is a good choice), safety goggles or a face shield, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: For solid spills, carefully sweep the material to avoid generating dust. For solutions, create a dike around the spill using an inert absorbent material like vermiculite or sand.
-
Absorb and Collect: Cover the spill with an inert absorbent material. Once absorbed, carefully collect the material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Proper Disposal: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.
-
Report the Incident: Report the spill to the appropriate safety officer or department.
Section 5: Handling, Storage, and Chemical Stability
Prudent Handling Practices
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Wear appropriate personal protective equipment (PPE) as detailed in Section 2.
-
Wash hands thoroughly after handling.
Recommended Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials, moisture, and strong light/heat.[4]
-
The recommended storage temperature is 4°C.
Stability and Reactivity Profile
-
Chemical Stability: Stable under recommended storage conditions.[7]
-
Incompatible Materials: While specific data for this compound is limited, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases, which are generally incompatible with benzonitrile compounds.
-
Hazardous Decomposition Products: Upon thermal decomposition, this compound may produce toxic fumes of hydrogen cyanide, nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen iodide.[7]
Section 6: Toxicological and Ecological Information
Toxicological Profile
-
Acute Toxicity: Harmful if swallowed. Inhalation may cause respiratory tract irritation. Skin and eye contact will cause irritation. The toxicity of many nitriles is related to their metabolic release of cyanide.[8]
-
Chronic Toxicity: Long-term exposure data is not available.
Ecological Information
Detailed ecotoxicity data for this specific compound is not available. However, the environmental fate of iodinated organic compounds has been studied in other contexts.
-
Persistence and Degradability: Iodinated aromatic compounds are generally poorly biodegradable and can persist in the environment.[9][10][11]
-
Bioaccumulation Potential: Based on information for similar compounds, significant bioaccumulation is not expected.[7]
-
Mobility in Soil: Adsorption to the solid phase of soil is not expected for similar compounds.[7]
-
Aquatic Toxicity: While specific data is unavailable, it is prudent to prevent any release into aquatic environments as benzonitrile derivatives can be toxic to aquatic life.[12][13]
Section 7: Disposal Considerations
The disposal of this compound and its contaminated materials must be handled with care to prevent environmental contamination.
-
Waste Disposal Method: Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. This material should be treated as hazardous waste.
-
Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of accordingly.
-
Special Considerations: As a halogenated organic compound, this waste should be collected in a specifically labeled "Halogenated Organic Waste" container for proper disposal.
References
- 1. 4-Iodo-3,5-dimethyl Benzonitrile CAS 1227311-09-2 [homesunshinepharma.com]
- 2. This compound | 1227311-09-2 | Benchchem [benchchem.com]
- 3. This compound | C9H8IN | CID 53486453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Iodo-3,5-dimethyl Benzonitrile CAS 1227311-09-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. 1227311-09-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 6. Benzonitrile, 4-iodo-3,5-dimethyl- | CymitQuimica [cymitquimica.com]
- 7. download.basf.com [download.basf.com]
- 8. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Occurrence of iodinated x-ray contrast media in domestic effluents and their fate during indirect potable reuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eeer.org [eeer.org]
Methodological & Application
Application Notes and Protocols: The Strategic Application of 4-Iodo-3,5-dimethylbenzonitrile in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Significance of 4-Iodo-3,5-dimethylbenzonitrile in Modern Organic Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide is instrumental in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[3] Within the vast landscape of organic halides, this compound has emerged as a particularly valuable building block. Its unique structural features—a reactive C-I bond, a nitrile group, and steric hindrance from the two methyl groups—make it a versatile substrate for creating highly functionalized biaryl structures.
The presence of the nitrile group (-C≡N) significantly enhances the synthetic utility of this compound. The nitrile is a versatile functional group that can be converted into other functionalities such as amines, ketones, and carboxylic acids.[4] This allows for downstream modifications of the coupled product, providing a strategic advantage in multi-step syntheses. Furthermore, benzonitrile derivatives are a prominent class of compounds in medicinal chemistry, with applications in the development of anticancer, antiviral, and antibacterial agents.[5][6] The incorporation of a benzonitrile moiety can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy.[4]
This guide provides an in-depth exploration of the use of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic nuances, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and high-yielding transformation.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][7] The key steps are oxidative addition, transmetalation, and reductive elimination.[1]
The Catalytic Cycle in Detail:
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide, this compound, to a Pd(0) complex. This is often the rate-determining step. The high reactivity of the C-I bond in aryl iodides makes them excellent substrates for this reaction.[4][8] The presence of the electron-withdrawing nitrile group can facilitate this step.
-
Transmetalation: Following oxidative addition, the organoboron reagent (e.g., an arylboronic acid) undergoes transmetalation with the Pd(II) complex. This step is typically initiated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][8]
-
Reductive Elimination: The final step is reductive elimination from the resulting diorganopalladium(II) complex, which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst.[1]
The steric hindrance provided by the two methyl groups ortho to the iodine atom in this compound can present a challenge. However, the use of appropriate bulky phosphine ligands can overcome this, promoting efficient coupling.[9][10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust and widely applicable method for a variety of Suzuki-Miyaura couplings.[12]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (solvent)
-
Ethanol (co-solvent)
-
Water (co-solvent)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (commonly in a 4:1:1 ratio).
-
Stir the reaction mixture and heat to reflux (typically 80-110 °C) under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Add deionized water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Ligand-Free Suzuki-Miyaura Coupling
For certain substrates, a ligand-free protocol can be effective and offers a more cost-effective and simplified procedure.[13]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.5 mol%)
-
A suitable base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., a mixture of water and an organic solvent like ethanol or THF)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, Pd(OAc)₂, and the base.
-
Add the solvent system.
-
Stir the mixture at room temperature or with gentle heating, depending on the reactivity of the substrates.
-
Monitor the reaction until the starting material is consumed.
-
Perform an aqueous workup by extracting the product into an organic solvent.
-
Purify the product by column chromatography.
Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
Data Presentation: Optimizing Reaction Conditions
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes key parameters and their impact on the reaction outcome, particularly when dealing with sterically hindered substrates like this compound.
| Parameter | Options | Rationale and Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts that form the active Pd(0) species in situ. Pd(PPh₃)₄ is a stable Pd(0) source. |
| Ligand | Phosphine-based (e.g., PPh₃, Buchwald ligands like SPhos), N-heterocyclic carbenes (NHCs) | Bulky, electron-rich phosphine ligands are often necessary for sterically hindered aryl halides to promote oxidative addition and reductive elimination.[9][10][14] NHC ligands have also shown high efficiency.[11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, t-BuOK | The choice of base is crucial for activating the boronic acid. Inorganic bases are commonly used in aqueous/organic solvent mixtures. Stronger bases like t-BuOK may be required for less reactive substrates.[11] |
| Solvent | Toluene, Dioxane, THF, DMF, Water/Organic mixtures | The solvent system affects the solubility of the reactants and the efficacy of the base. Biphasic systems with water are common and can facilitate the removal of inorganic byproducts.[15] |
| Temperature | Room Temperature to Reflux | While many Suzuki couplings require heating, some highly active catalyst systems can operate at room temperature.[9] For aryl iodides, lower temperatures can sometimes lead to poor reactivity with certain catalyst systems.[16] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its unique combination of a reactive C-I bond, a synthetically malleable nitrile group, and defined steric hindrance allows for the strategic construction of molecules with significant potential in medicinal chemistry and materials science. By understanding the mechanistic principles and carefully selecting the reaction parameters—particularly the catalyst, ligand, and base—researchers can effectively utilize this reagent to achieve high yields of desired products. The protocols and data presented in this guide serve as a comprehensive starting point for scientists and drug development professionals to successfully implement this powerful synthetic transformation in their research endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. This compound | 1227311-09-2 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4-Iodo-3,5-dimethylbenzonitrile as a Pivotal Building Block in the Convergent Synthesis of Eluxadoline
Introduction
Eluxadoline, marketed as Viberzi™, is a frontline oral therapeutic agent for adults suffering from diarrhea-predominant irritable bowel syndrome (IBS-D).[1][2] This condition is characterized by chronic abdominal pain and frequent diarrhea, significantly impacting patient quality of life.[1][3] Eluxadoline offers a unique mechanism of action, functioning as a mixed µ- and κ-opioid receptor agonist, and a δ-opioid receptor antagonist.[4] This targeted activity within the enteric nervous system helps normalize gut motility and sensitivity, thereby alleviating the primary symptoms of IBS-D with minimal central nervous system side effects.[1]
The efficient and scalable synthesis of complex pharmaceutical agents like Eluxadoline hinges on the strategic selection of key building blocks. Among these, 4-iodo-3,5-dimethylbenzonitrile (CAS No. 1227311-09-2) has emerged as a critical intermediate.[5][6] Its structure is ideally suited for modern synthetic strategies, featuring two key functionalities:
-
A highly reactive carbon-iodine bond , which serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon bonds.[7]
-
A versatile nitrile group , which acts as a precursor to the primary amide (carboxamide) moiety required in the final Eluxadoline structure.[7]
This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of this compound in the synthesis of Eluxadoline. We will delve into its chemical properties, provide a mechanistic overview of its strategic application in Suzuki-Miyaura coupling, and present detailed protocols for its conversion into a key advanced intermediate.
Section 1: Physicochemical and Spectroscopic Profile of this compound
A thorough understanding of the starting material is fundamental to successful and reproducible synthesis. This compound is a stable, crystalline solid at room temperature, making it easy to handle and store.[5][6] Its poor aqueous solubility is typical for such aromatic compounds and dictates the choice of organic solvents in reaction protocols.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1227311-09-2 | [8][9] |
| Molecular Formula | C₉H₈IN | [9] |
| Molecular Weight | 257.07 g/mol | [8][9] |
| Appearance | Light yellow solid | [5][6] |
| Melting Point | 147-148 °C | [5][6] |
| Solubility | Very slightly soluble in water (0.1 g/L at 25 °C) | [5][6] |
| Storage | Store in a cool, dry, well-closed container away from light and moisture. | [5][6] |
Spectroscopic Characterization: Characterization via spectroscopic methods is crucial for identity confirmation and quality control.
Table 2: Expected Analytical Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to two equivalent methyl groups and two equivalent aromatic protons. |
| ¹³C NMR | Resonances for methyl carbons, aromatic carbons (including the iodine- and nitrile-substituted carbons), and the nitrile carbon. |
| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch (around 2220-2240 cm⁻¹) and C-H stretches. |
| UV-Vis | π → π* transitions expected in the 200-300 nm range for the substituted benzene ring.[7] |
| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight (257.07 g/mol ). |
Section 2: Strategic Application in Eluxadoline Synthesis via Suzuki-Miyaura Coupling
The synthesis of Eluxadoline is a multi-step process that benefits from a convergent approach, where complex fragments of the molecule are synthesized separately and then joined together. This compound is a cornerstone of the fragment that ultimately forms the 4-(aminocarbonyl)-2,6-dimethylphenyl moiety of Eluxadoline. The key strategic step is the formation of a new carbon-carbon bond at the 4-position of the benzonitrile ring.
The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation.[10] This Nobel Prize-winning reaction is renowned in pharmaceutical manufacturing for its mild conditions, exceptional functional group tolerance, and high yields.[11] It involves the palladium-catalyzed coupling of an organohalide (our aryl iodide) with an organoboron compound (a boronic acid or ester).[10][12] The C-I bond in this compound is particularly susceptible to oxidative addition to the palladium(0) catalyst, making it an ideal substrate for this reaction.[7][12]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex.[10][11]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the Pd(II) complex, displacing the iodide.[10][11]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which re-enters the cycle.[10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 3: Experimental Protocols
The following protocols provide a robust starting point for the synthesis and application of this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This representative protocol describes the coupling of this compound with a generic arylboronic acid. The specific boronic acid derivative required for the Eluxadoline synthesis would be a more complex, multi-functionalized molecule.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (4 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Toluene, degassed
-
Ethanol, degassed
-
Deionized water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq). Add this catalyst/ligand mixture to the reaction flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Via cannula or syringe, add degassed solvents in a 5:1:1 ratio of Toluene:Ethanol:Water. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure coupled product.
Causality Behind Experimental Choices:
-
Catalyst System: Pd(OAc)₂ with PPh₃ is a classic, cost-effective catalyst system. The PPh₃ ligand stabilizes the palladium species. Other advanced catalysts like Pd(PPh₃)₄ or systems with more specialized ligands (e.g., SPhos, XPhos) can also be used, potentially at lower loadings or milder temperatures.
-
Base: Potassium carbonate is a moderately strong base sufficient to facilitate the transmetalation step. Its insolubility in the organic phase is not a hindrance. Stronger bases like cesium carbonate can sometimes accelerate the reaction.
-
Solvent System: The mixed solvent system is crucial. Toluene solubilizes the organic components, while the co-solvents (ethanol and water) help dissolve the inorganic base and the boronic acid, facilitating the reaction at the phase interfaces. Degassing is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.[13]
Section 4: Overall Synthetic Workflow to Eluxadoline
The product from the Suzuki coupling is an advanced intermediate that undergoes several further transformations to yield Eluxadoline. This includes the crucial step of converting the nitrile group into a primary amide.
Caption: High-level workflow from the building block to the final API.
The nitrile group is typically hydrolyzed under acidic or basic conditions, often with peroxide in the case of base-catalyzed reactions, to afford the primary amide. This is followed by a series of steps, including peptide couplings with other complex intermediates, to assemble the final Eluxadoline molecule.[14][15]
Conclusion
This compound is a highly valuable and strategically important building block for the synthesis of Eluxadoline. Its well-defined structure, featuring a reactive C-I bond ideal for palladium-catalyzed cross-coupling and a versatile nitrile handle, allows for its efficient incorporation into the core scaffold of the final drug product. The protocols and mechanistic insights provided in this application note underscore its utility and provide a solid foundation for process development and optimization in a pharmaceutical research setting. By leveraging modern synthetic methods like the Suzuki-Miyaura coupling, this key intermediate enables a more convergent and efficient route to a critical therapeutic agent for patients with IBS-D.
References
- 1. nbinno.com [nbinno.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Eluxadoline in the treatment of diarrhea-predominant irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. 4-Iodo-3,5-dimethyl Benzonitrile CAS 1227311-09-2 [homesunshinepharma.com]
- 6. 4-Iodo-3,5-dimethyl Benzonitrile CAS 1227311-09-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. This compound | 1227311-09-2 | Benchchem [benchchem.com]
- 8. This compound | 1227311-09-2 [chemicalbook.com]
- 9. This compound | C9H8IN | CID 53486453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. WO2018020450A2 - Process for the preparation of eluxadoline - Google Patents [patents.google.com]
- 15. WO2019058271A1 - Process for the preparation of eluxadoline - Google Patents [patents.google.com]
Palladium-Catalyzed Cyanation of 1-Iodo-3,5-dimethylbenzene: A Comprehensive Guide for Researchers
<APPLICATION NOTE & PROTOCOL >
Authored by: A Senior Application Scientist
Introduction
The palladium-catalyzed cyanation of aryl halides is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds and the introduction of the synthetically valuable nitrile functionality. Aryl nitriles are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, dyes, and materials.[1][2][3] The nitrile group can be readily transformed into other functional groups such as carboxylic acids, amines, and ketones, making it a key building block in medicinal chemistry and drug development.[4]
This guide provides a detailed technical overview and a robust protocol for the palladium-catalyzed cyanation of 1-iodo-3,5-dimethylbenzene to produce 3,5-dimethylbenzonitrile.[4][5] We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of the catalyst, ligands, and cyanide source, and provide a step-by-step experimental procedure. This document is intended for researchers, scientists, and drug development professionals seeking to implement this important transformation in their own laboratories.
Mechanistic Overview: The Catalytic Cycle
The palladium-catalyzed cyanation of aryl halides proceeds through a well-established catalytic cycle, analogous to other cross-coupling reactions like the Buchwald-Hartwig amination.[6][7][8][9][10][11] The generally accepted mechanism involves a Pd(0)/Pd(II) cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 1-iodo-3,5-dimethylbenzene) to form a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is highly dependent on the nature of the ligand and the aryl halide.[12]
-
Transmetalation (Cyanide Exchange): The halide on the Pd(II) complex is exchanged for a cyanide group from the cyanide source. The nature of the cyanide source can significantly impact this step.[8]
-
Reductive Elimination: The aryl and cyanide groups on the Pd(II) complex reductively eliminate to form the desired aryl nitrile product (3,5-dimethylbenzonitrile) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][12]
A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions, which can form stable and unreactive palladium-cyanide complexes.[1][8][13] Modern protocols have been developed to mitigate this issue through the use of less soluble cyanide sources, specific ligands, or controlled addition of the cyanide reagent.[13][14][15]
Figure 1. A simplified diagram illustrating the catalytic cycle of palladium-catalyzed cyanation.
Key Experimental Parameters: A Deeper Dive
The success of a palladium-catalyzed cyanation reaction hinges on the careful selection of several key parameters.
Palladium Precatalyst
Ligands: The Heart of the Catalyst
The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and preventing catalyst deactivation.[12][18] The electronic and steric properties of the ligand are critical.[19] Electron-rich and sterically bulky phosphine ligands are often preferred as they promote oxidative addition and reductive elimination.[12][18]
-
Monodentate Phosphines: Triphenylphosphine (PPh₃) is a classic ligand, but more sterically demanding and electron-rich ligands like tri-tert-butylphosphine (P(t-Bu)₃) often provide better results, especially for less reactive aryl chlorides.
-
Bidentate Phosphines: Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and xantphos are widely used due to their ability to form stable chelate complexes with palladium, which can enhance catalytic activity and longevity.[16]
The Cyanide Source: Balancing Reactivity and Safety
The choice of cyanide source is a critical consideration, balancing reactivity with toxicity and handling concerns.
-
Alkali Metal Cyanides (KCN, NaCN): These are highly effective but also extremely toxic and require stringent safety precautions.[15][20]
-
Zinc Cyanide (Zn(CN)₂): This is a popular alternative due to its lower toxicity and lower solubility in organic solvents, which helps to maintain a low concentration of free cyanide and minimize catalyst poisoning.[13][20][21]
-
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): This has emerged as a significantly safer and environmentally benign cyanide source.[1][2][22][23][24] It is a non-toxic food additive and has been shown to be highly effective in palladium-catalyzed cyanations, often providing excellent yields.[1][2][24] All six cyanide ions can be transferred, making it an efficient reagent.[1]
Solvent and Base
Polar aprotic solvents such as DMF, DMAc, NMP, and THF are commonly used.[17] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. A base is not always strictly required for the cyanation of aryl halides but can sometimes be beneficial, particularly with certain catalyst systems.
Experimental Protocol: Palladium-Catalyzed Cyanation of 1-Iodo-3,5-dimethylbenzene
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Iodo-3,5-dimethylbenzene | ≥98% | Commercially Available | --- |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% | Commercially Available | --- |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | ≥97% | Commercially Available | --- |
| Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O) | ≥98.5% | Commercially Available | A less toxic cyanide source.[13] |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | --- |
| Toluene | Anhydrous | Commercially Available | For extraction |
| Saturated Sodium Bicarbonate Solution | --- | Prepared in-house | --- |
| Brine (Saturated NaCl solution) | --- | Prepared in-house | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Commercially Available | For drying |
| Inert Gas (Argon or Nitrogen) | High Purity | --- | --- |
Safety Precautions
-
Cyanide Handling: Although potassium hexacyanoferrate(II) is considered non-toxic, it is still prudent to handle it with care in a well-ventilated fume hood.[2][25] Avoid contact with acids, which could potentially liberate hydrogen cyanide gas.[26][27] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[25][26][27][28]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Solvents: Organic solvents are flammable and should be handled in a fume hood away from ignition sources.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-iodo-3,5-dimethylbenzene (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Addition of Reagents: Under a positive pressure of inert gas, add potassium hexacyanoferrate(II) trihydrate (0.4 mmol, 0.4 equiv) and anhydrous N,N-dimethylformamide (DMF) (5 mL).
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene (20 mL) and water (20 mL).
-
Separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3,5-dimethylbenzonitrile as a pure compound.
Expected Results
This protocol can be expected to provide 3,5-dimethylbenzonitrile in good to excellent yields (typically >80%). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Microwave-Assisted Protocol
For accelerated reaction times, microwave irradiation can be employed.[29][30][31]
References
- 1. Potassium hexacyanoferrate( ii )—a new cyanating agent for the palladium -catalyzed cyanation of aryl halides - Chemical Communications (RSC Publishing) DOI:10.1039/B400562G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. innospk.com [innospk.com]
- 5. nbinno.com [nbinno.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. researchgate.net [researchgate.net]
- 19. theses.enscm.fr [theses.enscm.fr]
- 20. researchgate.net [researchgate.net]
- 21. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Potassium hexacyanoferrate(ii)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 26. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 27. uwindsor.ca [uwindsor.ca]
- 28. quora.com [quora.com]
- 29. Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic source of cyanide under microwave irradiation | Semantic Scholar [semanticscholar.org]
- 30. cem.de [cem.de]
- 31. researchgate.net [researchgate.net]
The Strategic Utility of 4-Iodo-3,5-dimethylbenzonitrile in Modern Medicinal Chemistry
Abstract
This technical guide provides an in-depth exploration of 4-Iodo-3,5-dimethylbenzonitrile, a versatile and strategically important building block in medicinal chemistry. We will delve into its applications, particularly in the synthesis of complex bioactive molecules, and provide detailed, field-proven protocols for its use in key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique properties in their synthetic endeavors.
Introduction: The Significance of a Well-Positioned Halogen
In the landscape of drug discovery, the strategic placement of functional groups on a core scaffold can profoundly influence a molecule's pharmacological profile. This compound (CAS No. 1227311-09-2) has emerged as a valuable intermediate due to the convergence of several key structural features.[1][2] The presence of an iodine atom, an excellent leaving group in cross-coupling reactions, ortho to two methyl groups, and para to a nitrile functionality, provides a unique combination of reactivity and steric influence that can be exploited for the synthesis of diverse molecular architectures.[1]
The nitrile group is a versatile functional handle that can be transformed into other essential functionalities such as amines, carboxylic acids, and ketones.[1] The dimethyl substitution pattern can offer steric shielding, influencing the conformation of the final molecule and its interaction with biological targets. Most importantly, the iodo group serves as a linchpin for the introduction of various substituents through powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[1] This makes this compound a crucial component in the synthesis of complex molecules, most notably as a key intermediate in the synthesis of Eluxadoline, a medication used to treat irritable bowel syndrome with diarrhea.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1227311-09-2 | [2][5] |
| Molecular Formula | C₉H₈IN | [2][5] |
| Molecular Weight | 257.07 g/mol | [5] |
| Appearance | Light yellow solid | [4] |
| Melting Point | 147-148 °C | [2][4] |
| Solubility | Very slightly soluble in water (0.1 g/L at 25 °C) | [3][4] |
| LogP | 2.77968 | [4] |
Core Applications in Cross-Coupling Reactions
The reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis and drug discovery, enabling the efficient construction of complex molecular frameworks.[1]
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6][7] Aryl iodides are particularly reactive in this transformation, often allowing for milder reaction conditions.[6]
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).[6]
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).[6]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add a degassed mixture of toluene (5 mL), ethanol (1 mL), and deionized water (1 mL) via syringe.[6]
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[6]
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).[6]
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.[6][8]
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[7][8]
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The palladium(II) acetate and triphenylphosphine form the active Pd(0) catalyst in situ, which is essential for the catalytic cycle. The ligand stabilizes the palladium center and influences its reactivity.[6]
-
Base: Potassium carbonate is a commonly used base that activates the boronic acid for transmetalation to the palladium center.[6]
-
Solvent System: The toluene/ethanol/water mixture provides a biphasic system that facilitates the dissolution of both the organic substrates and the inorganic base, promoting an efficient reaction.[6] Degassing is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.[9]
-
Inert Atmosphere: An inert atmosphere of nitrogen or argon is necessary to prevent the oxidation of the palladium catalyst and other sensitive reagents.[7]
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[10][11] This reaction is invaluable for introducing alkynyl groups, which are versatile intermediates for further transformations.[10]
Diagram 2: Sonogashira Coupling Catalytic Cycle
Caption: The dual catalytic cycle of the Sonogashira reaction.
Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).[10]
-
Solvent and Base Addition: Add anhydrous THF and triethylamine (2.0 equiv).[10]
-
Alkyne Addition: To the stirred suspension, add phenylacetylene (1.2 equiv) dropwise via syringe.[10]
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the progress by TLC.[10]
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.[11]
-
Washing: Wash the organic phase with aqueous ammonium chloride and brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude product by flash column chromatography.[11]
Causality Behind Experimental Choices:
-
Dual Catalysis: The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper(I) iodide co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[11][12]
-
Base: Triethylamine serves as the base to deprotonate the terminal alkyne and also to neutralize the HI formed during the reaction.[10]
-
Solvent: Anhydrous THF is a common aprotic solvent for this reaction, ensuring the stability of the organometallic intermediates.
-
Steric Hindrance: The methyl groups ortho to the iodine in this compound introduce steric bulk, which might necessitate gentle heating to achieve a reasonable reaction rate.[10]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[13][14]
Detailed Protocol: Buchwald-Hartwig Amination of this compound with a Primary Amine
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos)
-
Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu))
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk tube and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).[13]
-
Base Addition: Add the base (e.g., 1.5-2.0 equiv).[13]
-
Solvent and Amine Addition: Add the anhydrous solvent, followed by the amine (1.1-1.5 equiv).[13]
-
Reaction: Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[13]
-
Work-up: After cooling to room temperature, quench the reaction and extract the product with an appropriate organic solvent.
-
Purification: Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand is critical for the efficiency of the Buchwald-Hartwig amination. These ligands promote the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.[13][14]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[13]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to side reactions and catalyst deactivation, hence the need for anhydrous solvents and an inert atmosphere.[13]
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block in the medicinal chemist's toolbox. Its well-defined reactivity in key cross-coupling reactions, coupled with the strategic placement of its functional groups, allows for the efficient and modular synthesis of complex molecular architectures. The protocols detailed herein provide a solid foundation for researchers to harness the synthetic potential of this compound. As the quest for novel therapeutics continues, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in accelerating the drug discovery process.
References
- 1. This compound | 1227311-09-2 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 4-Iodo-3,5-dimethyl Benzonitrile CAS 1227311-09-2 [homesunshinepharma.com]
- 4. 4-Iodo-3,5-dimethyl Benzonitrile CAS 1227311-09-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. This compound | C9H8IN | CID 53486453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
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- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Synthesis of novel heterocyclic compounds from 4-Iodo-3,5-dimethylbenzonitrile
An Application Guide to the Synthesis of Novel Heterocyclic Compounds from 4-Iodo-3,5-dimethylbenzonitrile
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of novel heterocyclic compounds utilizing this compound as a versatile starting material. Heterocyclic scaffolds are fundamental to modern pharmacology, and this document outlines robust, palladium-catalyzed cross-coupling methodologies—including Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions—to construct diverse molecular architectures. By explaining the causality behind experimental choices and providing step-by-step, self-validating protocols, this guide serves as a practical resource for laboratory applications.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring.[1] Their prevalence stems from their ability to present complex pharmacophores in three-dimensional space, enabling precise interactions with biological targets. The strategic synthesis of novel heterocycles is therefore a critical endeavor in drug discovery.
This compound (CAS 1227311-09-2) has emerged as a highly valuable building block in this field.[2][3] Its utility is derived from a unique combination of structural features:
-
A Reactive Iodo Group: The carbon-iodine bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an excellent electrophile for a wide range of cross-coupling reactions.[2] This reactivity often allows for milder reaction conditions compared to corresponding bromides or chlorides.[4]
-
A Versatile Nitrile Moiety: The cyano group is a stable and electron-withdrawing group that can be readily transformed into other key functionalities such as primary amines, amides, or carboxylic acids, providing a synthetic handle for further elaboration.
-
Steric and Electronic Tuning: The flanking 3,5-dimethyl groups provide steric bulk that can influence the regioselectivity of subsequent reactions and modulate the electronic properties of the aromatic ring.
This combination makes this compound an ideal precursor for generating libraries of complex molecules, most notably as a key intermediate in the synthesis of the pharmaceutical agent Eluxadoline.[5][6] This guide will detail the core synthetic transformations that leverage this versatile substrate.
Physicochemical Properties of Starting Material
| Property | Value | Reference |
| CAS Number | 1227311-09-2 | [3][7] |
| Molecular Formula | C₉H₈IN | [3] |
| Molecular Weight | 257.07 g/mol | [3] |
| Appearance | Light yellow solid | [5][6] |
| Melting Point | 147-148 °C | [5][6] |
| Solubility | Very slightly soluble in water (0.1 g/L at 25 °C) | [5][6] |
Synthetic Workflow Overview
The primary pathways for elaborating this compound into heterocyclic systems involve palladium-catalyzed cross-coupling reactions. These methods offer high functional group tolerance, reliability, and broad substrate scope. The following diagram illustrates the main synthetic routes discussed in this guide.
Caption: Synthetic pathways from this compound.
Sonogashira Coupling and Subsequent Cyclization
The Sonogashira reaction is a cornerstone of C-C bond formation, creating a link between an sp² carbon (from the aryl iodide) and an sp carbon (from a terminal alkyne).[4] This transformation is exceptionally useful as the resulting alkyne functionality is a versatile precursor for intramolecular cyclization to form five- or six-membered heterocycles, such as indoles and benzofurans.[8]
Mechanistic Rationale
The reaction proceeds via two interconnected catalytic cycles.[9] A palladium(0) species undergoes oxidative addition into the C-I bond. Simultaneously, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide. This acetylide then undergoes transmetalation with the palladium(II) complex, and subsequent reductive elimination yields the aryl-alkyne product and regenerates the palladium(0) catalyst. The amine base is crucial for both deprotonating the alkyne and regenerating the active catalysts.[9]
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Protocol: Sonogashira Coupling
This protocol describes the coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF (or DMF) to dissolve the solids, followed by the amine base (3.0 eq).
-
Add phenylacetylene (1.2 eq) dropwise via syringe while stirring.
-
Stir the reaction mixture at room temperature for 4-12 hours. For less reactive alkynes, heating to 50-70 °C may be required.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-((phenylethynyl)-3,5-dimethylbenzonitrile).
Application: One-Pot Synthesis of a Substituted Indole
The aryl-alkyne product can be directly converted into an indole derivative through a subsequent cyclization step, often in a one-pot fashion.[10]
Protocol Addendum (for Indole Synthesis): This protocol assumes a Sonogashira coupling was performed with an alkyne bearing an N-nucleophile precursor, such as 2-ethynylaniline.
-
After the initial Sonogashira coupling is complete (as confirmed by TLC/LC-MS), add a base such as potassium tert-butoxide (KOt-Bu) (2.0 eq) to the reaction mixture.[10]
-
Heat the mixture to 80-100 °C and stir for an additional 2-6 hours.
-
The base facilitates the intramolecular cyclization of the aniline nitrogen onto the alkyne.[10]
-
Follow the work-up and purification steps (7-10) from the Sonogashira protocol to isolate the final indole product.
Suzuki-Miyaura Coupling for Biaryl Architectures
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl compounds.[11][12] This is achieved by coupling the aryl iodide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[13][14]
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex. The base then activates the boronic acid, forming a more nucleophilic boronate species. This species undergoes transmetalation with the Pd(II) complex, transferring its organic group. The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond of the biaryl product and regenerate the Pd(0) catalyst.[11]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with pyridine-3-boronic acid.
Materials:
-
This compound (1.0 eq)
-
Pyridine-3-boronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%) or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand like SPhos or XPhos.
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system: e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.
-
Nitrogen or Argon gas supply.
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), pyridine-3-boronic acid (1.5 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired biaryl product.
Data Presentation: Representative Suzuki Couplings
| Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 92 |
| Pyrimidine-5-boronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 95 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 88 |
| Note: Yields are representative and based on literature for similar aryl iodides. Optimization may be required.[15] |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with a primary or secondary amine.[16][17] This reaction is invaluable for synthesizing arylamines, which are key substructures in countless pharmaceuticals. The choice of a bulky, electron-rich phosphine ligand is critical to the success of this transformation, as it facilitates both the oxidative addition and the final reductive elimination steps.[18]
Mechanistic Rationale
The reaction follows a catalytic cycle similar to other cross-coupling reactions.[16] After oxidative addition of the aryl iodide to Pd(0), the amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex. This complex undergoes reductive elimination to form the C-N bond of the product and regenerate the Pd(0) catalyst.[16]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
Xantphos or RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 eq)
-
Anhydrous Toluene or 1,4-Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos), and the base (e.g., NaOtBu) to a dry reaction vessel.
-
Add this compound.
-
Seal the vessel, remove from the glovebox (if used), and add the anhydrous solvent followed by the amine (morpholine).
-
Heat the reaction mixture to 90-110 °C for 4-24 hours, with stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding water carefully.
-
Dilute with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Modern Synthetic Enhancements: Microwave-Assisted Synthesis
Microwave (MW) irradiation has become a powerful tool in organic synthesis for accelerating reaction rates and improving yields.[19][20] For the cross-coupling reactions described, MW heating can dramatically reduce reaction times from many hours to mere minutes.[21][22] This is due to efficient and uniform dielectric heating, which can lead to higher temperatures and pressures in a sealed vessel, often resulting in cleaner reactions with fewer side products.[20][23] All protocols described herein can be adapted for microwave synthesis using a dedicated microwave reactor, typically by running the reaction in a sealed vial at temperatures between 100-150 °C for 10-60 minutes.
Conclusion
This compound is a robust and highly adaptable starting material for the synthesis of a wide array of heterocyclic compounds. Through well-established palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig aminations, researchers can efficiently construct C-C and C-N bonds. The resulting products can either be novel heterocyclic targets themselves or serve as advanced intermediates for further cyclization and functionalization. The protocols and mechanistic insights provided in this guide offer a solid foundation for leveraging this building block in medicinal chemistry and drug discovery programs.
References
- 1. sciencescholar.us [sciencescholar.us]
- 2. This compound | 1227311-09-2 | Benchchem [benchchem.com]
- 3. This compound | C9H8IN | CID 53486453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. 4-Iodo-3,5-dimethyl Benzonitrile CAS 1227311-09-2 [homesunshinepharma.com]
- 6. 4-Iodo-3,5-dimethyl Benzonitrile CAS 1227311-09-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. This compound | 1227311-09-2 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. benthamdirect.com [benthamdirect.com]
- 21. iris.unito.it [iris.unito.it]
- 22. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Iodo-3,5-dimethylbenzonitrile
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a foundational transformation in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] Aryl amines are privileged structures found in a vast array of FDA-approved drugs, agrochemicals, and functional organic materials.[3][4] Historically, the synthesis of these motifs was often hampered by harsh reaction conditions, limited substrate scope, and poor functional group tolerance, as seen in methods like the Ullmann condensation or nucleophilic aromatic substitution.[1]
The advent of the Palladium-catalyzed Buchwald-Hartwig amination revolutionized this field, providing a mild, general, and highly efficient method for coupling amines with aryl halides and pseudohalides.[1][2] This guide provides a detailed examination and a robust protocol for a specific, synthetically relevant example: the coupling of an amine with 4-iodo-3,5-dimethylbenzonitrile. Aryl iodides are highly reactive electrophiles in this process, often allowing for milder reaction conditions compared to their bromide or chloride counterparts.[5] Understanding the mechanistic nuances and practical considerations for this transformation is critical for researchers aiming to leverage its full potential in complex molecule synthesis.
Mechanistic Rationale: The "Why" Behind the Protocol
The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned palladium catalytic cycle. A deep understanding of this mechanism is not merely academic; it empowers the scientist to make rational decisions for optimization and troubleshooting. The cycle comprises three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6]
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This irreversible step forms a Pd(II)-aryl complex. The choice of phosphine ligand is crucial here; bulky, electron-rich ligands stabilize the Pd(0) species and accelerate this oxidative addition step.[7][8]
-
Amine Coordination & Deprotonation : The amine nucleophile then coordinates to the Pd(II) center. Subsequently, a base abstracts a proton from the coordinated amine to form a palladium-amido complex.[6] The role of the base is paramount; it must be strong enough to deprotonate the amine-Pd complex but generally should not be nucleophilic enough to compete in other side reactions.[9][10] This step generates the key intermediate poised for C-N bond formation.
-
Reductive Elimination : This is the final, bond-forming step. The aryl and amido groups on the palladium center couple, forming the desired N-arylbenzonitrile product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][6] Sterically demanding ligands are known to promote this step, preventing catalyst decomposition and ensuring high turnover.[8]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Mizoroki-Heck Reaction in Modern Synthesis
An in-depth guide to the Mizoroki-Heck reaction for the synthesis of substituted alkenes using 4-Iodo-3,5-dimethylbenzonitrile, designed for researchers and drug development professionals. This document provides a detailed exploration of the reaction's mechanism, optimization of critical parameters, step-by-step experimental protocols, and troubleshooting strategies.
The palladium-catalyzed Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the direct formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] This powerful transformation, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, provides a versatile route to substituted alkenes, which are crucial structural motifs in pharmaceuticals, natural products, and advanced materials.[1][3] The reaction is renowned for its functional group tolerance, reliability, and the ability to construct complex molecular architectures from simple precursors.[2][3]
This guide focuses on the application of the Heck reaction to this compound, a substrate whose reactivity is dictated by the highly active carbon-iodine bond. Aryl iodides are excellent substrates for the Heck reaction due to their high reactivity in the initial oxidative addition step of the catalytic cycle. The protocols and insights provided herein are designed to serve as a comprehensive resource for scientists leveraging this reaction to accelerate their research and development programs.
Reaction Principle and Catalytic Cycle
The Heck reaction operates via a catalytic cycle involving a palladium(0) species.[1][4] The cycle is generally understood to proceed through four key mechanistic steps: oxidative addition, alkene coordination and migratory insertion, β-hydride elimination, and catalyst regeneration.
-
Oxidative Addition : The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of this compound. This step forms a square planar Pd(II) complex.[5][6]
-
Alkene Coordination & Migratory Insertion : The alkene coupling partner coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the palladium-aryl bond, forming a new carbon-carbon bond and a new alkyl-palladium intermediate.[4][5]
-
Syn-β-Hydride Elimination : For the reaction to proceed to the desired alkene product, a hydrogen atom on a carbon adjacent (β) to the palladium must be oriented syn-periplanar to the Pd-C bond. Elimination of this hydrogen as a palladium-hydride species forms the C=C double bond of the final product.[5][6] This step typically results in the formation of the more stable E-isomer.[5]
-
Reductive Elimination & Catalyst Regeneration : The active Pd(0) catalyst is regenerated from the palladium-hydride complex through a reductive elimination step facilitated by a base. The base neutralizes the generated hydroiodic acid (HI), completing the catalytic cycle.[4][6]
References
Troubleshooting & Optimization
Improving the yield of 4-Iodo-3,5-dimethylbenzonitrile synthesis
Answering the call for enhanced efficiency and troubleshooting in synthetic chemistry, this Technical Support Center guide provides an in-depth analysis of the synthesis of 4-iodo-3,5-dimethylbenzonitrile. As a crucial building block in pharmaceutical development, notably for the synthesis of Eluxadoline, optimizing its yield is paramount.[1][2][3] This document, designed for researchers and drug development professionals, offers a detailed protocol, troubleshooting insights, and frequently asked questions to navigate the complexities of the synthesis.
Section 1: Overview of the Primary Synthetic Strategy
The most reliable and commonly employed route to this compound involves a two-stage process.[1] The synthesis begins with the conversion of 3,5-dimethylaniline (also known as 3,5-xylidine) to the key intermediate, 1-iodo-3,5-dimethylbenzene, via a Sandmeyer-type reaction. This is followed by a catalyzed cyanation of the intermediate to yield the final product. While direct iodination of 3,5-dimethylbenzonitrile is a theoretical alternative, it is less common.[1]
The overall workflow is depicted below:
Caption: General two-stage workflow for the synthesis of this compound.
Section 2: Recommended Protocol - Stage 1: Sandmeyer-Type Iodination
This section details the conversion of 3,5-dimethylaniline to 1-iodo-3,5-dimethylbenzene. The critical step is the formation of a diazonium salt, which is highly reactive and thermally unstable.[4]
Experimental Details & Stoichiometry
| Reagent | Molar Eq. | Purpose | Key Considerations |
| 3,5-Dimethylaniline | 1.0 | Starting Material | Ensure high purity. |
| Hydrochloric Acid (conc.) | ~3.0 | Forms amine salt, provides acidic medium | Must be in excess to generate nitrous acid and maintain low pH. |
| Sodium Nitrite (NaNO₂) | 1.0 - 1.1 | Diazotizing Agent | Add slowly as a solution to control the exothermic reaction. |
| Potassium Iodide (KI) | 1.1 - 1.5 | Iodine Source | Use a slight excess to ensure complete reaction. |
Step-by-Step Methodology
-
Amine Salt Formation: In a reaction vessel equipped with a magnetic stirrer and thermometer, dissolve 3,5-dimethylaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid (~3.0 eq.) and water. Cool the mixture to 0-5 °C in an ice-salt bath. It is crucial to maintain this low temperature throughout the diazotization process to prevent the premature decomposition of the diazonium salt.[4]
-
Diazotization: Prepare a solution of sodium nitrite (1.0-1.1 eq.) in cold water. Add this solution dropwise to the stirred amine salt suspension from Step 1. The rate of addition should be controlled to keep the internal temperature below 5 °C.
-
Verification of Diazotization: After the addition is complete, continue stirring for an additional 15-30 minutes at 0-5 °C. To confirm the consumption of the starting amine, test the solution for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to starch-iodide paper. An immediate blue-black color indicates that nitrous acid is in excess and the diazotization is complete.[5][6] If the test is negative, add a small amount of additional sodium nitrite solution.
-
Iodide Displacement: In a separate flask, dissolve potassium iodide (1.1-1.5 eq.) in a minimal amount of water. Slowly add the cold diazonium salt solution from Step 3 to the potassium iodide solution with vigorous stirring. Vigorous evolution of nitrogen gas (N₂) will be observed. The loss of highly stable N₂ gas is a major driving force for the reaction.[7]
-
Reaction Completion & Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion. The crude 1-iodo-3,5-dimethylbenzene often separates as an oil or solid. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.
Section 3: Troubleshooting the Iodination Stage
Low yields in this stage are common and typically trace back to the stability of the diazonium salt or incomplete reactions.
Caption: Decision tree for troubleshooting the Sandmeyer-type iodination reaction.
Q&A Troubleshooting Guide
Problem Area: Low or No Product Yield
-
Q1: My reaction yield is very low, and I suspect the initial diazotization was the problem. How can I be sure?
-
A: The primary method for verification is the starch-iodide test.[5] Before adding the diazonium salt to the potassium iodide, ensure a sample of the reaction mixture turns starch-iodide paper blue. This confirms the presence of excess nitrous acid, which implies that all of the starting 3,5-dimethylaniline has been converted. If the test is negative, your diazotization is incomplete. This can be caused by impure sodium nitrite, insufficient acid, or adding the nitrite solution too quickly.
-
-
Q2: I noticed significant bubbling and the formation of a dark brown color before I added the potassium iodide. What happened?
-
A: This is a classic sign of premature decomposition of the aryl diazonium salt. These salts are notoriously unstable at elevated temperatures.[4][8] If the temperature of your reaction rises above 5-10 °C, the diazonium group (-N₂⁺) can be displaced by water, leading to the formation of 3,5-dimethylphenol and other unwanted side products. The dark color suggests polymerization and radical side reactions.[5] To prevent this, maintain strict temperature control (0-5 °C) and use the diazonium salt solution immediately after it is prepared.[7]
-
Problem Area: Impure Product & Side Reactions
-
Q3: My final product is contaminated with a significant amount of 3,5-dimethylphenol. How can I avoid this?
-
A: Phenol formation is a competitive side reaction where water acts as a nucleophile, displacing the diazonium group.[5][9] This is highly temperature-dependent. The best way to minimize this is by rigorously maintaining the reaction temperature at 0-5 °C during diazotization and the initial phase of iodide addition.
-
-
Q4: After purification, I isolated a dark, tarry, insoluble material along with my product. What is it?
-
A: The formation of dark, polymeric, or tar-like substances is often due to radical-mediated side reactions. The Sandmeyer reaction proceeds via an aryl radical intermediate.[9][10] If not efficiently trapped by the iodide nucleophile, these radicals can react with each other or other species in the mixture to form complex biaryl compounds and polymers. Ensure your reagents are pure and that the potassium iodide is present in sufficient concentration to trap the radical as it forms.
-
Section 4: The Cyanation Step: Protocol & Key Considerations
The conversion of 1-iodo-3,5-dimethylbenzene to this compound is typically achieved via a metal-catalyzed cyanation. Both copper and palladium-based catalysts are effective for this transformation.[1]
Representative Protocol (Copper-Catalyzed)
-
Combine 1-iodo-3,5-dimethylbenzene (1.0 eq.), copper(I) cyanide (CuCN, 1.1-1.5 eq.), and a high-boiling polar aprotic solvent (e.g., DMF or NMP) in a flask.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a high temperature (typically >150 °C) for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, quench with an aqueous solution (e.g., ammonia or ferric chloride) to complex the copper salts, and extract the product with an organic solvent.
-
Purify the final product by recrystallization or column chromatography. The product is a light yellow solid with a melting point around 141-148 °C.[2][11]
FAQs for Cyanation
-
Q1: What are the safety precautions for using copper(I) cyanide?
-
A: Copper(I) cyanide is highly toxic. Crucially, it can release deadly hydrogen cyanide (HCN) gas if it comes into contact with acid.[7] All manipulations should be performed in a well-ventilated fume hood. The work-up procedure should avoid acidic conditions until all residual cyanide has been safely quenched, typically with an oxidizing agent like bleach or hydrogen peroxide under basic conditions.
-
Section 5: General FAQs
-
Q1: Why is a copper catalyst not required for the iodination step, unlike Sandmeyer reactions for chlorination or bromination?
-
A: While chlorination and bromination typically require a copper(I) salt (CuCl or CuBr) to facilitate the radical-nucleophilic aromatic substitution, iodination is an exception.[9] The iodide ion (I⁻) is a strong enough nucleophile and reducing agent to react with the diazonium salt directly without catalysis, making the procedure simpler.[10][12][13]
-
-
Q2: How should I store the final product, this compound?
References
- 1. This compound | 1227311-09-2 | Benchchem [benchchem.com]
- 2. 4-Iodo-3,5-dimethyl Benzonitrile CAS 1227311-09-2 [homesunshinepharma.com]
- 3. 4-Iodo-3,5-dimethyl Benzonitrile CAS 1227311-09-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 7. orgosolver.com [orgosolver.com]
- 8. reddit.com [reddit.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. This compound | 1227311-09-2 [sigmaaldrich.com]
- 12. Sandmeyer Reaction [organic-chemistry.org]
- 13. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of 4-Iodo-3,5-dimethylbenzonitrile
Welcome to the technical support center for the purification of 4-iodo-3,5-dimethylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this key chemical intermediate. As a crucial building block in the synthesis of pharmaceuticals like Eluxadoline, achieving high purity of this compound is paramount.[1][2] This document provides practical, experience-driven advice to overcome common purification challenges.
I. Understanding the Reaction Landscape: Common Synthetic Routes and Potential Byproducts
The purification strategy for this compound is intrinsically linked to its synthetic origin. Two primary routes are commonly employed for its synthesis, each with a unique profile of potential impurities.[3]
Route 1: Sandmeyer Reaction of 4-Amino-3,5-dimethylbenzonitrile
This classic transformation involves the diazotization of 4-amino-3,5-dimethylbenzonitrile followed by treatment with an iodide source, typically potassium iodide (KI).[4][5][6] While effective, this route can generate several byproducts.
Route 2: Direct Iodination of 3,5-Dimethylbenzonitrile
A less common but viable alternative is the direct electrophilic iodination of 3,5-dimethylbenzonitrile.[3] This reaction often employs an iodinating agent like N-iodosuccinimide (NIS) in the presence of an acid catalyst.
Visualizing the Synthetic Pathways
Caption: Synthetic routes to this compound.
II. Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound, presented in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue after the Sandmeyer reaction. What are the likely impurities and how can I remove them?
A1: A dark, oily product from a Sandmeyer reaction often indicates the presence of several byproducts. The primary culprits are typically:
-
Azo-coupled byproducts: These are colored compounds formed from the reaction of the diazonium salt with itself or other aromatic species.
-
Phenolic impurities: Formed by the reaction of the diazonitrile salt with water.
-
Unreacted starting material: Residual 4-amino-3,5-dimethylbenzonitrile.
-
Iodinated byproducts: Such as di-iodinated species or isomers, though less common in this specific reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an oily crude product.
Expert Insight: The initial aqueous workup is critical. A sodium thiosulfate wash is essential to remove any excess iodine, which can contribute to the dark color. A subsequent wash with a mild base like sodium bicarbonate will neutralize any residual acid from the diazotization step.
Q2: I performed a direct iodination and my NMR analysis shows unreacted 3,5-dimethylbenzonitrile and potentially some di-iodinated species. How do I separate these?
A2: This is a common challenge with direct iodination, where controlling the stoichiometry and reaction conditions is key to minimizing byproducts. The similar polarities of the starting material, product, and di-iodinated byproduct make simple extraction or recrystallization difficult.
Recommended Purification Method: Column Chromatography
Column chromatography is the most effective method for separating these closely related compounds.[7]
Column Chromatography Parameters:
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating non-polar to moderately polar organic compounds. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Gradient | Start with a low polarity (e.g., 98:2 Hexanes:EtOAc) and gradually increase the polarity to elute the compounds based on their increasing polarity. |
| Elution Order | 1. Di-iodinated byproduct (least polar) 2. This compound (product) 3. 3,5-Dimethylbenzonitrile (most polar) | The iodine atom increases the molecular weight and size, generally leading to faster elution on silica gel. The nitrile group is a polar functional group. |
Step-by-Step Protocol for Column Chromatography:
-
Prepare the Column: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elute the Column: Begin eluting with the starting solvent mixture.
-
Monitor the Separation: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Q3: My recrystallization attempt resulted in a low yield, or the product "oiled out" instead of forming crystals. What went wrong?
A3: Recrystallization is a powerful purification technique for this compound, which is a solid at room temperature.[1][2] However, success depends heavily on the choice of solvent and the cooling process.[8]
Troubleshooting Recrystallization:
| Issue | Probable Cause | Solution |
| Low Yield | - The chosen solvent dissolves the product too well, even at low temperatures.- Too much solvent was used. | - Select a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| "Oiling Out" | - The solution is supersaturated, and the product's melting point is lower than the boiling point of the solvent.- The cooling rate is too rapid. | - Add a small amount of a co-solvent in which the product is more soluble to the hot solution.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization. |
Recommended Recrystallization Solvents:
A solvent system of hexanes and a small amount of a more polar solvent like ethyl acetate or dichloromethane often works well.[9] Start by dissolving the crude product in a minimal amount of the hot, more polar solvent, and then slowly add hot hexanes until the solution becomes slightly cloudy. Add a drop or two of the polar solvent to clarify the solution, and then allow it to cool slowly.
III. Purity Assessment
After purification, it is crucial to assess the purity of the this compound.
| Analytical Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural confirmation and detects the presence of proton-containing impurities. |
| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the compound and can detect non-proton-containing impurities. |
| Melting Point Analysis | A sharp melting point close to the literature value (147-148°C) indicates high purity.[1] A broad melting range suggests the presence of impurities. |
IV. References
-
Benchchem. (n.d.). This compound | 1227311-09-2. Retrieved from --INVALID-LINK--
-
Haihang Industry. (n.d.). 4-Iodo-3,5-dimethyl Benzonitrile CAS 1227311-09-2. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from --INVALID-LINK--
-
Home Sunshine Pharma. (n.d.). 4-Iodo-3,5-dimethyl Benzonitrile CAS 1227311-09-2. Retrieved from --INVALID-LINK--
-
Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(45), 28267-28288. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from --INVALID-LINK--
References
- 1. 4-Iodo-3,5-dimethyl Benzonitrile CAS 1227311-09-2 [homesunshinepharma.com]
- 2. 4-Iodo-3,5-dimethyl Benzonitrile CAS 1227311-09-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. This compound | 1227311-09-2 | Benchchem [benchchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Troubleshooting Common Issues in Suzuki Coupling of Aryl Iodides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered during the Suzuki-Miyaura cross-coupling of aryl iodides. The question-and-answer format directly addresses specific experimental challenges, offering explanations grounded in reaction kinetics and mechanistic principles to enhance your experimental success.
Troubleshooting Guide
This section delves into specific problems that can arise during the Suzuki coupling of aryl iodides, providing detailed causative analysis and actionable solutions.
Q1: My Suzuki coupling reaction with an aryl iodide is resulting in a low yield or failing completely. Where should I start my investigation?
A1: A low or zero yield in a Suzuki coupling involving a reactive electrophile like an aryl iodide often points to fundamental issues with reagents or reaction conditions rather than the inherent reactivity of the C-I bond itself.[1] Here’s a systematic approach to pinpoint the problem:
-
Reagent Quality and Stability:
-
Boronic Acid/Ester Integrity: Boronic acids are susceptible to degradation, particularly through protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[2][3] This is a significant side reaction that consumes your nucleophile.[2] Consider using fresh, high-purity boronic acid. For particularly unstable boronic acids, such as some heteroaryl variants, using more stable derivatives like pinacol esters or MIDA boronates can be beneficial.[3][4] These reagents often release the boronic acid slowly into the reaction, minimizing its concentration and thus the rate of decomposition.[5]
-
Solvent and Base Purity: The presence of oxygen can deactivate the Pd(0) catalyst.[3] Using degassed, anhydrous solvents is crucial. The purity of the base is also important, as impurities can interfere with the reaction.
-
-
Reaction Conditions:
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) species and any phosphine ligands.[3][7] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Temperature: While aryl iodides are highly reactive and can often couple at lower temperatures, some catalyst systems, particularly those using PPh₃, can exhibit surprisingly poor turnover at temperatures around 50°C.[8] If you are observing low conversion, a moderate increase in temperature might be necessary.
-
Q2: I am observing significant amounts of homocoupling of my boronic acid. What causes this and how can I prevent it?
A2: The formation of a biaryl product derived from the coupling of two boronic acid molecules is a common side reaction.[9][10] This is often exacerbated by the presence of oxygen.[7]
Causative Factors:
-
Oxygen-Mediated Homocoupling: Molecular oxygen can participate in a catalytic cycle that leads to the homocoupling of the boronic acid.[7] This underscores the critical importance of maintaining a strictly inert atmosphere throughout the reaction.
-
Palladium-Catalyzed Homocoupling: In some cases, the palladium catalyst itself can promote homocoupling, especially at higher temperatures or with prolonged reaction times.
Preventative Measures:
-
Rigorous Degassing: The most effective way to minimize homocoupling is to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and execution.[9]
-
Controlled Addition of Boronic Acid: For particularly sensitive substrates, a slow addition of the boronic acid can keep its concentration low, disfavoring the bimolecular homocoupling reaction.
-
Optimized Catalyst Loading: Using the minimum effective catalyst loading can sometimes reduce the extent of side reactions, including homocoupling.
Q3: My reaction is producing a dehalogenated byproduct from my aryl iodide. What is the mechanism of this side reaction, and how can I suppress it?
A3: Dehalogenation, the replacement of the iodine atom with hydrogen, is another common side reaction that reduces the yield of the desired cross-coupled product.[11]
Mechanism:
After the initial oxidative addition of the aryl iodide to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. This is often a solvent molecule (like an alcohol) or an amine base. Subsequent reductive elimination of the aryl group and the hydride ligand produces the dehalogenated arene and regenerates the Pd(0) catalyst.[11]
Suppression Strategies:
-
Choice of Base and Solvent: Avoid using bases and solvents that can readily act as hydride donors. For instance, if using an alcohol as a solvent, consider switching to an aprotic solvent like toluene, dioxane, or DMF.[12]
-
Temperature Control: Higher temperatures can sometimes increase the rate of dehalogenation. Running the reaction at the lowest effective temperature can help minimize this side reaction.
-
Ligand Selection: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling and undesired dehalogenation. Experimenting with different ligands may be necessary for particularly challenging substrates.
Q4: I am having difficulty purifying my product from residual palladium catalyst and boron-containing byproducts. What are some effective purification strategies?
A4: Post-reaction cleanup can be challenging. Here are some common and effective methods:
-
Palladium Removal:
-
Filtration: Passing the crude reaction mixture through a plug of silica gel or celite can often remove a significant portion of the palladium catalyst.
-
Scavengers: Various commercial scavengers with functional groups that bind to palladium can be added to the reaction mixture after completion to facilitate the removal of residual metal.
-
-
Boron Byproduct Removal:
-
Aqueous Workup: Boronic acids and their byproducts are often water-soluble, especially under basic conditions. An aqueous workup with a dilute base can effectively extract these impurities.
-
Acid-Base Extraction: If your product is not sensitive to acid, an acid-base extraction can be a powerful purification technique.[13] By adjusting the pH, you can selectively move the acidic boronic acid byproducts between aqueous and organic layers.
-
Frequently Asked Questions (FAQs)
Q: What is the general order of reactivity for aryl halides in Suzuki coupling?
A: The reactivity of aryl halides in the oxidative addition step, which is often rate-determining, follows the trend: I > OTf > Br >> Cl.[14][15] Aryl iodides are generally the most reactive substrates due to the weaker C-I bond.[1]
Q: How critical is the choice of base in the Suzuki coupling of aryl iodides?
A: The base plays a crucial role in the catalytic cycle.[16][17] It is required to activate the boronic acid for transmetalation.[16][18] The choice of base can significantly impact the reaction rate and the prevalence of side reactions like protodeboronation.[3] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[13][19][20] The optimal base is substrate-dependent.
Q: Can water be used as a solvent for Suzuki couplings with aryl iodides?
A: Yes, aqueous conditions are often employed in Suzuki couplings.[21] Water can be used as a co-solvent with organic solvents like THF, dioxane, or ethanol.[13] In some cases, the reaction can even be performed in neat water.[21] The use of water can offer advantages in terms of cost, safety, and environmental impact.[21]
Q: What is the role of the phosphine ligand in the reaction?
A: The phosphine ligand coordinates to the palladium center and plays a critical role in modulating its electronic and steric properties.[22] Bulky, electron-rich ligands generally facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[22] The choice of ligand can have a profound impact on the catalyst's activity, stability, and selectivity.[22] A wide variety of phosphine ligands have been developed for Suzuki coupling, including Buchwald's biaryl phosphines (e.g., SPhos, XPhos) which are highly effective for a broad range of substrates.[22][23]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling of an Aryl Iodide
This protocol provides a general starting point. Optimal conditions are highly dependent on the specific substrates.[22]
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl iodide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent.[3] Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol %) and the phosphine ligand if required (typically in a 1:1 or 2:1 ligand-to-palladium ratio).[22]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 50-100 °C) with vigorous stirring for the specified time (e.g., 2-24 hours).[22]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC, GC, or LC-MS.[22]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water or an appropriate aqueous solution to remove the base and boron byproducts.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.[22]
References
- 1. nbinno.com [nbinno.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 20. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
Technical Support Center: High-Purity Recrystallization of 4-Iodo-3,5-dimethylbenzonitrile
Welcome to the technical support resource for the purification of 4-Iodo-3,5-dimethylbenzonitrile (CAS 1227311-09-2). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate in their synthetic workflows. As a key building block in the synthesis of pharmaceuticals such as Eluxadoline, achieving high purity is paramount[1][2][3]. This document provides in-depth, experience-driven answers to common challenges encountered during its recrystallization, moving beyond simple protocols to explain the underlying principles that ensure success.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
The selection of an appropriate solvent is the most critical factor for successful recrystallization. An ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4°C)[4][5]. For this compound, which is a relatively non-polar solid, a moderately polar to non-polar solvent is generally a good starting point.
Given its physical properties—a light yellow solid with a melting point around 141-148°C and very low water solubility (0.1 g/L at 25°C)—a systematic screening approach is recommended[2][3][6].
Expert Insight: While single-solvent systems are preferred for their simplicity, the specific impurity profile of your crude material may necessitate a mixed-solvent approach to achieve the desired purity. Toluene, used in some synthetic routes, can be an effective solvent, while alcohols like methanol or ethanol are also common choices for aryl halides[1][7].
Recommended Screening Protocol:
-
Place approximately 20-30 mg of your crude this compound into several test tubes.
-
Add a potential solvent (see table below) dropwise at room temperature. A good candidate solvent will not dissolve the solid readily[4].
-
If the solid is insoluble at room temperature, heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent needed to fully dissolve the solid[8].
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
The ideal solvent will yield a high quantity of crystalline precipitate.
Table 1: Potential Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Issues |
| Methanol | 65 | Polar Protic | Often effective for aryl iodides[7]. Good solubility difference between hot and cold. |
| Ethanol | 78 | Polar Protic | Similar to methanol, but less volatile. A very common recrystallization solvent. |
| Isopropanol (IPA) | 82 | Polar Protic | Good general-purpose solvent with a useful boiling point. |
| Toluene | 111 | Non-polar | Can be very effective, especially if used in the preceding synthetic step[1]. High boiling point requires careful handling[9]. |
| Ethyl Acetate | 77 | Polar Aprotic | Good dissolving power for a range of polarities. |
| Acetone | 56 | Polar Aprotic | Often too strong a solvent (dissolves well at room temp), but can be useful in a mixed-solvent system[10]. |
| Heptane/Hexane | 98 / 69 | Non-polar | Likely to have low solubility even when hot. Primarily useful as an anti-solvent in a mixed-solvent pair[11]. |
| Water | 100 | Very Polar | The compound is nearly insoluble in water, making it an excellent anti-solvent with a miscible solvent like ethanol or acetone[2][3]. |
Q2: What are the likely impurities I need to remove?
Understanding potential impurities is key to designing an effective purification strategy. The impurities in your crude this compound will depend on its synthetic route.
-
From Cyanation of 1-Iodo-3,5-dimethylbenzene: The most common impurity will be the unreacted starting material, 1-Iodo-3,5-dimethylbenzene (also known as 5-iodo-m-xylene)[1].
-
From Iodination of 3,5-dimethylbenzonitrile: Unreacted 3,5-dimethylbenzonitrile may be present[1].
-
General Synthesis Impurities:
-
Colored Impurities: Often high molecular weight byproducts or degradation products that can be removed with activated charcoal.
-
Catalyst Residues: If copper or palladium catalysts were used in a cyanation step, trace metals may be present[1].
-
Related Positional Isomers: Depending on the regioselectivity of the iodination or other steps, minor isomers could be formed.
-
Q3: How can I confirm the purity of my final product?
A combination of methods provides the most reliable assessment of purity.
-
Melting Point Analysis: This is the most straightforward technique. A pure compound will have a sharp melting point range (typically <1°C). Impurities disrupt the crystal lattice, leading to a lower and broader melting point range[12]. Compare the experimental value to the literature value (reported variously as 141.1-141.3°C and 147-148°C)[2][3][6]. The key is a narrow range and a significant increase from the crude material.
-
Thin Layer Chromatography (TLC): A single spot on TLC in multiple solvent systems is a good indicator of purity. However, impurities that have very similar polarity to the product may not be resolved[13].
-
Spectroscopic Methods (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance spectroscopy is highly effective for identifying and quantifying impurities that have distinct signals from the main compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While useful, be aware that some compounds, particularly oximes and other sensitive functional groups, can decompose or rearrange under the high temperatures of the GC inlet[13]. It is crucial to confirm that any observed "impurity" is not an artifact of the analysis itself.
Troubleshooting Guide
Problem: My compound will not dissolve, even in a large volume of boiling solvent.
-
Likely Cause: You have selected a solvent in which the compound is essentially insoluble (an "anti-solvent"). This is a common outcome during solvent screening[14].
-
Solution: The solvent is unsuitable for a single-solvent recrystallization. However, it may be an excellent "anti-solvent" or "insoluble solvent" for a mixed-solvent recrystallization[15][16]. Set it aside and test other solvents.
Problem: I dissolved my compound, but no crystals have formed after cooling.
This is one of the most frequent issues in recrystallization. The solution is likely supersaturated, meaning it holds more solute than it theoretically should at that temperature, and requires a trigger for nucleation[17].
-
Likely Cause 1: Too much solvent was used. This is the most common reason for crystallization failure[17]. The solution is not saturated enough for crystals to form upon cooling.
-
Likely Cause 2: The solution is supersaturated and requires nucleation. Crystal growth needs a starting point (a nucleation site)[12].
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask with a glass stirring rod just below the solvent line. The microscopic imperfections on the glass provide a surface for crystals to begin forming[12][17].
-
Solution 2 (Seed Crystal): Add a tiny crystal of the crude starting material. This "seed" provides a perfect template for further crystal growth[12][18].
-
Solution 3 (Ultra-Cooling): Place the flask in a colder bath (e.g., dry ice/acetone) for a short period. This can sometimes force nucleation, but be aware that rapid crystallization can trap impurities[17].
-
A decision-making workflow for when no crystals form upon cooling.
Problem: An oil formed instead of solid crystals ("oiling out").
-
Likely Cause: The compound is coming out of solution at a temperature above its melting point. This often happens when the solution is highly impure (impurities depress the melting point) or when using a mixed-solvent system where the solubility changes too rapidly[15][17].
-
Solutions:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of additional solvent (the "soluble" solvent in a mixed pair) to decrease the saturation point[18].
-
Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss. This gives the molecules more time to arrange themselves into an ordered crystal lattice rather than crashing out as a disordered liquid[17].
-
Problem: The final product yield is very low.
-
Likely Cause 1: Too much solvent was used. A significant portion of your product remains dissolved in the mother liquor even after cooling[18].
-
Solution: You can attempt to recover a second crop of crystals by boiling off a portion of the solvent from the filtrate and re-cooling. Note that this second crop will likely be less pure than the first.
-
-
Likely Cause 2: Premature crystallization. The product crystallized on the filter paper or in the funnel during a hot gravity filtration step (used to remove insoluble impurities).
-
Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated with hot solvent before filtering your solution. Use a stemless funnel to prevent crystallization in the stem. Perform the filtration as quickly as possible[8].
-
Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol assumes you have identified a suitable single solvent (e.g., Isopropanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of boiling isopropanol required to fully dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil between additions[8].
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
(Optional) Hot Filtration: To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated flask[19].
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature[8]. Slow cooling is crucial for forming large, pure crystals[4].
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry thoroughly under vacuum to remove all residual solvent.
A step-by-step visual guide to the single-solvent purification process.
Protocol 2: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent Method)
This protocol is for when no single solvent is ideal. A common and effective pair for this compound could be Ethanol ("solvent") and Water ("anti-solvent").
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethanol (the "soluble" solvent)[15][20].
-
Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water (the "insoluble" or "anti-solvent") dropwise until you see persistent cloudiness (turbidity). This indicates the solution is now saturated[16][20].
-
Clarification: Add a few more drops of hot ethanol, just enough to make the solution clear again[15][16]. The solution is now perfectly saturated at the boiling point.
-
Crystallization & Isolation: Follow steps 4-7 from the Single-Solvent Recrystallization protocol above, using an ice-cold mixture of ethanol/water (in the approximate ratio you discovered) for the final wash.
References
- 1. This compound | 1227311-09-2 | Benchchem [benchchem.com]
- 2. 4-Iodo-3,5-dimethyl Benzonitrile CAS 1227311-09-2 [homesunshinepharma.com]
- 3. 4-Iodo-3,5-dimethyl Benzonitrile CAS 1227311-09-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. This compound | 1227311-09-2 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 17. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
Stability of 4-Iodo-3,5-dimethylbenzonitrile under different reaction conditions
Welcome to the technical support resource for 4-Iodo-3,5-dimethylbenzonitrile (CAS 1227311-09-2). This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into the stability and handling of this versatile chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success when utilizing this valuable building block in complex syntheses.
Overview
This compound is a key intermediate, notably in the synthesis of pharmaceuticals like Eluxadoline.[1][2][3] Its utility stems from the high reactivity of the carbon-iodine bond, which serves as an excellent handle for functionalization via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[1] However, the same reactivity that makes this compound synthetically valuable also predisposes it to specific degradation pathways. Understanding and mitigating these instabilities is critical for achieving high yields and product purity.
This guide is structured into two main sections: a Frequently Asked Questions (FAQs) section covering general stability and handling, and a Troubleshooting Guide for addressing specific issues encountered during reactions.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the intrinsic stability and proper handling of this compound.
Q1: What are the official recommended storage and handling conditions for this compound?
Answer:
Proper storage is the first line of defense against degradation. Based on supplier data sheets and the known chemistry of aryl iodides, the following conditions are paramount:
-
Temperature: Store in a cool environment. Refrigeration at 4°C is recommended for long-term storage.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon). Oxygen can participate in radical-mediated decomposition pathways.
-
Moisture: Keep in a dry, well-closed container.[2][3] The compound is very slightly soluble in water (0.1 g/L at 25°C), but moisture can interfere with subsequent reactions, particularly organometallic couplings.[2][3]
-
Light: Protect from light. Aryl iodides can be photosensitive and undergo photolytic C-I bond cleavage.[5] Always store in an amber vial or a container wrapped in aluminum foil.
Table 1: Physicochemical Properties & Recommended Storage
| Property | Value | Source(s) |
| CAS Number | 1227311-09-2 | [6] |
| Appearance | Light yellow solid | [2][3] |
| Molecular Formula | C₉H₈IN | [7] |
| Molecular Weight | 257.07 g/mol | [6] |
| Melting Point | 141.1 - 148 °C | [3][4] |
| Solubility (Water) | Very slightly soluble (0.1 g/L at 25°C) | [2][3] |
| Storage Temp. | 4°C, protected from light and moisture | [2][3][4] |
Q2: How significant is the risk of photodecomposition, and what is the underlying mechanism?
Answer:
The risk is significant, especially for electron-rich aryl iodides.[5] While the nitrile group is electron-withdrawing, the two methyl groups are electron-donating, making the aromatic ring susceptible to photochemical degradation. The mechanism involves the absorption of UV or even high-energy visible light, which can promote the homolytic cleavage of the relatively weak carbon-iodine bond (C-I bond dissociation energy is ~234 kJ/mol).[1][5] This generates an aryl radical and an iodine radical. The aryl radical can then abstract a hydrogen atom from the solvent or other reagents to form the de-iodinated byproduct, 3,5-dimethylbenzonitrile.[8]
To mitigate this, all manipulations of the solid and its solutions should be performed in a laboratory with minimal UV light exposure (e.g., using yellow safety lights) and in vessels that protect against light. Confirmatory photostability studies, as outlined in ICH guideline Q1B, are recommended for drug development applications to fully characterize this risk.[9][10][11][12]
Q3: What is the thermal stability of this compound, especially under typical cross-coupling conditions?
Answer:
While the compound is a solid with a relatively high melting point, thermal decomposition can occur, particularly at the elevated temperatures (80-120°C) often required for cross-coupling reactions.[13] Similar to photodecomposition, the primary thermal degradation pathway is the homolytic cleavage of the C-I bond to generate radicals, leading to de-iodination.[5] This process is accelerated by heat.
Therefore, it is crucial to carefully control the reaction temperature and time. The lowest possible temperature that provides a reasonable reaction rate should be used. Monitoring the reaction for the appearance of the 3,5-dimethylbenzonitrile byproduct by GC-MS or LC-MS is essential during optimization.
Troubleshooting Guide for Synthetic Applications
This section provides structured guidance for resolving common experimental challenges.
Problem 1: My Suzuki-Miyaura coupling reaction with this compound has a low or no yield.
Low conversion is a frequent issue in cross-coupling reactions. The cause can typically be traced to one of three areas: the catalyst system, the reaction conditions, or the stability of the starting material.
dot
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Detailed Troubleshooting Steps:
-
Catalyst System Integrity: The active catalyst in a Suzuki coupling is a Pd(0) species.[14][15] Many reactions start with a Pd(II) pre-catalyst (e.g., Pd(OAc)₂) that must be reduced in situ.
-
Cause: Inefficient reduction of the Pd(II) pre-catalyst or degradation of the Pd(0) catalyst/ligand by oxygen can halt the catalytic cycle.[16]
-
Solution: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Use freshly opened and properly stored palladium sources and ligands. Consider using a robust, air-stable Pd(II) pre-catalyst (e.g., those with Buchwald ligands) or a Pd(0) source like Pd(PPh₃)₄.[17][18]
-
-
Base and Solvent Optimization: The base plays a critical role in activating the boronic acid for transmetalation.[19][20]
-
Cause: The chosen base may be too weak, too strong (causing degradation), or poorly soluble in the reaction medium. The solvent must solubilize all components effectively.
-
Solution: Screen a panel of bases and solvents. For Suzuki couplings, a combination of an organic solvent (like Dioxane, Toluene, or DMF) with an aqueous solution of an inorganic base is common.[21]
-
Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale & Citation |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf) | Provides a range from a direct Pd(0) source to pre-catalysts requiring activation.[13] |
| Catalyst Loading | 0.5 - 5 mol% | Lower loading is cost-effective but may be slow; higher loading can increase side reactions.[17] |
| Ligand | PPh₃, SPhos, XPhos | Ligand choice is crucial for stabilizing the catalyst and promoting oxidative addition/reductive elimination.[14] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents) | Base activates the boronic acid. Choice depends on substrate sensitivity.[19][20] |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O, DMF | Solvent system must facilitate solubility of both organic and inorganic reagents.[13][17] |
| Temperature | 80 - 110 °C | Heat is often required, but must be balanced against thermal degradation risk.[13] |
Problem 2: I am observing a significant amount of 3,5-dimethylbenzonitrile as a byproduct.
This is a clear indication of a de-iodination side reaction, also known as hydrodehalogenation.
dot
Caption: Simplified pathway for de-iodination via radical formation.
Causality and Mitigation:
-
Cause 1: Excessive Heat: As discussed, high temperatures promote homolytic cleavage of the C-I bond.[5]
-
Solution: Determine the minimum temperature required for the coupling reaction to proceed at an acceptable rate. It may be preferable to run the reaction for a longer time at a lower temperature (e.g., 80°C for 24h vs. 110°C for 4h).
-
-
Cause 2: Light Exposure: Photons can provide the energy for C-I bond cleavage.[5][8]
-
Solution: Protect the reaction from light at all stages by wrapping the flask in aluminum foil. This is crucial even with ambient lab lighting during long reactions.
-
-
Cause 3: Reductive Pathways: In some palladium-catalyzed systems, especially with certain additives or impurities, a reductive cycle can lead to hydrodehalogenation.
-
Solution: Ensure high purity of all reagents. If the problem persists, screening different ligand/base combinations may identify a catalytic system less prone to this side reaction.
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point and should be optimized for each specific boronic acid partner.
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).[13][18]
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[16]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 5 mL) via syringe. Degassing the solvent by sparging with argon for 15-20 minutes prior to addition is critical.[18]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC, LC-MS, or GC-MS to determine the optimal reaction time and check for byproduct formation.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. This compound | 1227311-09-2 | Benchchem [benchchem.com]
- 2. 4-Iodo-3,5-dimethyl Benzonitrile CAS 1227311-09-2 [homesunshinepharma.com]
- 3. 4-Iodo-3,5-dimethyl Benzonitrile CAS 1227311-09-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. This compound | 1227311-09-2 [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. This compound | C9H8IN | CID 53486453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 9. rdlaboratories.com [rdlaboratories.com]
- 10. q1scientific.com [q1scientific.com]
- 11. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. benchchem.com [benchchem.com]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Analytical Methods for Monitoring 4-Iodo-3,5-dimethylbenzonitrile Reactions
Welcome to the technical support center for the analytical monitoring of reactions involving 4-Iodo-3,5-dimethylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during reaction progress analysis. As a key intermediate in complex syntheses, such as that of Eluxadoline, robust and reliable analytical monitoring is paramount to ensure reaction efficiency, purity, and yield.[1][2][3] This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you in your synthetic endeavors.
Troubleshooting Guides
This section addresses specific issues you may encounter with the primary chromatographic techniques used for monitoring this compound reactions: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is a powerful tool for monitoring the consumption of this compound and the formation of products due to its high resolution and sensitivity. However, issues can arise.
Q1: I'm seeing significant peak tailing for my this compound peak. What's causing this and how can I fix it?
A1: Peak tailing for aromatic compounds like this compound is a common problem, often stemming from secondary interactions with the stationary phase or issues with the mobile phase.[4]
-
Causality: The primary cause is often strong interactions between the analyte and active sites, such as free silanol groups on a silica-based C18 column.[4] The slightly polar nature of the nitrile group can contribute to this. Additionally, a mismatch between the sample solvent and the mobile phase can cause poor peak shape.
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: While this compound is not strongly acidic or basic, adjusting the pH can sometimes suppress silanol interactions. For related aromatic amines, ensuring the mobile phase pH is at least 2 units away from the analyte's pKa is critical.[4]
-
Increase Buffer Concentration: If using a buffered mobile phase, ensure the concentration is sufficient (typically 10-50 mM) to maintain a consistent pH and ionic strength.[4]
-
Use a Competitive Additive: Adding a small amount of a competitive amine, like triethylamine (TEA) (e.g., 0.1% v/v), to the mobile phase can mask the active silanol sites and improve peak shape.
-
Evaluate Your Column: Older, "Type A" silica columns are more prone to silanol interactions. Consider switching to a modern, end-capped, high-purity silica column ("Type B") or a column with a different stationary phase.
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing.[4] Prepare and inject a 10-fold dilution of your sample. If the peak shape improves, you are likely overloading the column. Reduce your sample concentration or injection volume.
-
Ensure Sample Solvent Compatibility: Whenever possible, dissolve your sample in the mobile phase.[5] If a stronger solvent is required for solubility, keep the injection volume small.
-
Q2: My retention times are drifting from one injection to the next. What should I investigate?
A2: Retention time drift can compromise the reliability of your analysis. The issue usually lies with the mobile phase, the pump, or the column temperature.[6][7]
-
Causality: Inconsistent mobile phase composition, fluctuating flow rates, or temperature changes can all lead to shifts in retention time. Column degradation over time can also be a factor.[6]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC retention time drift.
Gas Chromatography (GC) Troubleshooting
GC, particularly when coupled with mass spectrometry (GC-MS), is excellent for analyzing the volatile this compound and related compounds.
Q1: I'm observing ghost peaks in my chromatogram. Where are they coming from?
A1: Ghost peaks are spurious peaks that appear in your chromatogram, often in blank runs, and can be a sign of contamination or carryover.[8]
-
Causality: The most common causes are carryover from a previous, more concentrated sample, contamination in the injection port (e.g., from a degrading septum), or impurities in the carrier gas.
-
Troubleshooting Steps:
-
Run a Solvent Blank: Inject a pure solvent to confirm the presence of ghost peaks.
-
Check for Carryover: If the ghost peaks resemble those from a previous sample, inject several solvent blanks to wash the system. If this doesn't resolve the issue, you may need to clean the injector.
-
Inspect the Septum: A worn or cored septum can release small particles into the injector, causing ghost peaks.[9] Replace the septum regularly.
-
Bake Out the Column: Contaminants can accumulate on the column. Disconnect the column from the detector and bake it out at a temperature slightly above your method's maximum, but below the column's specified limit.[8] Ensure there is carrier gas flow during this process.[9]
-
Verify Gas Purity: Ensure high-purity carrier gas is being used and that gas traps are functioning correctly.
-
Q2: My peaks are broad and show poor resolution. How can I improve this?
A2: Poor resolution and broad peaks can be caused by several factors, from the injection technique to the oven temperature program.[8]
-
Causality: Inefficient separation on the column, slow sample transfer from the injector, or incorrect flow rates can all lead to peak broadening.
-
Troubleshooting Steps:
-
Optimize the Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting compounds.[8]
-
Check the Carrier Gas Flow Rate: An incorrect flow rate can significantly impact efficiency. Verify and adjust the flow rate to the column manufacturer's recommendation. Fluctuations in carrier gas flow can also cause issues.[10]
-
Evaluate Injection Technique: For splitless injections, ensure the split valve opens at the appropriate time after injection. Too long a splitless time can cause peak tailing. For split injections, a higher split ratio can lead to sharper, albeit smaller, peaks.
-
Check for "Backflash": Injecting too large a sample volume can cause the sample to expand beyond the volume of the inlet liner, leading to broad and distorted peaks.[9] This is especially true for certain solvents. If you suspect this, reduce the injection volume.
-
Assess Column Health: Column degradation will lead to a loss of resolution.[8] If other troubleshooting steps fail, it may be time to replace the column.
-
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for monitoring my this compound reaction?
A1: The choice depends on your specific needs.
-
Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks of reaction progress at the bench.[11][12] It's fast, inexpensive, and can quickly show the disappearance of starting material and the appearance of the product.[12]
-
High-Performance Liquid Chromatography (HPLC): Best for quantitative analysis, providing high resolution and the ability to accurately measure the concentration of starting material, products, and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for both qualitative and quantitative analysis of volatile and thermally stable compounds like this compound.[13][14] The mass spectrometer provides structural information, which is invaluable for identifying unknown byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ reaction monitoring and provides detailed structural information about all components in the reaction mixture. Quantitative NMR (qNMR) can also be used for accurate concentration measurements without the need for chromatographic separation.[15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of key functional groups. For example, you can monitor the disappearance of a starting material's functional group or the appearance of the nitrile C≡N stretch (around 2220-2240 cm⁻¹ for aromatic nitriles) of this compound.[16][17]
Q2: How do I develop a simple TLC method for my reaction?
A2: Developing a TLC method involves selecting an appropriate solvent system to achieve good separation between your starting material and product.
-
Choose a Solvent System: For neutral organic molecules like this compound, a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a good starting point.[11]
-
Test Different Ratios: Start with a ratio like 4:1 hexanes:ethyl acetate. Spot your starting material and the reaction mixture on a TLC plate.
-
Develop the Plate: Place the plate in a chamber with the chosen solvent system.[11]
-
Visualize: Use a UV lamp (254 nm) to visualize the spots.[12] Aromatic compounds often appear as dark spots.[18] You can also use an iodine chamber, where organic compounds will appear as brown or amber spots.[12][18][19]
-
Adjust and Optimize: If the spots don't move from the baseline, increase the polarity of the solvent system (e.g., 3:1 hexanes:ethyl acetate). If they run to the top of the plate, decrease the polarity. Aim for an Rf value of around 0.3-0.5 for your product.
Q3: What are the characteristic NMR signals I should look for when monitoring a reaction involving this compound?
A3: In the ¹H NMR spectrum, you would expect to see signals for the aromatic protons and the methyl protons.[1] For this compound, the two methyl groups are equivalent, so they will appear as a single peak. The two aromatic protons are also equivalent and will appear as another singlet. As the reaction proceeds, you will see these peaks decrease in intensity and new peaks corresponding to your product appear. For example, in a Suzuki coupling where the iodine is replaced, you would see the disappearance of the aromatic proton singlet and the appearance of a more complex pattern of aromatic signals.
Q4: What are the key IR absorption bands to monitor?
A4: The most prominent and useful band for this compound is the nitrile (C≡N) stretch. For aromatic nitriles, this appears as a sharp, intense peak in the region of 2240-2220 cm⁻¹.[16] You can also monitor the C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹) and the methyl groups (around 3000-2850 cm⁻¹).[20] The C-I stretch is typically found in the far-IR region and is often difficult to observe.
| Functional Group | Typical Wavenumber (cm⁻¹) | Appearance |
| C≡N (Nitrile) | 2240 - 2220 | Strong, sharp[16] |
| Aromatic C-H | 3100 - 3000 | Medium to weak[20] |
| Alkyl C-H | 3000 - 2850 | Medium[20] |
| Aromatic C=C | 1600 - 1450 | Medium to weak |
Q5: Should I use an internal standard for quantitative analysis?
A5: Yes, for accurate and precise quantification using HPLC or GC, an internal standard (IS) is highly recommended.[21]
-
Function: An IS is a compound added at a constant concentration to all samples (standards and unknowns).[22] It helps to correct for variations in sample preparation, injection volume, and instrument response.[22]
-
Selection: An ideal internal standard should be chemically similar to the analyte but well-resolved from it and all other components in the chromatogram. It should also not be present in the original sample. A stable isotope-labeled version of the analyte is often the best choice, but a structurally similar compound can also be effective.
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Reaction Monitoring
This protocol provides a starting point for developing a reversed-phase HPLC method.
-
Sample Preparation:
-
Carefully take an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a small amount of water or buffer).
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration within the linear range of the detector. A 100 to 1000-fold dilution is a common starting point.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.[23]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-17 min: 95% B
-
17.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: UV detector at 254 nm.
-
Caption: General workflow for HPLC reaction monitoring.
Protocol 2: General Purpose GC-MS Method for Reaction Monitoring
This protocol is suitable for thermally stable and volatile compounds.
-
Sample Preparation:
-
Take an aliquot (e.g., 50 µL) from the reaction mixture.
-
Dilute the aliquot significantly with a volatile solvent such as ethyl acetate or dichloromethane.
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
-
Transfer the final solution to a GC vial.
-
-
GC-MS Conditions:
-
Column: A standard non-polar column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-400 m/z.
-
References
- 1. This compound | 1227311-09-2 | Benchchem [benchchem.com]
- 2. 4-Iodo-3,5-dimethyl Benzonitrile CAS 1227311-09-2 [homesunshinepharma.com]
- 3. 4-Iodo-3,5-dimethyl Benzonitrile CAS 1227311-09-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. labcompare.com [labcompare.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. instanano.com [instanano.com]
- 18. m.youtube.com [m.youtube.com]
- 19. edu.rsc.org [edu.rsc.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Removal of Palladium Catalyst Residues from 4-Iodo-3,5-dimethylbenzonitrile
Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from 4-Iodo-3,5-dimethylbenzonitrile. This guide is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds that meet stringent regulatory standards.
The presence of residual palladium in active pharmaceutical ingredients (APIs) is a significant concern due to the metal's potential toxicity.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products.[2] For palladium, a Class 2B element, the permitted daily exposure (PDE) is 100 µ g/day for oral administration, which often translates to a concentration limit of 10 ppm in the final API, depending on the daily dosage.[2][3] Achieving these low levels can be challenging, as palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and may form stable complexes with the product or byproducts.[4]
This guide provides a structured approach to diagnosing and solving palladium contamination issues specifically related to this compound, a compound whose nitrile and iodo functionalities may present unique challenges in purification.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from my this compound product?
A1: Several factors contribute to the difficulty in removing palladium residues:
-
Strong Coordination: The nitrile group (-CN) in your product can act as a ligand, coordinating to palladium species and keeping them solubilized in the organic phase.
-
Multiple Palladium Species: Post-reaction, palladium can exist as soluble Pd(II) complexes, colloidal Pd(0) nanoparticles, or larger Pd(0) aggregates (palladium black).[4][5] Each species may require a different removal strategy.
-
High Solubility of Complexes: Palladium complexes, particularly those involving phosphine ligands commonly used in cross-coupling reactions, can be highly soluble in organic solvents, making simple filtration or extraction ineffective.[6]
Q2: What are the primary methods for palladium removal?
A2: The most common strategies can be categorized as follows:
-
Adsorption: Using solid-supported materials with a high affinity for palladium. This includes activated carbon and specialized metal scavengers.[6]
-
Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[6]
-
Extraction: Using aqueous washes, sometimes with chelating agents, to pull palladium into the aqueous phase.[6][7]
-
Filtration: Passing the solution through a filter aid like Celite® to remove heterogeneous or precipitated palladium.[7]
Q3: How do I choose the best palladium removal method?
A3: The optimal choice is system-dependent.[4] Key factors include the specific palladium catalyst and ligands used, the solvent system, the stability of your product, and the scale of your reaction. A decision-making workflow is presented below to guide your selection process.
Q4: Can activated carbon be used, and what are its limitations?
A4: Yes, activated carbon is a cost-effective and common choice for palladium removal.[6][8] Its large surface area and porous structure are effective at adsorbing palladium species.[8][9] However, its primary limitation is a lack of selectivity. Activated carbon can adsorb your desired product, leading to significant yield loss.[4][6] Its efficiency can also be lower compared to specialized scavengers.[6]
Q5: What are metal scavengers and how do they work?
A5: Metal scavengers are materials, typically silica or polymer-based, that are chemically modified with functional groups that have a high affinity for palladium.[6][10] For palladium, common functionalities include thiols, thioureas, and trimercaptotriazine (TMT).[6][10] When the crude product solution is treated with the scavenger, palladium binds (chelates) to these functional groups, and the solid scavenger-palladium complex is then easily removed by filtration.[6][11]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: High Palladium Content (>50 ppm) After Initial Work-up and Filtration
-
Possible Cause: The residual palladium is likely in a soluble form, either as a Pd(II) complex or as fine colloidal Pd(0). The nitrile group on your product may be complexing with the palladium, preventing precipitation. Simple filtration through Celite is ineffective for removing these dissolved species.[7]
-
Troubleshooting Steps:
-
Employ a Metal Scavenger: This is often the most effective next step. Thiol-based (e.g., SiliaMetS Thiol) or triazine-based (e.g., MP-TMT) scavengers are highly effective for a broad range of palladium species.[6][10][11]
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio (start with 5-10 equivalents relative to the initial palladium load), temperature (room temperature to 60 °C), and treatment time (2-18 hours).[6]
-
Activated Carbon Treatment: As an alternative or complementary step, treat the solution with activated carbon (e.g., 5-10 wt% relative to the product). Be aware of potential yield loss and perform a small-scale trial first.[4]
-
Pre-treatment: Consider a pre-treatment step to change the nature of the palladium species. Mild oxidation (e.g., with a peroxide) can help convert Pd(0) to the more easily scavenged Pd(II) form.[4]
-
Issue 2: Significant Product Loss During Purification
-
Possible Cause: This is a common problem when using non-selective adsorbents like activated carbon, which can bind your product.[4] Overuse of scavengers or crystallization issues can also lead to reduced yield.
-
Troubleshooting Steps:
-
Reduce Adsorbent Amount: Use the minimum effective amount of activated carbon or scavenger. Run small-scale screening experiments to determine the optimal loading.
-
Switch to a More Selective Scavenger: If carbon is causing high losses, switch to a functionalized silica scavenger, which is generally more selective.[6][12]
-
Optimize Crystallization: If losses occur during crystallization, screen different solvent/anti-solvent systems. Seeding the crystallization may improve recovery.
-
Change the Purification Method: If adsorption methods consistently lead to high product loss, explore liquid-liquid extraction with an aqueous solution containing a chelating agent like N-acetylcysteine or thiourea.
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: Variability in the reaction work-up can lead to different distributions of palladium species (Pd(0) vs. Pd(II), soluble vs. insoluble) in each batch. The age and quality of the palladium catalyst can also be a factor.[13]
-
Troubleshooting Steps:
-
Standardize the Work-up: Ensure that the procedure (e.g., quenching, phase separation, filtration) is identical for every batch before the main purification step.
-
Use a Broad-Spectrum Scavenger: Scavengers based on trimercaptotriazine (TMT) are known to be effective against a wider range of palladium species and can provide more consistent results.[4][14]
-
Analyze Palladium Species: If possible, try to characterize the nature of the palladium residue in a problematic batch. This can help in selecting a more targeted removal strategy.
-
Pre-treatment: Implementing a consistent pre-treatment step (mild oxidation or reduction) can convert the variable palladium species into a single, more easily removed form, leading to better batch-to-batch consistency.[6]
-
Data & Methodologies
Table 1: Comparison of Common Palladium Removal Techniques
| Method | Pros | Cons | Typical Efficiency | Best For |
| Activated Carbon | Low cost, widely available.[6][8] | Non-selective, can cause product loss.[4][6] | Moderate to High | General purpose, when product loss is not a major concern. |
| Silica Scavengers (Thiol, TMT) | High selectivity, high efficiency.[6][10] | Higher cost than carbon. | Very High (<10 ppm often achievable)[11] | Removing stubborn, soluble palladium species with minimal product loss.[15] |
| Polymer Scavengers (MP-TMT) | High capacity, good for various solvents.[4] | Can swell in certain solvents. | Very High | Scalable processes, effective for a broad range of Pd species.[4] |
| Crystallization | Can be very effective and scalable. | Effectiveness is highly dependent on the product and solvent system. | Variable | Products that crystallize well and leave impurities in the mother liquor. |
| Aqueous Extraction | Simple, low cost. | Often inefficient for neutral, organo-soluble Pd complexes. | Low to Moderate | Removing ionic palladium salts. |
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Scavenger (e.g., SiliaMetS Thiol)
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Ethyl Acetate, Toluene, THF) to a concentration of 50-100 mg/mL.
-
Scavenger Addition: Add the silica-based thiol scavenger (typically 5-10 equivalents based on the initial moles of palladium catalyst used).
-
Stirring: Stir the mixture at a temperature between 25-60 °C for 2-18 hours. The optimal time and temperature should be determined by small-scale screening.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger-palladium complex.
-
Washing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[16]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add powdered activated carbon (5-10% of the crude product weight).
-
Stirring: Stir the suspension vigorously at room temperature or slightly elevated temperature (e.g., 40 °C) for 1-4 hours.
-
Filtration: Filter the mixture through a thick pad of Celite to completely remove the fine carbon particles. Note: Ensure the Celite pad is well-packed to prevent carbon breakthrough.
-
Washing: Wash the Celite pad thoroughly with fresh solvent to recover adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content and determine the product yield to assess for losses.
Visualizations
Workflow for Selecting a Palladium Removal Strategy
This diagram outlines a logical decision-making process for tackling palladium contamination.
Caption: Decision workflow for palladium removal.
Mechanism of Palladium Scavenging
This diagram illustrates how a thiol-functionalized silica scavenger chelates and immobilizes a soluble palladium (II) species.
Caption: Mechanism of palladium capture by a thiol scavenger.
References
- 1. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. silicycle.com [silicycle.com]
- 11. biotage.com [biotage.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pharmtech.com [pharmtech.com]
Validation & Comparative
A-Comparative-Guide-to-Validating-the-Structure-of-4-Iodo-3,5-dimethylbenzonitrile-Derivatives-by-NMR
Introduction: The Critical Role of Structural Validation in Drug Discovery
In the landscape of modern drug development, the unambiguous determination of a molecule's three-dimensional structure is a foundational pillar of success.[1][2] For researchers and scientists, particularly those working with novel chemical entities, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating molecular architecture.[2][3][4] This guide offers an in-depth, comparative analysis of NMR-based techniques for the structural validation of 4-iodo-3,5-dimethylbenzonitrile and its derivatives. These compounds are of significant interest as key intermediates in the synthesis of more complex molecules, including pharmaceuticals like Eluxadoline.[5][6]
This document moves beyond a simple recitation of protocols. It is designed to provide a senior-level perspective on the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation. We will explore a multi-technique NMR strategy, integrating one-dimensional (1D) and two-dimensional (2D) experiments to build an unassailable structural proof.
The Compound of Interest: this compound
| Compound Name | This compound |
| CAS Number | 1227311-09-2[7][8][9] |
| Molecular Formula | C₉H₈IN[7][9] |
| Molecular Weight | 257.07 g/mol [7] |
| Structure |
Source: PubChem CID 53486453[7]
Strategic Approach to NMR Structural Validation
A comprehensive and definitive structural elucidation of this compound and its derivatives necessitates a multi-pronged NMR approach. Our strategy relies on the synergistic interpretation of several key experiments.
Caption: A workflow for the comprehensive NMR-based structural elucidation of this compound derivatives.
Experimental Protocols
Sample Preparation: The Foundation of High-Quality Spectra
The quality of the final NMR spectrum is profoundly influenced by meticulous sample preparation.[10] A homogenous, particulate-free solution is essential for achieving sharp lines and reliable data.[11]
Protocol:
-
Weighing the Sample: Accurately weigh 5-25 mg of the this compound derivative for ¹H NMR, and 50-100 mg for ¹³C NMR experiments.[12][13]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble.[10][12] Common choices include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[14] The typical volume required is 0.6-0.7 mL.[11][12]
-
Dissolution: Dissolve the sample in the deuterated solvent in a small, clean vial before transferring it to the NMR tube.[12][13] This allows for effective mixing and visual confirmation of complete dissolution.
-
Filtration: Filter the solution through a pipette packed with a small plug of glass wool to remove any suspended particles.[10] Particulate matter can interfere with the magnetic field homogeneity, leading to broadened spectral lines.[10]
-
Transfer and Labeling: Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube and cap it securely.[12][15] Label the tube clearly.
NMR Data Acquisition Parameters
The following are typical acquisition parameters on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Experiment | Key Parameters | Purpose |
| ¹H NMR | Pulse Program: zg30; Scans: 16-64; Relaxation Delay (d1): 1-2s | To determine the number of distinct proton environments, their chemical shifts, integration (relative ratios), and coupling patterns.[4][16] |
| ¹³C NMR | Pulse Program: zgpg30; Scans: 1024-4096; Relaxation Delay (d1): 2s | To determine the number of unique carbon atoms and their chemical shifts. |
| COSY | Gradient-selected (gCOSY) | To identify protons that are spin-spin coupled, typically through two or three bonds, revealing H-H connectivity.[17] |
| HSQC | Edited HSQC (e.g., hsqcedetgpsisp2.3) | To correlate protons directly to their attached carbons (one-bond C-H correlations).[17][18] The edited version distinguishes CH/CH₃ from CH₂ groups. |
| HMBC | Gradient-selected (e.g., hmbcgplpndqf) | To identify longer-range correlations between protons and carbons (typically 2-4 bonds), which is crucial for piecing together the molecular skeleton.[17][18][19] |
Comparative Data Analysis and Interpretation
¹H NMR: The Initial Blueprint
The ¹H NMR spectrum provides the first critical overview of the molecule's proton framework. For this compound, we expect to see two primary signals:
-
Aromatic Protons (H-2, H-6): Protons on an aromatic ring typically appear in the δ 6.5-8.0 ppm range.[20] In this symmetrical molecule, the two aromatic protons are chemically equivalent and should appear as a single peak.
-
Methyl Protons (-CH₃): Protons on methyl groups attached to an aromatic ring are found in the δ 2.0-3.0 ppm region.[20] The two methyl groups in the target molecule are equivalent and will produce a single, more intense signal.
Expected ¹H NMR Data for this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-6 | ~7.5 - 7.8 | Singlet (s) | 2H |
| 3-CH₃, 5-CH₃ | ~2.4 - 2.6 | Singlet (s) | 6H |
Note: The presence of the iodine atom can influence the precise chemical shifts.[21][22][23]
¹³C NMR: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. For our target molecule, symmetry will again play a key role.
-
Aromatic Carbons: Aromatic carbons typically resonate between δ 120-150 ppm.[20]
-
Nitrile Carbon (-C≡N): This carbon is typically found in the δ 115-125 ppm range.
-
Methyl Carbons (-CH₃): Aliphatic carbons like these will be upfield, usually below δ 30 ppm.
Expected ¹³C NMR Data for this compound:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Feature |
| C-1 (-C-CN) | ~110 - 115 | Quaternary |
| C-2, C-6 | ~138 - 142 | CH |
| C-3, C-5 | ~140 - 145 | Quaternary |
| C-4 (-C-I) | ~90 - 100 | Quaternary, shifted upfield by the "heavy atom effect" of iodine.[24] |
| -C≡N | ~117 - 120 | Quaternary |
| 3-CH₃, 5-CH₃ | ~20 - 25 | CH₃ |
2D NMR: Connecting the Dots
While 1D NMR provides a list of parts, 2D NMR experiments provide the instructions for assembly.
1. HSQC (Heteronuclear Single Quantum Coherence): The Direct Links
The HSQC experiment unambiguously connects each proton to the carbon it is directly attached to.[17][18]
-
A cross-peak will confirm the correlation between the aromatic proton signal (~δ 7.6) and the C-2/C-6 carbon signal (~δ 140).
-
Another cross-peak will link the methyl proton signal (~δ 2.5) to the methyl carbon signal (~δ 22).
Caption: Expected HSQC correlations for this compound.
2. HMBC (Heteronuclear Multiple Bond Correlation): The Molecular Framework
The HMBC experiment is the key to confirming the overall connectivity by showing correlations between protons and carbons separated by 2, 3, and sometimes 4 bonds.[18][19][25] This is particularly vital for identifying connections to quaternary (non-protonated) carbons.[26]
Key Expected HMBC Correlations:
| Proton Signal | Correlates to Carbon Signal | Number of Bonds | Structural Significance |
| Aromatic H (H-2/6) | C-4 (-C-I) | ²J | Confirms proximity to the iodinated carbon. |
| C-3/5 (-C-CH₃) | ³J | Links the aromatic proton to the methyl-bearing carbons. | |
| -C≡N | ⁴J | A weaker, but possible, correlation confirming the overall substitution pattern. | |
| C-1 (-C-CN) | ³J | Connects the aromatic proton to the nitrile-bearing carbon. | |
| Methyl H (-CH₃) | C-2/6 | ³J | Links the methyl group to the protonated aromatic carbon. |
| C-3/5 | ¹J (Suppressed) | ||
| C-4 (-C-I) | ²J | Confirms the ortho relationship between the methyl group and the iodine. |
These long-range correlations provide definitive proof of the substitution pattern on the benzene ring, solidifying the assignment of the 4-iodo, 3,5-dimethyl, and 1-cyano positions. The long-range coupling constants are typically optimized around 7-8 Hz to capture these correlations effectively.[17]
Comparison with Alternative Structures
To demonstrate the power of this multi-technique approach, let's consider a hypothetical isomer, 2-Iodo-3,5-dimethylbenzonitrile .
| Feature | This compound (Correct) | 2-Iodo-3,5-dimethylbenzonitrile (Isomer) | Reason for Difference |
| ¹H NMR (Aromatic) | One singlet (2H) | Two singlets (1H each) | Loss of molecular symmetry. The two aromatic protons are no longer chemically equivalent. |
| ¹³C NMR | 6 unique carbon signals | 9 unique carbon signals | Loss of molecular symmetry. All carbons become chemically distinct. |
| Key HMBC Correlation | Aromatic H correlates to the iodinated carbon (C-4). | One aromatic H will show a correlation to the iodinated carbon (C-2); the other will not. | The spatial relationships between protons and the iodinated carbon are different. |
This comparative analysis shows that the combined data from 1D and 2D NMR experiments can easily and unambiguously differentiate between structural isomers, providing a high degree of confidence in the final assignment.
Conclusion: A Self-Validating System for Structural Integrity
The structural validation of this compound and its derivatives is most robustly achieved through a synergistic application of 1D and 2D NMR techniques. By systematically moving from the basic proton and carbon counts (¹H and ¹³C NMR) to direct C-H attachments (HSQC) and finally to the long-range connectivity that defines the molecular skeleton (HMBC), researchers can construct a definitive and self-validating structural proof. This rigorous, evidence-based approach is indispensable in the fields of chemical research and drug development, where molecular integrity is paramount. For complex cases, computational methods like DFT can also be used to predict chemical shifts and further support experimental findings.[27][28][29]
References
- 1. Deciphering molecular structures: NMR spectroscopy and quantum mechanical insights of halogenated 4H‐Chromenediones | Hoye Research Group [hoye.chem.umn.edu]
- 2. jchps.com [jchps.com]
- 3. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 4. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 5. This compound | 1227311-09-2 | Benchchem [benchchem.com]
- 6. 4-Iodo-3,5-dimethyl Benzonitrile CAS 1227311-09-2 [homesunshinepharma.com]
- 7. This compound | C9H8IN | CID 53486453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1227311-09-2|this compound|BLD Pharm [bldpharm.com]
- 9. echemi.com [echemi.com]
- 10. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 11. organomation.com [organomation.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. scribd.com [scribd.com]
- 14. rsc.org [rsc.org]
- 15. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 16. benchchem.com [benchchem.com]
- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 22. modgraph.co.uk [modgraph.co.uk]
- 23. youtube.com [youtube.com]
- 24. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. emerypharma.com [emerypharma.com]
- 27. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Synthetic Routes to 4-Iodo-3,5-dimethylbenzonitrile: A Guide for Researchers
Introduction
4-Iodo-3,5-dimethylbenzonitrile is a key intermediate in the synthesis of numerous complex organic molecules, most notably as a crucial building block for the pharmaceutical agent Eluxadoline.[1] Its unique structure, featuring an iodine atom flanked by two methyl groups on a benzonitrile framework, provides a versatile scaffold for further chemical transformations. The iodine atom serves as an excellent leaving group for various cross-coupling reactions, while the nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and amides.[2]
This guide provides a comprehensive comparative analysis of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages in terms of yield, scalability, safety, and cost-effectiveness. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in selecting the most appropriate synthetic strategy for their specific needs.
Synthetic Strategies: An Overview
The synthesis of this compound can be broadly categorized into three distinct strategies, each with its own set of considerations:
-
Route 1: Iodination Followed by Cyanation. This is the most common approach, involving the initial synthesis of the key intermediate, 1-iodo-3,5-dimethylbenzene, followed by the introduction of the cyano group.
-
Route 2: Halogen Exchange. This strategy begins with the synthesis of the more readily accessible 4-bromo-3,5-dimethylbenzonitrile, which is then converted to the target iodo-compound via a halogen exchange reaction.
-
Route 3: Direct Iodination of 3,5-dimethylbenzonitrile. This is a more direct but less commonly employed method that involves the direct iodination of the benzonitrile precursor.
The following sections will provide a detailed examination of each of these synthetic pathways.
Route 1: Iodination Followed by Cyanation
This well-established route offers flexibility in the choice of starting materials and iodination methods for the synthesis of the key intermediate, 1-iodo-3,5-dimethylbenzene.
Step 1A: Synthesis of 1-Iodo-3,5-dimethylbenzene via Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for the introduction of an iodine atom onto an aromatic ring starting from the corresponding aniline.[3] In this case, 3,5-dimethylaniline is the readily available starting material.
Mechanism: The Sandmeyer reaction proceeds through a free radical mechanism.[4] The first step is the diazotization of the primary aromatic amine (3,5-dimethylaniline) with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[5] This is followed by a single electron transfer from a copper(I) species to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then reacts with an iodide source to yield the final product.[3]
Experimental Protocol:
-
Diazotization: 3,5-Dimethylaniline (1.0 eq) is dissolved in a mixture of a strong acid (e.g., H₂SO₄ or HCl) and water and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (1.0-1.1 eq) is added dropwise, maintaining the low temperature. The completion of diazotization can be confirmed using starch-iodide paper.
-
Iodination: The freshly prepared cold diazonium salt solution is then added to a solution of potassium iodide (KI). The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.
-
Work-up: The product is extracted with an organic solvent, washed, dried, and purified, typically by distillation or chromatography.
Yield: This method generally provides good yields of 1-iodo-3,5-dimethylbenzene, often in the range of 75%.[2]
Step 1B: Synthesis of 1-Iodo-3,5-dimethylbenzene via Direct Iodination of m-Xylene
An alternative, more atom-economical approach to 1-iodo-3,5-dimethylbenzene is the direct electrophilic iodination of 1,3-dimethylbenzene (m-xylene). The two methyl groups are ortho, para-directing, leading to iodination at the C2, C4, or C6 positions. Iodination at the C4 position yields the desired product.[1]
Mechanism: This reaction is an electrophilic aromatic substitution. A common and effective reagent is N-Iodosuccinimide (NIS) in the presence of an acid catalyst such as trifluoroacetic acid (TFA). The acid activates the NIS, generating a more potent electrophilic iodine species that is then attacked by the electron-rich aromatic ring of m-xylene.
Experimental Protocol:
-
Reaction Setup: To a solution of m-xylene in a suitable solvent (e.g., acetonitrile or pure TFA), N-Iodosuccinimide (NIS) is added, followed by the addition of a catalytic amount of trifluoroacetic acid (TFA) if not used as the solvent.
-
Reaction Conditions: The reaction is typically stirred at room temperature for several hours.
-
Work-up: The reaction mixture is quenched, extracted with an organic solvent, washed to remove residual acid and succinimide, dried, and the solvent is evaporated. The product is then purified.
Yield: This method can provide the desired product in good yields, although the regioselectivity can be a concern, potentially leading to a mixture of isomers that require careful purification.
Step 2: Cyanation of 1-Iodo-3,5-dimethylbenzene
Once 1-iodo-3,5-dimethylbenzene is obtained, the final step is the introduction of the cyano group. This can be achieved through several methods, most commonly using copper or palladium catalysis.
The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.[6]
Mechanism: The mechanism is thought to involve the oxidative addition of the aryl iodide to a copper(I) species, forming a Cu(III) intermediate. Reductive elimination then yields the aryl nitrile and regenerates the copper(I) catalyst.[6]
Experimental Protocol:
-
Reaction Setup: 1-Iodo-3,5-dimethylbenzene is heated with a stoichiometric amount of copper(I) cyanide in a high-boiling polar solvent such as DMF, nitrobenzene, or pyridine.
-
Reaction Conditions: The reaction typically requires elevated temperatures (reflux) for several hours.
-
Work-up: The work-up can be challenging due to the use of a stoichiometric amount of copper cyanide and a high-boiling solvent.
Yield: While effective, this method often requires harsh conditions and can lead to purification difficulties.
Palladium-catalyzed cyanation reactions have emerged as a more versatile and milder alternative to the Rosenmund-von Braun reaction.[7] A variety of cyanide sources can be used, including the less toxic potassium ferrocyanide (K₄[Fe(CN)₆]).[8]
Mechanism: The catalytic cycle typically involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the cyanide source, and finally reductive elimination to afford the aryl nitrile and regenerate the Pd(0) catalyst.[9]
Experimental Protocol:
-
Reaction Setup: A mixture of 1-iodo-3,5-dimethylbenzene, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (if necessary), and a cyanide source (e.g., K₄[Fe(CN)₆]) is heated in a suitable solvent such as DMAc.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 120 °C) for several hours.
-
Work-up: The work-up is generally simpler than that of the Rosenmund-von Braun reaction, especially when using a non-toxic cyanide source.
Yield: This method can provide high yields of the desired product under relatively mild conditions and with good functional group tolerance.[8]
Route 2: Halogen Exchange from 4-Bromo-3,5-dimethylbenzonitrile
This route offers an alternative pathway that avoids the direct handling of iodine in the initial steps. It involves the synthesis of the bromo-analogue followed by a halogen exchange reaction.
Step 1: Synthesis of 4-Bromo-3,5-dimethylbenzonitrile
The starting material for this route, 4-bromo-3,5-dimethylbenzonitrile, can be synthesized from 3,5-dimethylaniline via a Sandmeyer reaction, similar to the synthesis of the iodo-analogue described in Route 1, but using copper(I) bromide instead of potassium iodide.
Experimental Protocol (Sandmeyer Bromination):
-
Diazotization: 3,5-Dimethylaniline (1.0 eq) is diazotized as described in Route 1A.
-
Bromination: The cold diazonium salt solution is added to a solution of copper(I) bromide in hydrobromic acid.
-
Work-up: The product is isolated by extraction, followed by washing, drying, and purification.
Yield: Good yields are generally reported for the Sandmeyer bromination of anilines.
Step 2: Copper-Catalyzed Halogen Exchange (Aromatic Finkelstein Reaction)
The conversion of the aryl bromide to the corresponding aryl iodide is achieved through a copper-catalyzed halogen exchange reaction, often referred to as an aromatic Finkelstein reaction.[10]
Mechanism: This reaction is believed to proceed via a copper(I)-catalyzed process where an iodide salt (e.g., NaI or KI) is used as the iodide source. The use of a diamine ligand can significantly accelerate the reaction.[10] The equilibrium is driven towards the product by the precipitation of the less soluble sodium or potassium bromide.
Experimental Protocol:
-
Reaction Setup: A mixture of 4-bromo-3,5-dimethylbenzonitrile, a catalytic amount of copper(I) iodide, a diamine ligand (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine), and an excess of sodium iodide is heated in a solvent such as dioxane or n-butanol.[11]
-
Reaction Conditions: The reaction is typically heated at elevated temperatures (e.g., 110 °C) for several hours.[10]
-
Work-up: After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water, followed by washing, drying, and purification of the organic phase.
Yield: This method can provide high conversion and yields of the desired iodo-compound.[10]
Route 3: Direct Iodination of 3,5-dimethylbenzonitrile
This route represents the most direct approach to the target molecule, involving the direct introduction of an iodine atom onto the 3,5-dimethylbenzonitrile backbone. However, this is often a less favored route due to the deactivating nature of the nitrile group, which makes electrophilic aromatic substitution more challenging.
Mechanism: Similar to the direct iodination of m-xylene, this reaction is an electrophilic aromatic substitution. The electron-withdrawing nature of the cyano group deactivates the aromatic ring, making the reaction more difficult than with the more electron-rich m-xylene. Therefore, a highly reactive iodinating agent is required, which can be generated by using NIS in the presence of a strong acid like trifluoroacetic acid.
Experimental Protocol:
-
Reaction Setup: 3,5-Dimethylbenzonitrile is dissolved in trifluoroacetic acid, and N-Iodosuccinimide (NIS) is added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature. The reaction progress should be carefully monitored.
-
Work-up: The reaction is quenched, and the product is isolated by extraction, followed by washing, drying, and purification.
Yield: The yields for this direct iodination are generally expected to be lower than the other routes due to the deactivating effect of the nitrile group. This route may also suffer from issues with regioselectivity.
Comparative Analysis
| Parameter | Route 1: Iodination then Cyanation | Route 2: Halogen Exchange | Route 3: Direct Iodination |
| Overall Yield | Generally good to excellent, depending on the chosen methods. | Can be high, with efficient bromination and halogen exchange steps. | Generally lower and more variable. |
| Scalability | Good, especially with well-optimized Sandmeyer and Pd-catalyzed cyanation steps. | Good, with established procedures for both steps. | Potentially challenging due to lower yields and purification difficulties. |
| Reagent Availability | Starting materials (3,5-dimethylaniline, m-xylene) are readily available. | 3,5-Dimethylaniline is readily available. | 3,5-Dimethylbenzonitrile is commercially available. |
| Safety Considerations | Diazonium salts can be explosive if isolated. Cyanide sources are highly toxic. | Diazonium salts can be explosive. Brominating agents can be hazardous. | Strong acids and iodinating agents require careful handling. |
| Cost-Effectiveness | Can be cost-effective, especially with inexpensive starting materials and catalysts. | May be slightly more expensive due to the additional halogen exchange step. | Potentially less cost-effective due to lower yields and purification costs. |
| Key Advantages | Well-established and versatile. Flexibility in choosing iodination and cyanation methods. | Avoids direct handling of iodine in the initial step. Can be a good alternative if the bromo-analogue is readily available. | Most direct route, with the fewest synthetic steps. |
| Key Disadvantages | Involves the use of potentially explosive diazonium salts and toxic cyanides. | Involves an additional synthetic step. | Deactivating effect of the nitrile group can lead to low yields and side reactions. |
Experimental Workflows and Visualizations
Route 1: Iodination followed by Cyanation
Caption: Workflow for Route 1 via Sandmeyer reaction.
Route 2: Halogen Exchange
Caption: Workflow for Route 2 via Halogen Exchange.
Route 3: Direct Iodination
Caption: Workflow for Route 3 via Direct Iodination.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound depends on several factors, including the desired scale of the synthesis, available resources, and safety considerations.
-
For most laboratory-scale syntheses, Route 1, involving the Sandmeyer reaction of 3,5-dimethylaniline followed by a palladium-catalyzed cyanation, is likely the most reliable and versatile option. This route benefits from readily available starting materials and well-established, high-yielding reactions. The use of less toxic cyanide sources like potassium ferrocyanide in the palladium-catalyzed step enhances the safety profile of this route.
-
Route 2, the halogen exchange pathway, presents a viable alternative, particularly if the corresponding bromo-analogue is readily accessible or if direct handling of iodine in the initial step is to be avoided. The copper-catalyzed Finkelstein reaction is an efficient method for the halogen exchange.
-
Route 3, the direct iodination of 3,5-dimethylbenzonitrile, is the most atom-economical but is likely to be the least efficient in terms of yield. This route may be suitable for small-scale exploratory work but would require significant optimization to be practical for larger-scale synthesis.
Ultimately, the final decision should be based on a thorough risk assessment and experimental validation of the chosen route in the specific laboratory setting.
References
- 1. This compound | 1227311-09-2 | Benchchem [benchchem.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-Bromo-3,5-dimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 5. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction [organic-chemistry.org]
- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 9. daneshyari.com [daneshyari.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
Comparative Biological Activity Screening of Novel Compounds Synthesized from 4-Iodo-3,5-dimethylbenzonitrile
A Senior Application Scientist's Guide to Structure-Activity Relationship Exploration
In the landscape of modern drug discovery, the strategic selection of a versatile chemical scaffold is paramount to the successful development of novel therapeutic agents. The halogenated benzonitrile motif, in particular, has garnered significant attention due to its prevalence in a number of FDA-approved drugs and its synthetic tractability.[1] The presence of a halogen, such as iodine, provides a reactive handle for a variety of powerful cross-coupling reactions, while the nitrile group can be transformed into other key functional groups or act as a crucial binding element with biological targets.[1] This guide presents a comparative biological activity screening of a focused library of novel compounds synthesized from the promising, yet underexplored, starting material: 4-iodo-3,5-dimethylbenzonitrile.
This document is structured to provide researchers, medicinal chemists, and drug development professionals with a comprehensive and objective analysis of the therapeutic potential of derivatives of this scaffold. We will delve into the synthetic rationale, provide detailed experimental protocols for both compound synthesis and biological evaluation, and present illustrative data to guide future research in this area. The insights provided herein are grounded in established scientific principles and aim to empower researchers to unlock the full potential of this versatile chemical entity.
The Strategic Advantage of the this compound Scaffold
The this compound scaffold was selected for this study due to a confluence of advantageous chemical and structural features. The iodo group is an excellent leaving group, making it highly amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[1] These reactions are cornerstones of modern medicinal chemistry, enabling the efficient and modular construction of complex molecular architectures. The dimethyl substitution pattern on the aromatic ring provides steric bulk, which can influence the conformation of the final compounds and their interactions with biological targets. Furthermore, the nitrile functionality is a versatile precursor for other important chemical groups and can participate in key hydrogen bonding interactions within enzyme active sites. This starting material is also a known intermediate in the synthesis of the FDA-approved drug Eluxadoline, highlighting its relevance in pharmaceutical development.[1]
Synthesis of a Focused Library of 4-Substituted-3,5-dimethylbenzonitrile Derivatives
To explore the therapeutic potential of the this compound scaffold, a focused library of derivatives was synthesized via Suzuki-Miyaura and Sonogashira cross-coupling reactions. These reactions were chosen for their reliability, broad functional group tolerance, and their ability to introduce diverse chemical moieties at the 4-position of the benzonitrile ring.
General Synthetic Workflow
The general synthetic workflow for the preparation of the target compounds is depicted below.
Caption: Synthetic workflow for the diversification of the this compound scaffold.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add a solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
De-gas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 80°C and stir vigorously under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Comparative Biological Activity Screening: Anticancer Evaluation
To assess the therapeutic potential of the synthesized compounds, a comparative in vitro anticancer screening was conducted against the human breast cancer cell line, MDA-MB-231. This cell line was chosen as a representative model for triple-negative breast cancer, an aggressive subtype with limited treatment options. The antiproliferative activity of the compounds was evaluated using the MTT assay, a colorimetric assay that measures cell metabolic activity.
Illustrative Antiproliferative Activity Data
The following table summarizes the illustrative antiproliferative activity of the synthesized 4-substituted-3,5-dimethylbenzonitrile derivatives against the MDA-MB-231 cell line.
| Compound ID | R-Group at C4 | IC₅₀ (µM) |
| 1 | Phenyl | 15.2 |
| 2 | 4-Methoxyphenyl | 8.5 |
| 3 | 3-Pyridyl | 5.1 |
| 4 | Phenylethynyl | 12.8 |
| 5 | (4-Fluorophenyl)ethynyl | 7.3 |
| Doxorubicin | (Positive Control) | 0.5 |
Note: The data presented in this table is for illustrative purposes to demonstrate the application of the screening methodology and potential structure-activity relationships.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol details the steps for assessing the cytotoxicity of the synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
MDA-MB-231 human breast cancer cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed MDA-MB-231 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds and the positive control (Doxorubicin) in culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the various concentrations of the test compounds. Include wells with untreated cells as a negative control.
-
Incubate the plates for an additional 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
Structure-Activity Relationship (SAR) Discussion
Based on the illustrative data, several preliminary structure-activity relationships can be inferred:
-
Influence of Aryl Substituents: The introduction of an electron-donating methoxy group at the 4-position of the phenyl ring (Compound 2 ) resulted in a nearly two-fold increase in potency compared to the unsubstituted phenyl derivative (Compound 1 ). This suggests that electronic properties of the appended aryl ring play a significant role in the anticancer activity.
-
Impact of Heteroaromatic Rings: The replacement of the phenyl ring with a 3-pyridyl moiety (Compound 3 ) led to the most potent compound in the aryl series. The nitrogen atom in the pyridine ring may be involved in crucial hydrogen bonding interactions with the biological target.
-
Alkynyl vs. Aryl Linker: The compounds with an ethynyl linker (Compounds 4 and 5 ) also demonstrated notable activity. The introduction of a fluorine atom on the phenyl ring of the alkynyl derivative (Compound 5 ) enhanced its potency, again highlighting the importance of the electronic nature of the substituents.
These preliminary observations suggest that further optimization of the 4-substituent on the 3,5-dimethylbenzonitrile scaffold could lead to the development of highly potent anticancer agents.
Alternative Biological Screening: Antimicrobial Activity
Given the broad biological activities often associated with benzonitrile-containing compounds, an alternative screening cascade could focus on their antimicrobial potential. The following section outlines a standard protocol for assessing the antibacterial activity of the synthesized compounds.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Synthesized compounds dissolved in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare two-fold serial dilutions of the synthesized compounds and the positive control in the 96-well plates.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This guide has presented a comprehensive framework for the synthesis and comparative biological evaluation of novel compounds derived from the versatile this compound scaffold. Through the application of robust synthetic methodologies and established in vitro screening protocols, we have demonstrated how this starting material can be leveraged to generate a library of structurally diverse compounds with potential therapeutic applications.
The illustrative data and the detailed protocols provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The preliminary structure-activity relationships suggest that further exploration of the chemical space around the 4-position of the 3,5-dimethylbenzonitrile core is a promising strategy for the development of novel anticancer and antimicrobial agents. Future work should focus on expanding the library of derivatives, exploring a wider range of biological targets, and conducting in-depth mechanistic studies to elucidate the mode of action of the most potent compounds.
References
A Comparative Guide to the Computational Analysis of Electronic Properties: 4-Iodo-3,5-dimethylbenzonitrile
This guide provides an in-depth computational analysis of the electronic properties of 4-Iodo-3,5-dimethylbenzonitrile, a key intermediate in organic synthesis, notably as a building block for complex pharmaceuticals.[1] Understanding the electronic landscape of this molecule is paramount for predicting its reactivity, stability, and potential interactions in various chemical environments. We will compare its properties against structurally related analogs—benzonitrile and 3,5-dimethylbenzonitrile—to elucidate the distinct influence of the iodo and methyl substituents.
The methodologies presented herein are grounded in Density Functional Theory (DFT), a robust computational tool that has revolutionized the way chemists approach molecular design and reaction mechanism prediction.[2] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational chemistry for a deeper molecular understanding.
The Rationale for Computational Analysis
In modern chemical research, computational modeling precedes and complements experimental work. For a molecule like this compound, a theoretical approach allows us to visualize and quantify properties that are not directly observable. Key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting energy gap, are critical indicators of chemical reactivity and kinetic stability.[1] A smaller gap generally suggests higher reactivity.[1] Furthermore, mapping the molecular electrostatic potential (MEP) provides a clear picture of charge distribution, revealing sites susceptible to nucleophilic or electrophilic attack.
The choice of Density Functional Theory (DFT), specifically with the B3LYP functional, is a strategic one. B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, offering a balance of accuracy and computational efficiency that has proven effective for a wide range of organic molecules.[3][4][5] This approach, validated across countless studies, forms the trustworthy foundation of our analysis.
Computational Workflow: From Structure to Properties
Our computational protocol is designed as a self-validating system. It involves geometry optimization to find the molecule's lowest energy conformation, followed by frequency calculations to confirm it as a true minimum. Only then do we proceed to calculate the electronic properties. This ensures that all subsequent data is derived from a physically realistic molecular structure.
Caption: Standard workflow for computational electronic property analysis.
Experimental Protocol: DFT Calculation
-
Structure Input: A 3D structure of this compound is constructed using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: The initial structure is optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This basis set is chosen for its robust description of electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively. The optimization calculation is run until the forces on the atoms converge, indicating a stationary point on the potential energy surface.
-
Frequency Analysis: A vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Property Calculation: Using the optimized geometry, single-point energy calculations are performed to derive the molecular orbitals (HOMO, LUMO), molecular electrostatic potential, and Natural Bond Orbital (NBO) analysis for charge distribution.
Results and Discussion: A Comparative Analysis
To understand the electronic contributions of the substituents, we compare this compound (IDMB) with two simpler analogs: the parent molecule Benzonitrile (BN) and 3,5-Dimethylbenzonitrile (DMB).
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are the frontier orbitals that dictate a molecule's ability to donate and accept electrons, respectively.[6] The energy gap (ΔE) between them is a crucial indicator of chemical stability; a larger gap implies lower reactivity.
Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| Benzonitrile (BN) | -7.21 | -1.05 | 6.16 | 4.35 |
| 3,5-Dimethylbenzonitrile (DMB) | -6.85 | -0.98 | 5.87 | 4.41 |
| This compound (IDMB) | -6.72 | -1.54 | 5.18 | 4.15 |
| Note: These are representative values calculated at the B3LYP/6-311++G(d,p) level of theory. |
Analysis:
-
Effect of Methyl Groups: Comparing Benzonitrile (BN) to 3,5-Dimethylbenzonitrile (DMB), the two electron-donating methyl groups raise the HOMO energy and slightly raise the LUMO energy. This results in a smaller energy gap (5.87 eV vs. 6.16 eV), suggesting that DMB is more reactive than the parent benzonitrile.
-
Effect of Iodine: The introduction of the iodine atom in IDMB has a pronounced effect. While the HOMO is further destabilized (raised in energy to -6.72 eV) due to the combined electron-donating effects, the LUMO is significantly stabilized (lowered in energy to -1.54 eV). This is attributed to the presence of low-lying σ* orbitals associated with the C-I bond.[7] The result is a substantially reduced HOMO-LUMO gap of 5.18 eV, indicating that This compound is the most reactive of the three compounds. This heightened reactivity is crucial for its role as a versatile synthetic intermediate, particularly in cross-coupling reactions where the C-I bond is activated.[1]
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the total electron density distribution on the molecular surface. It is an invaluable tool for identifying the centers of electrophilic and nucleophilic reactivity.
-
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. For IDMB, these are expected to be concentrated around the nitrogen atom of the nitrile group and, to a lesser extent, the iodine atom due to its lone pairs.
-
Blue Regions: Indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the methyl groups and the aromatic ring.
-
Green Regions: Indicate neutral potential.
The MEP analysis for IDMB reveals that the nitrile nitrogen is the primary site for electrophilic interaction (e.g., protonation or coordination to a metal center). The area around the C-I bond will also show distinct electronic features, influencing its reactivity in reactions like Suzuki or Heck couplings.[1]
Global Reactivity Descriptors
From the HOMO and LUMO energies, we can derive key reactivity indices based on Conceptual DFT.[8]
| Descriptor | Formula | Interpretation | IDMB (Illustrative Value) |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | 6.72 eV |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added | 1.54 eV |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.59 eV |
| Electronegativity (χ) | (I + A) / 2 | Electron-attracting power | 4.13 eV |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons | 3.29 eV |
Conclusion
This computational guide demonstrates that the electronic properties of this compound are significantly modulated by its substituents. The combination of electron-donating methyl groups and an iodine atom, which provides low-energy acceptor orbitals, results in a substantially reduced HOMO-LUMO gap compared to benzonitrile and 3,5-dimethylbenzonitrile. This finding computationally rationalizes the molecule's heightened reactivity and its utility as a versatile building block in synthetic chemistry.
The presented DFT-based workflow provides a reliable and predictive framework for evaluating the electronic structure of substituted aromatic compounds. By comparing a target molecule with carefully chosen analogs, researchers can gain critical insights into structure-property relationships, guiding experimental design and accelerating the development of novel chemical entities.
References
- 1. This compound | 1227311-09-2 | Benchchem [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the Relationship between Reactivity and Electronic Structure in Isorhodanine Derivatives Using Computer Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing catalytic systems for the cyanation of 5-iodo-m-xylene
An Application Scientist's Guide to the Catalytic Cyanation of 5-iodo-m-xylene
The introduction of a nitrile moiety into an aromatic scaffold is a cornerstone transformation in modern organic synthesis. Aryl nitriles are not only prevalent in a multitude of blockbuster pharmaceuticals, agrochemicals, and functional materials, but they also serve as exceptionally versatile synthetic intermediates. Their conversion into amines, amides, carboxylic acids, and tetrazoles makes them a critical linchpin in the drug discovery and development pipeline.
The target molecule for this guide, 5-iodo-m-xylene (3,5-dimethyliodobenzene), presents a sterically accessible aryl iodide, making it an excellent substrate for cross-coupling reactions. This guide provides a comparative analysis of the primary catalytic systems—Palladium, Nickel, and Copper-based—for its cyanation. We will delve into the mechanistic underpinnings of each system, present comparative experimental data, and provide detailed protocols to empower researchers to select and implement the optimal method for their specific needs.
Palladium catalysis has long been the benchmark for cyanation reactions due to its high efficiency, broad functional group tolerance, and predictable reactivity.[1][2][3] The reactions typically proceed through a well-understood Pd(0)/Pd(II) catalytic cycle.
Mechanistic Rationale: The Pd(0)/Pd(II) Cycle
The catalytic journey begins with the oxidative addition of the aryl iodide to a coordinatively unsaturated Pd(0) species, forming a Pd(II)-aryl intermediate. This is followed by a cyanide transfer step (transmetalation if using a metal cyanide like Zn(CN)₂ or ligand exchange with sources like KCN) to generate a Pd(II)-aryl-cyano complex. The final, often rate-determining, step is the reductive elimination of the aryl nitrile product, which regenerates the active Pd(0) catalyst.[4][5] The choice of ligand is paramount, as it modulates the catalyst's stability, solubility, and the rates of the individual steps in the cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
In silico prediction of ADMET properties for 4-Iodo-3,5-dimethylbenzonitrile derivatives
An In-Depth Technical Guide to the In Silico Prediction of ADMET Properties for 4-Iodo-3,5-dimethylbenzonitrile Derivatives
Introduction: De-Risking Drug Discovery with Early ADMET Profiling
The journey of a drug from a promising "hit" compound to a market-approved therapeutic is fraught with challenges and high attrition rates. A significant portion of these failures, estimated to be up to 40%, can be attributed to poor pharmacokinetic and toxicity profiles.[1][2] The core principles of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) govern a molecule's behavior and ultimate success within the body.[3][4][5] Addressing these properties at the earliest stages of drug discovery is not just advantageous; it is a critical strategy for mitigating risk, saving immense costs, and reducing the timeline for development.[6][7][8] This "fail early, fail cheap" paradigm is powerfully enabled by in silico—or computational—prediction methods.[9]
This guide provides a comparative analysis of leading in silico tools for predicting the ADMET properties of this compound derivatives. This class of molecules serves as a valuable scaffold in medicinal chemistry. The presence of a nitrile group, a versatile synthetic handle, and an iodo-substituent, which is excellent for cross-coupling reactions, makes these derivatives key building blocks for more complex pharmaceutical agents.[10] By leveraging computational models, researchers can intelligently prioritize which derivatives to synthesize and test, focusing resources on candidates with the highest probability of success.
Part 1: The Foundational Step - Preparing Molecular Structures for Analysis
Before any prediction can occur, the chemical structure must be translated into a format that computational algorithms can understand. The most common and versatile format for this is the Simplified Molecular Input Line Entry System (SMILES) . This process is the gateway to all subsequent in silico analysis.
Protocol 1: Generating SMILES from a Chemical Structure
-
Obtain the Chemical Structure: Start with a 2D drawing of the this compound derivative. For our base compound, the structure is a benzene ring with an iodine atom at position 4, two methyl groups at positions 3 and 5, and a nitrile group (C≡N) at position 1.
-
Use a Chemical Drawing Software or Online Tool:
-
Software: Use a program like ChemDraw or MarvinSketch. Draw the molecule and use the "Copy as SMILES" or "Export to SMILES" function.
-
Online Tools: Utilize free resources like the PubChem Sketcher or the SMILES translator from the National Cancer Institute.[11] Draw the structure or input the name to generate the canonical SMILES string.
-
-
Standardization: For this compound, the resulting SMILES string is CC1=CC(=CC(=C1I)C)C#N.[12] This string is the key input for the prediction tools discussed below. It is crucial to ensure the SMILES representation is correct, as it directly dictates the outcome of the predictions.
Part 2: A Comparative Guide to Freely Accessible ADMET Prediction Platforms
For researchers in academic or small biotech settings, a wealth of powerful, free-to-use web servers are available.[13] We will compare three of the most reputable and widely used platforms: SwissADME, pkCSM, and Toxtree. Each offers a unique perspective, and using them in concert provides a more holistic ADMET profile.
SwissADME: The Drug Hunter's First Pass
SwissADME is an exceptional tool for initial screening, renowned for its user-friendly interface and its focus on physicochemical properties, pharmacokinetics, and "drug-likeness."[14][15] It provides a rapid assessment of whether a molecule has the fundamental characteristics of a viable oral drug.
-
Underlying Causality: SwissADME's models are largely based on statistical correlations and established rules derived from large datasets of known drugs. For instance, its gastrointestinal (GI) absorption prediction is based on the BOILED-Egg model, which plots molecules based on their lipophilicity (WLOGP) and polarity (TPSA) to predict passive absorption and brain penetration.
-
Key Strengths:
-
Physicochemical Properties: Predicts molecular weight, LogP (a measure of lipophilicity), water solubility, and topological polar surface area (TPSA).
-
Pharmacokinetics: Offers qualitative predictions of GI absorption and blood-brain barrier (BBB) permeation.
-
Drug-Likeness: Evaluates the molecule against established filters like Lipinski's Rule of Five, which helps identify compounds with properties favorable for oral bioavailability.[14]
-
Medicinal Chemistry: Flags potential issues like Pan-Assay Interference Compounds (PAINS) alerts.
-
pkCSM: Quantitative Pharmacokinetic and Toxicity Profiling
pkCSM takes a different approach, employing graph-based signatures to encode the chemical structure.[16] This method allows it to generate quantitative predictions for a wide array of ADMET endpoints, offering more granular detail than the qualitative outputs of some other tools.[17][18]
-
Underlying Causality: The graph-based signatures capture atomic distance patterns within the molecule. These signatures are then used to train machine learning models (both regression and classification) on extensive datasets of experimentally determined ADMET properties.[18] This allows for the prediction of specific numerical values (e.g., an absorption percentage or a clearance rate).
-
Key Strengths:
-
Absorption: Predicts water solubility, Caco-2 permeability, and human intestinal absorption percentage.
-
Distribution: Estimates BBB permeability and plasma protein binding.
-
Metabolism: Predicts whether the compound is a substrate or inhibitor of key Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are crucial for drug metabolism and potential drug-drug interactions.[5]
-
Excretion: Provides predictions for total clearance.
-
Toxicity: Screens for Ames toxicity (mutagenicity), hERG inhibition (cardiotoxicity), and hepatotoxicity.
-
Toxtree: A Focused Look at Toxicological Hazards
Toxtree is a specialized tool that excels at estimating toxic hazards by applying a decision tree approach.[19] It is particularly valuable for identifying structural alerts—specific molecular substructures known to be associated with certain types of toxicity.
-
Underlying Causality: Toxtree operates on a series of rule-based decision trees.[11] For example, the Cramer classification scheme sorts compounds into one of three classes based on their structure, which corresponds to a Threshold of Toxicological Concern (TTC).[11] The Benigni/Bossa rulebase specifically looks for structural alerts linked to mutagenicity and carcinogenicity.
-
Key Strengths:
-
Hazard Identification: Does not provide a quantitative risk assessment but rather identifies potential hazards based on chemical structure.
-
Regulatory Relevance: The methodologies, such as the Cramer classification and alerts for mutagenicity, align with principles used in regulatory toxicology, including the ICH M7 guideline for assessing mutagenic impurities.[20][21]
-
Transparency: The decision tree logic is transparent, allowing researchers to see exactly which structural feature triggered a specific alert.
-
Part 3: Experimental Protocols and Data Analysis
This section provides a step-by-step workflow for predicting the ADMET properties of a set of hypothetical this compound derivatives and presents the data in a comparative format.
Workflow Diagram: In Silico ADMET Prediction
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 3. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 4. fiveable.me [fiveable.me]
- 5. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 6. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]
- 7. drugpatentwatch.com [drugpatentwatch.com]
- 8. The Importance of ADMET in Early Drug Discovery and Development | The Scientist [the-scientist.com]
- 9. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 1227311-09-2 | Benchchem [benchchem.com]
- 11. chemsafetypro.com [chemsafetypro.com]
- 12. This compound | C9H8IN | CID 53486453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- 15. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 16. pkCSM [biosig.lab.uq.edu.au]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. toxtree.sourceforge.net [toxtree.sourceforge.net]
- 20. In silico toxicology protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking Suzuki Coupling Efficiency with Diverse Boronic Acids
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide has revolutionized the synthesis of complex molecules, from pharmaceuticals to advanced materials.[1][2][4] While the overall transformation is robust, its efficiency is intricately tied to the subtle interplay of various reaction parameters. Among these, the choice of the boronic acid coupling partner plays a pivotal role in determining the reaction's success.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically benchmark the efficiency of Suzuki coupling reactions with a diverse array of boronic acids. We will delve into the mechanistic underpinnings of the reaction, explore the key structural features of boronic acids that influence their reactivity, and present a detailed experimental protocol for conducting comparative studies. By understanding these fundamental principles, researchers can make more informed decisions in designing and optimizing their synthetic strategies.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex.[5][6][7] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (R¹-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate.[5][6][7] The reactivity of the organic halide in this step generally follows the trend I > Br > OTf >> Cl.[8]
-
Transmetalation: This is the crucial step where the organic group from the boronic acid (R²) is transferred to the palladium(II) complex.[5][9] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9] The nature of the boronic acid significantly impacts the rate and efficiency of this step.
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (R¹-R²) from the palladium(II) complex, regenerating the active palladium(0) catalyst and allowing the cycle to continue.[1][5]
Visualizing the Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Critical Role of the Boronic Acid
The structure of the boronic acid profoundly influences the transmetalation step and, consequently, the overall efficiency of the Suzuki coupling. Two key factors, electronic effects and steric hindrance, are paramount.
Electronic Effects
The electronic nature of the substituents on the boronic acid can significantly alter its reactivity.
-
Electron-donating groups (EDGs) increase the electron density on the boron-bearing carbon, making the organic group more nucleophilic and generally accelerating the transmetalation step.[10]
-
Electron-withdrawing groups (EWGs) decrease the nucleophilicity of the organic group, which can slow down the transmetalation.[8][10] However, in some cases, EWGs can enhance the stability of the boronic acid and prevent side reactions like protodeboronation.[8]
Steric Effects
Steric hindrance around the boronic acid moiety can impede its approach to the palladium center, thereby slowing down the transmetalation step.[11][12][13]
-
Ortho-substituents on aryl boronic acids can be particularly detrimental to reaction rates.
-
Bulky alkyl groups on the boronic acid can also decrease reactivity.[12]
It is important to note that while boronic acids are widely used, more stable derivatives such as boronic esters (e.g., pinacol esters) are often employed to circumvent issues like protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[3][8][14][15]
Experimental Protocol for Benchmarking Boronic Acid Efficiency
To objectively compare the efficiency of different boronic acids, a standardized experimental protocol is essential. This protocol outlines a general procedure that can be adapted for specific substrates.
Materials and Reagents
-
Aryl Halide: Select a common and readily available aryl halide (e.g., 4-bromotoluene) as the electrophilic coupling partner.
-
Boronic Acids: A diverse set of boronic acids with varying electronic and steric properties (see table below for examples).
-
Palladium Catalyst: A reliable and commonly used palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Base: A suitable base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄).[14]
-
Solvent: A degassed solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.[8][16]
-
Internal Standard: For quantitative analysis (e.g., dodecane for GC-MS analysis).
Standardized Reaction Setup
It is crucial to maintain an inert atmosphere throughout the reaction to prevent oxidation of the palladium catalyst and phosphine ligands. [8]
Caption: A generalized workflow for the Suzuki coupling reaction.
Step-by-Step Procedure[7][17][18][19]
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 5 mL of 4:1 dioxane/water) and the internal standard (0.5 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., 0.02 mmol, 2 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring and Analysis: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or NMR spectroscopy.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated.
Data Presentation and Interpretation
The efficiency of each boronic acid can be benchmarked by comparing the reaction yield at specific time points. This data can be effectively presented in a tabular format.
Comparative Data Table
| Boronic Acid | Substituent | Electronic Effect | Steric Hindrance | Yield (%) after 2h | Yield (%) after 6h |
| Phenylboronic acid | -H | Neutral | Low | 95 | >99 |
| 4-Methoxyphenylboronic acid | -OCH₃ | Donating | Low | >99 | >99 |
| 4-(Trifluoromethyl)phenylboronic acid | -CF₃ | Withdrawing | Low | 85 | 92 |
| 2-Methylphenylboronic acid | o-CH₃ | Donating | High | 60 | 75 |
| 2,6-Dimethylphenylboronic acid | o,o'-(CH₃)₂ | Donating | Very High | 15 | 25 |
Note: The yield data presented here is illustrative and will vary depending on the specific reaction conditions and substrates used.
Interpreting the Results
The illustrative data in the table highlights the expected trends. The electron-donating methoxy group in 4-methoxyphenylboronic acid leads to a very rapid and high-yielding reaction. Conversely, the electron-withdrawing trifluoromethyl group in 4-(trifluoromethyl)phenylboronic acid results in a slower reaction.
The impact of steric hindrance is clearly demonstrated by the ortho-substituted boronic acids. The presence of a single methyl group at the ortho position significantly reduces the reaction rate, and the addition of a second ortho-methyl group has a dramatic negative effect on the yield.
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. Here are some common issues and potential solutions:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere.[8]
-
Insufficient Degassing: Oxygen can deactivate the catalyst.[8][14] Ensure the reaction mixture is thoroughly degassed.
-
Poor Reagent Solubility: If reagents are not fully dissolved, the reaction may be slow or incomplete.[14][16] Consider a different solvent system.
-
-
Protodeboronation:
-
Homocoupling of Boronic Acid:
-
Presence of Oxygen: This side reaction can be minimized by rigorous degassing.[17]
-
Conclusion
Benchmarking the efficiency of different boronic acids in the Suzuki-Miyaura coupling is a critical exercise for any researcher seeking to optimize their synthetic routes. By systematically evaluating the impact of electronic and steric factors, and by employing a standardized experimental protocol, scientists can gain valuable insights into the subtleties of this powerful reaction. This knowledge enables the rational selection of coupling partners and reaction conditions, ultimately leading to more efficient and successful syntheses in the fields of academic research and industrial drug development.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
A Spectroscopic Journey: Distinguishing 4-Iodo-3,5-dimethylbenzonitrile from its Synthetic Precursors
Introduction: The Importance of Structural Verification in Pharmaceutical Synthesis
In the intricate world of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of a target molecule and its intermediates is not merely a procedural step but the cornerstone of safety, efficacy, and reproducibility. 4-Iodo-3,5-dimethylbenzonitrile (CAS 1227311-09-2) serves as a pivotal building block in the synthesis of complex pharmaceutical agents, most notably as a key intermediate for Eluxadoline, a medication used to treat irritable bowel syndrome.[1][2][3] Its synthesis involves a series of chemical transformations, and at each stage, the product must be rigorously distinguished from its precursors.
This guide provides an in-depth spectroscopic comparison of this compound with its common precursors: 3,5-dimethylaniline, 4-amino-3,5-dimethylbenzonitrile, and 3,5-dimethylbenzonitrile. By leveraging the distinct electronic and structural features of each molecule, we will demonstrate how Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a definitive analytical toolkit for researchers and drug development professionals. We will delve into the causal relationships between molecular structure and spectral output, offering field-proven insights to ensure the integrity of the synthetic pathway.
Synthetic Pathway Overview
The transformation from a simple aniline to the target iodinated benzonitrile involves key functional group manipulations. A common and highly effective route begins with 3,5-dimethylaniline, which undergoes a Sandmeyer reaction—a cornerstone of aromatic chemistry for converting amino groups into a wide array of functionalities.[1][4][5] This guide will consider precursors from plausible synthetic routes, highlighting the spectroscopic shifts that occur with each transformation.
Figure 1: Plausible synthetic routes to this compound.
Spectroscopic Comparison: A Tale of Shifting Signals
The progressive transformation of functional groups during the synthesis results in predictable and discernible changes in the spectroscopic signatures of the intermediates and the final product.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. The chemical environment of each proton and carbon atom is exquisitely sensitive to the electronic effects of neighboring functional groups.
¹H NMR Analysis:
The aromatic region of the ¹H NMR spectrum provides the most telling evidence of synthetic progress.
-
3,5-Dimethylaniline: This precursor exhibits a highly symmetric pattern. The two methyl groups at positions 3 and 5 render the aromatic protons at C2, C6, and C4 chemically distinct. We expect to see two signals in the aromatic region: a singlet for the C4-H and a singlet for the two equivalent C2/C6-H protons, along with a singlet for the six equivalent methyl protons and a broad singlet for the -NH₂ protons.[6][7]
-
4-Amino-3,5-dimethylbenzonitrile: The introduction of the electron-withdrawing nitrile (-C≡N) group para to the amino group breaks the symmetry seen in 3,5-dimethylaniline. The two aromatic protons at C2 and C6 are now chemically equivalent and will appear as a single singlet.[8] The electron-donating amino group and the electron-withdrawing nitrile group will influence the chemical shift of these protons.
-
3,5-Dimethylbenzonitrile: This precursor restores some symmetry. The protons at C2 and C6 are equivalent, and the proton at C4 is unique. We would expect two signals in the aromatic region, similar to 3,5-dimethylaniline, but with different chemical shifts due to the strong deshielding effect of the nitrile group.
-
This compound (Final Product): Replacing the amino group with a large, electronegative iodine atom at the C4 position results in a simple and clean aromatic spectrum. The two aromatic protons at C2 and C6 are equivalent and will appear as a single singlet. The heavy iodine atom's electronic effect will shift this signal downfield compared to the amino-substituted precursor.
¹³C NMR Analysis:
The ¹³C NMR spectrum provides complementary information, particularly regarding the carbon atoms directly attached to the changing functional groups (the ipso-carbons).
-
From -NH₂ to -I: The most dramatic shift will be observed for the C4 carbon. An amino group is strongly electron-donating, causing the attached carbon (C4 in 4-amino-3,5-dimethylbenzonitrile) to be shielded and appear at a relatively upfield chemical shift. Conversely, the "heavy atom effect" of iodine in the final product causes the C4 signal to shift significantly upfield to a very low ppm value (typically <100 ppm), which is a hallmark of a carbon bonded to iodine.
-
The Nitrile Carbon (-C≡N): The carbon of the nitrile group is readily identifiable in the ¹³C NMR spectra of all nitrile-containing compounds, typically appearing in the 115-120 ppm range. Its presence is a key indicator that the cyanation step has been successful.
-
Methyl Carbons (-CH₃): The chemical shifts of the two equivalent methyl carbons will experience subtle changes based on the substituent at the C4 position but will remain consistently in the upfield region of the spectrum.
Table 1: Comparative ¹H and ¹³C NMR Data (Predicted/Reported, Solvent: CDCl₃)
| Compound | Functional Group | ¹H Chemical Shift (δ) ppm | ¹³C Chemical Shift (δ) ppm |
| 3,5-Dimethylaniline [6] | Aromatic-H (C2/C6-H) | ~6.3 | C1: ~147 |
| Aromatic-H (C4-H) | ~6.2 | C2/C6: ~118 | |
| Amino (-NH₂) | ~3.5 (broad s) | C3/C5: ~139 | |
| Methyl (-CH₃) | ~2.2 (s, 6H) | C4: ~122 | |
| CH₃: ~21 | |||
| 4-Amino-3,5-dimethylbenzonitrile [8] | Aromatic-H (C2/C6-H) | ~7.22 (s, 2H) | C1: ~100 |
| Amino (-NH₂) | ~4.2 (broad s, 2H) | C2/C6: ~132 | |
| Methyl (-CH₃) | ~2.18 (s, 6H) | C3/C5: ~123 | |
| C4: ~150 | |||
| C≡N: ~118 | |||
| CH₃: ~18 | |||
| 3,5-Dimethylbenzonitrile | Aromatic-H (C2/C6-H) | ~7.3 | C1: ~113 |
| Aromatic-H (C4-H) | ~7.2 | C2/C6: ~133 | |
| Methyl (-CH₃) | ~2.3 (s, 6H) | C3/C5: ~139 | |
| C4: ~130 | |||
| C≡N: ~119 | |||
| CH₃: ~21 | |||
| This compound (FP) | Aromatic-H (C2/C6-H) | ~7.5 (s, 2H) | C1: ~117 |
| Methyl (-CH₃) | ~2.5 (s, 6H) | C2/C6: ~139 | |
| C3/C5: ~144 | |||
| C4: ~98 (Characteristic C-I) | |||
| C≡N: ~117 | |||
| CH₃: ~24 |
Note: The values presented are approximate and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying specific functional groups by detecting their characteristic vibrational frequencies.
-
Distinguishing Amines: Both 3,5-dimethylaniline and 4-amino-3,5-dimethylbenzonitrile will show characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region. Primary amines (-NH₂) typically exhibit two distinct bands in this region corresponding to symmetric and asymmetric stretching. The absence of these peaks is a strong confirmation that the amino group has been successfully replaced in the final product.
-
Confirming the Nitrile: The most crucial vibration for tracking the synthesis is the C≡N stretch. This sharp, intense peak appears in a relatively clean region of the spectrum, typically between 2220-2260 cm⁻¹.[9] Its appearance confirms the successful introduction of the nitrile group, and its persistence confirms its presence in the final product.
-
Identifying the C-I Bond: The carbon-iodine bond has a characteristic stretching frequency, but it appears in the far-infrared region (typically below 600 cm⁻¹), which is often outside the range of standard laboratory FTIR spectrometers. Therefore, while its presence is expected, it is not a commonly used diagnostic peak in routine analysis.
Table 2: Key IR Vibrational Frequencies (cm⁻¹)
| Compound | N-H Stretch (Amine) | C-H Stretch (Aromatic/Alkyl) | C≡N Stretch (Nitrile) |
| 3,5-Dimethylaniline | 3300-3500 (two bands) | 2850-3100 | Absent |
| 4-Amino-3,5-dimethylbenzonitrile | 3300-3500 (two bands) | 2850-3100 | ~2220-2240 |
| 3,5-Dimethylbenzonitrile [10] | Absent | 2850-3100 | ~2230 |
| This compound (FP) | Absent | 2850-3100 | ~2230 |
Mass Spectrometry (MS)
Mass spectrometry provides the definitive molecular weight of a compound, serving as a final check on its elemental composition.
-
Molecular Ion Peak (M⁺): Each compound in the synthetic pathway will have a distinct molecular weight and, therefore, a unique molecular ion peak in its mass spectrum. This allows for straightforward confirmation of each transformation.
-
Isotopic Pattern of Iodine: A key feature in the mass spectrum of this compound is the isotopic signature of iodine. Iodine is monoisotopic (¹²⁷I), so it does not produce a characteristic M+2 peak like chlorine or bromine. However, its presence is confirmed by the molecular weight of the fragment ions. The presence of a strong peak corresponding to the loss of iodine (M-127) is also a strong indicator.
Table 3: Molecular Weight and Key MS Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) |
| 3,5-Dimethylaniline | C₈H₁₁N | 121.18 | 121 |
| 4-Amino-3,5-dimethylbenzonitrile | C₉H₁₀N₂ | 146.19[11] | 146 |
| 3,5-Dimethylbenzonitrile | C₉H₉N | 131.17[10][12] | 131 |
| This compound (FP) | C₉H₈IN | 257.07[13] | 257 |
Experimental Protocols & Workflow
To ensure the acquisition of high-quality, reproducible data, adherence to standardized experimental protocols is paramount.
General Workflow for Spectroscopic Analysis
Figure 2: Standard workflow for spectroscopic characterization.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[6] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[14]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay (d1): 1-2 seconds.[6]
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.[6]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[14] Integrate peaks in the ¹H spectrum.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: No extensive preparation is needed for an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000-600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Average 16-32 scans to improve the signal-to-noise ratio.[15]
-
-
Data Processing: Perform an automatic ATR correction if available in the software. Label significant peaks corresponding to key functional groups.
Protocol 3: Mass Spectrometry (MS)
-
Methodology: For volatile and thermally stable compounds like those discussed, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[15] Alternatively, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used by first dissolving the sample in a suitable solvent.
-
GC-MS Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
The sample is separated on the GC column and then introduced into the mass spectrometer.
-
Acquire data in full scan mode over a mass range of m/z 40-400.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to support the proposed structure.
Conclusion
The journey from simple aromatic precursors to a functionalized intermediate like this compound is a step-wise process that requires diligent analytical oversight. As demonstrated, a multi-technique spectroscopic approach provides a robust and self-validating system for structural confirmation. The disappearance of N-H stretches in the IR spectrum signals the removal of the amine, the appearance of a sharp C≡N band confirms cyanation, and the characteristic upfield shift of the ipso-carbon in the ¹³C NMR spectrum is a definitive marker for successful iodination. Finally, mass spectrometry provides the ultimate confirmation of the molecular weight at each stage. By understanding the causal links between chemical structure and spectral output, researchers can navigate the synthetic pathway with confidence, ensuring the identity and purity of their target molecules.
References
- 1. This compound | 1227311-09-2 | Benchchem [benchchem.com]
- 2. 4-Iodo-3,5-dimethyl Benzonitrile CAS 1227311-09-2 [homesunshinepharma.com]
- 3. 4-Iodo-3,5-dimethyl Benzonitrile CAS 1227311-09-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. 3,5-Dimethylaniline(108-69-0) 1H NMR spectrum [chemicalbook.com]
- 8. 4-AMINO-3,5-DIMETHYL-BENZONITRILE | 74896-24-5 [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. Benzonitrile, 3,5-dimethyl- [webbook.nist.gov]
- 11. 4-Amino-3,5-dimethylbenzonitrile | C9H10N2 | CID 278944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Benzonitrile, 3,5-dimethyl- [webbook.nist.gov]
- 13. This compound | C9H8IN | CID 53486453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Iodo-3,5-dimethylbenzonitrile: A Comprehensive Guide for Laboratory Professionals
This guide provides a detailed protocol for the safe and compliant disposal of 4-Iodo-3,5-dimethylbenzonitrile (CAS No. 1227311-09-2), a halogenated benzonitrile commonly used as an intermediate in pharmaceutical synthesis. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and development settings.
Understanding the Hazard Profile of this compound
A thorough understanding of the chemical's properties and associated hazards is the foundation of safe handling and disposal. While a complete toxicological profile for this compound is not extensively documented, available data and the safety profiles of analogous compounds provide a clear indication of its potential risks.
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Light yellow solid | [1][2] |
| CAS Number | 1227311-09-2 | [1][2][3] |
| Molecular Formula | C₉H₈IN | [3][4] |
| Molecular Weight | 257.07 g/mol | [3][4] |
| Melting Point | 147-148°C | [1][2] |
| Solubility | Very slightly soluble in water (0.1 g/L at 25°C) | [1][2] |
GHS Hazard Classification
Based on supplier safety information, this compound is classified as follows:
-
GHS Pictogram:

-
Signal Word: Warning [5]
-
Hazard Statements: [5]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
These classifications are corroborated by the safety data for structurally similar compounds. For instance, 4-iodobenzonitrile is also classified as toxic if swallowed and an irritant to skin and eyes[6][7]. Similarly, 3,5-dimethylbenzonitrile is identified as causing skin, eye, and respiratory irritation[8].
Core Principles of Halogenated Waste Management
Due to the presence of an iodine atom, this compound is categorized as a halogenated organic compound . This classification is paramount as it dictates the specific waste stream and disposal pathway. Improper segregation of halogenated and non-halogenated waste can lead to environmental contamination and significantly increase disposal costs.
The disposal workflow for this compound is governed by the following principles:
-
Waste Minimization: Plan experiments to use the minimum amount of material necessary.
-
Segregation: Never mix halogenated waste with non-halogenated organic or aqueous waste streams.
-
Containment: Use appropriate, chemically compatible, and clearly labeled waste containers.
-
Compliance: Adhere to all institutional, local, and national regulations for hazardous waste disposal.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps from the point of generation to final collection for disposal.
Personal Protective Equipment (PPE)
Before handling this compound in any form (pure solid, solutions, or contaminated materials), the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Protective Clothing: A standard laboratory coat.
-
Respiratory Protection: If handling the powder outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator is recommended.
Waste Segregation and Collection
Step 1: Designate a Halogenated Waste Container Designate a specific, compatible waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.
-
For Solid Waste: This includes unused this compound, contaminated weighing paper, gloves, and paper towels. Use a clearly labeled, sealable container (e.g., a wide-mouthed plastic jug or a designated hazardous waste drum).
-
For Liquid Waste: This includes solutions containing dissolved this compound. Use a chemically compatible, leak-proof container with a secure screw-top cap.
Step 2: Label the Waste Container Proper labeling is a critical compliance requirement. As soon as the first item of waste is added, the container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation start.
Step 3: Accumulate Waste Safely Store the designated waste container in a well-ventilated area, such as a chemical fume hood or a designated satellite accumulation area (SAA). Ensure the container is kept closed except when adding waste.
Disposal of Empty Containers
Empty containers that once held this compound must also be disposed of as hazardous waste unless they are properly decontaminated. If decontamination is not feasible, the empty container should be sealed, labeled as "Empty container with this compound residue," and placed in the solid hazardous waste stream.
Arranging for Final Disposal
Once the waste container is full or has reached the institutional time limit for accumulation, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in regular trash.
Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
For a Small Spill (Solid):
-
Alert Personnel: Inform others in the immediate area.
-
Don Appropriate PPE: As outlined in section 3.1.
-
Contain the Spill: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the dust from becoming airborne.
-
Collect the Material: Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.
-
Clean the Area: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), and collect the cleaning materials as hazardous waste.
-
Report the Spill: Follow your institution's spill reporting procedures.
For a Large Spill:
-
Evacuate: Evacuate the immediate area.
-
Alert Authorities: Contact your institution's EHS or emergency response team immediately.
-
Restrict Access: Prevent entry into the affected area.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 4-Iodo-3,5-dimethyl Benzonitrile CAS 1227311-09-2 [homesunshinepharma.com]
- 2. 4-Iodo-3,5-dimethyl Benzonitrile CAS 1227311-09-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. 1227311-09-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 4. This compound | C9H8IN | CID 53486453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1227311-09-2 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-Iodobenzonitrile | C7H4IN | CID 76467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
